molecular formula C9H20 B091184 2,4,4-Trimethylhexane CAS No. 16747-30-1

2,4,4-Trimethylhexane

Cat. No.: B091184
CAS No.: 16747-30-1
M. Wt: 128.25 g/mol
InChI Key: SVEMKBCPZYWEPH-UHFFFAOYSA-N
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Description

2,4,4-Trimethylhexane is a branched-chain alkane that serves as a valuable compound in fundamental and applied chemical research. Its defined isomeric structure makes it a subject of interest in chromatographic studies, where it is used as a standard for method development. Retention index data for this compound has been established across multiple non-polar stationary phases, including Squalane and DB-1, under various isothermal and temperature-programmed conditions . In the field of physical chemistry and fluid dynamics, branched alkanes like this compound are critical for modeling and simulating the properties of more complex hydrocarbon mixtures. Research into the pressure-viscosity behavior of similar trimethylhexane isomers provides insights essential for advancing the molecular dynamics of lubricants and understanding transport properties under extreme pressure . As a well-characterized hydrocarbon, it is also useful in petrochemistry and materials science for investigating the relationship between molecular structure and physical properties in synthetic fuels and organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4-trimethylhexane
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InChI

InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEMKBCPZYWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90168289
Record name 2,4,4-Trimethylhexane
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Molecular Weight

128.25 g/mol
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CAS No.

16747-30-1
Record name 2,4,4-Trimethylhexane
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Record name 2,4,4-Trimethylhexane
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Record name 2,4,4-Trimethylhexane
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Record name 2,4,4-trimethylhexane
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Foundational & Exploratory

2,4,4-Trimethylhexane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4,4-Trimethylhexane

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the molecular structure of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a branched alkane with the chemical formula C9H20.[1][2] Its structure consists of a hexane backbone with one methyl group at position 2 and two methyl groups at position 4.

Molecular Identifiers

IdentifierValue
IUPAC NameThis compound[1]
CAS Number16747-30-1[1][2]
Molecular FormulaC9H20[1][2]
Molecular Weight128.25 g/mol [1]
Canonical SMILESCCC(C)(C)CC(C)C[1]
InChIInChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2]
InChIKeySVEMKBCPZYWEPH-UHFFFAOYSA-N[1][2]

Molecular Structure Diagram

Caption: 2D representation of the this compound molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Physical Properties

PropertyValue
Boiling Point131 °C[3]
Melting Point-113 °C[3]
Density0.724 g/mL[3]
Refractive Index1.407[3]

Thermodynamic Properties

PropertyValue
Molar Volume177.2 mL/mol[3]
Molecular Refractive Power43.66 mL/mol[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The NIST WebBook provides mass spectral data for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic alkane absorptions. The C-H stretching vibrations are typically observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups appear around 1450-1465 cm⁻¹ and 1375 cm⁻¹, respectively.[4] The NIST WebBook also contains IR spectral data for this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For alkanes, proton (¹H) NMR resonances are typically found in the highly shielded region of the spectrum, usually between 0.5 and 1.5 ppm.[4] Carbon-13 (¹³C) NMR chemical shifts for alkanes are also well-established, with primary carbons (CH₃) appearing at 8-30 ppm, secondary carbons (CH₂) at 15-55 ppm, tertiary carbons (CH) at 20-60 ppm, and quaternary carbons at a similar range but with characteristically weak signals.[4]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow General Workflow for Chemical Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample GCMS GC-MS Sample->GCMS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Structure Structure Elucidation GCMS->Structure Purity Purity Assessment GCMS->Purity IR->Structure NMR->Structure

Caption: A generalized workflow for the chemical analysis of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically employed for alkane separation.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature ramp is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier detects the ions.

  • Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its molecular weight and fragmentation pattern, which can be compared to library data for identification.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength. A background spectrum of the salt plates is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The instrument detects the signals emitted as the ¹³C nuclei relax. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Analysis: The chemical shift of each peak in the ¹³C NMR spectrum provides information about the electronic environment of the carbon atoms, allowing for the elucidation of the carbon skeleton.

References

An In-depth Technical Guide to the Physical Properties of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane is a saturated branched-chain alkane with the chemical formula C9H20. As an isomer of nonane, its physical properties are of interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. Understanding these fundamental characteristics is crucial for its application and for the development of predictive models for hydrocarbon behavior. This guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. These values represent a compilation of experimentally determined and computationally predicted data from various sources.

Quantitative Data Summary
Physical PropertyValueUnits
Molecular Weight 128.26[1] g/mol
Density 0.724[2]g/mL at 20°C
Boiling Point 131[2]°C at 760 mmHg
Melting Point -113[2]°C
Refractive Index 1.407[2]at 20°C

Note: The reported values may vary slightly between different sources due to minor variations in experimental conditions and purity of the sample.

Detailed Physical Properties

Density

The density of this compound is a measure of its mass per unit volume. Being a non-polar organic compound, its density is less than that of water.[3][4][5] The value is typically reported at a standard temperature, most commonly 20°C.

Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[1][6] For this compound, this temperature is approximately 131°C at standard atmospheric pressure.[2]

Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, this transition occurs at a very low temperature of -113°C, indicating that it remains in a liquid state under normal laboratory conditions.[2]

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is often used for identification and purity assessment of liquid samples. The refractive index for this compound is approximately 1.407 at 20°C.[2]

Viscosity

Viscosity is a measure of a fluid's resistance to flow. While specific experimental data for the viscosity of this compound at various temperatures is not widely available in the primary search results, a computational study determined its Newtonian viscosity at 293K (20°C) to be approximately 0.46 mPa·s at 0.1 MPa.[7] The study also calculated its viscosity at elevated pressures.[7]

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for liquid alkanes.

Density Measurement (Pycnometry)

Objective: To determine the density of this compound using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath

  • This compound sample

  • Distilled water (for calibration)

  • Acetone (for cleaning)

Procedure:

  • Clean the pycnometer thoroughly with distilled water and then with acetone. Dry it completely.

  • Weigh the empty, dry pycnometer and record its mass (m_pycnometer).

  • Fill the pycnometer with distilled water and place it in the thermostatic water bath set at 20°C. Allow it to equilibrate for 20-30 minutes.

  • Ensure the water level is at the capillary mark. Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+water).

  • Empty the pycnometer, clean it with acetone, and dry it thoroughly.

  • Fill the pycnometer with the this compound sample and repeat step 3.

  • Dry the outside of the pycnometer and weigh it. Record the mass (m_pycnometer+sample).

  • The density of water at 20°C (ρ_water) is a known value (approximately 0.9982 g/mL).

  • Calculate the volume of the pycnometer: V = (m_pycnometer+water - m_pycnometer) / ρ_water.

  • Calculate the density of the sample: ρ_sample = (m_pycnometer+sample - m_pycnometer) / V.

Boiling Point Determination (Distillation Method)

Objective: To determine the boiling point of this compound by simple distillation.[8]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (-10 to 150°C)

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stand

Procedure:

  • Place a small volume (e.g., 10-15 mL) of this compound and a few boiling chips into the distillation flask.

  • Set up the simple distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin heating the distillation flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer.

  • Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.[1][6]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point of this compound using DSC.[9]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Syringe for sample loading

  • Nitrogen gas supply (for purging)

Procedure:

  • Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

  • Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan.

  • Hermetically seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set the experimental parameters: a low starting temperature (e.g., -150°C), a heating rate (e.g., 5-10°C/min), and a final temperature well above the expected melting point (e.g., -80°C).

  • Start the DSC run under a nitrogen purge.

  • The instrument will record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[10][11]

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the refractive index of this compound using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (set to 20°C)

  • Dropper or pipette

  • This compound sample

  • Lens cleaning tissue

  • Ethanol or acetone (for cleaning)

Procedure:

  • Turn on the light source of the refractometer and circulate water from the constant temperature bath through the prisms to maintain a constant temperature of 20°C.

  • Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allow them to dry.

  • Using a dropper, place a few drops of the this compound sample onto the surface of the lower prism.

  • Close the prisms together gently.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If a colored band is visible, adjust the dispersion correction knob to eliminate it.

  • Read the refractive index value directly from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid alkane like this compound.

G General Experimental Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis & Reporting Sample Obtain pure this compound sample Degas Degas sample (if necessary) Sample->Degas Density Density Measurement (Pycnometry) Degas->Density BoilingPoint Boiling Point Determination (Distillation) Degas->BoilingPoint MeltingPoint Melting Point Determination (DSC) Degas->MeltingPoint RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Degas->RefractiveIndex Viscosity Viscosity Measurement (Viscometer) Degas->Viscosity DataCollection Collect and record raw data Density->DataCollection BoilingPoint->DataCollection MeltingPoint->DataCollection RefractiveIndex->DataCollection Viscosity->DataCollection Calculation Calculate final property values DataCollection->Calculation Reporting Report results with uncertainty Calculation->Reporting

Caption: A generalized workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,4-trimethylhexane, a branched alkane of interest in various fields of chemical research. This document details its fundamental chemical identifiers, including its CAS number and synonyms, and presents a thorough compilation of its physical and spectral properties. A representative experimental protocol for the synthesis of branched alkanes via acid-catalyzed alkylation is described, offering insight into its formation. This guide is intended to serve as a valuable resource for professionals requiring detailed technical data on this compound.

Chemical Identification and Synonyms

This compound is a saturated hydrocarbon belonging to the nonane isomer group. Its unique branched structure imparts specific physical properties that distinguish it from its linear counterpart and other isomers.

IdentifierValue
CAS Number 16747-30-1[1][2]
IUPAC Name This compound[1]
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.2551 g/mol [2]
InChI InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2]
InChIKey SVEMKBCPZYWEPH-UHFFFAOYSA-N[1][2]
Canonical SMILES CCC(C)(C)CC(C)C[1]

Common Synonyms:

  • Hexane, 2,4,4-trimethyl-[1][2]

  • 2,4,4-trimethyl-hexane

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its application in various experimental and industrial settings.

PropertyValue
Boiling Point 130.66 °C[3]
Melting Point -113.37 °C[3]
Density 0.7200 g/cm³[3]
Refractive Index 1.4052[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes key spectral information.

Spectroscopic DataDetails
Mass Spectrum Electron Ionization (EI) data is available through the NIST WebBook.[2]
IR Spectrum Infrared spectroscopy data is available.[2]
Gas Chromatography Retention index data is available for various column types and conditions.[4]

Synthesis of Branched Alkanes: A Representative Protocol

Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Isobutane with Butenes

This protocol is based on the general principles of industrial alkylation processes.[3][5]

Objective: To synthesize a mixture of branched alkanes, including trimethylpentanes, via the alkylation of isobutane with a butene feed.

Materials:

  • Isobutane (liquefied)

  • Mixed butenes (primarily isobutylene and n-butenes)

  • Concentrated sulfuric acid (98%)

  • Ice-salt bath

  • Pressurized reaction vessel equipped with a stirrer, cooling jacket, and inlet/outlet ports

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Preparation: The pressurized reaction vessel is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: The reactor is cooled to a low temperature, typically between -20 °C and 0 °C, using the cooling jacket and an external cooling bath.[3] A predetermined amount of concentrated sulfuric acid is charged into the reactor. Subsequently, liquefied isobutane is introduced.

  • Alkylation Reaction: The mixed butenes are slowly fed into the stirred reactor containing the isobutane and sulfuric acid mixture. The reaction is highly exothermic, and the temperature is carefully controlled by adjusting the butene feed rate and the cooling system. A high isobutane-to-olefin ratio is maintained to minimize polymerization side reactions.[3]

  • Reaction Quenching and Separation: After the addition of butenes is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The stirring is then stopped, and the mixture is allowed to settle into two phases: a hydrocarbon phase and an acid phase.

  • Product Isolation: The hydrocarbon phase is carefully separated from the sulfuric acid. The crude product is then washed with a dilute caustic solution to neutralize any remaining acid, followed by washing with water.

  • Purification and Analysis: The washed hydrocarbon product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The final product, a mixture of various branched alkanes known as alkylate, is then analyzed by gas chromatography to determine its composition, including the presence of trimethylpentane isomers.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the acid-catalyzed alkylation of isobutane with butenes.

G cluster_reactants Reactant Preparation cluster_process Reaction Process cluster_purification Product Purification Isobutane Liquefied Isobutane Reactor Pressurized Reactor (-20°C to 0°C) Isobutane->Reactor Butenes Mixed Butenes Butenes->Reactor Slow Addition Catalyst H₂SO₄ Catalyst->Reactor Alkylation Alkylation Reaction Reactor->Alkylation Separation Phase Separation Alkylation->Separation Washing Caustic & Water Wash Separation->Washing Hydrocarbon Phase Drying Drying Washing->Drying Analysis GC Analysis Drying->Analysis FinalProduct Alkylate Product (contains this compound) Analysis->FinalProduct

Caption: Workflow for the synthesis of branched alkanes.

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of this compound. The provided information on its identification, physicochemical characteristics, and a representative synthesis protocol serves as a foundational resource for researchers and professionals. The structured presentation of data in tabular format and the visual representation of the synthesis workflow are intended to facilitate a clear and concise understanding of this important branched alkane.

References

Spectroscopic Analysis of 2,4,4-Trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,4,4-trimethylhexane, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This allows for a clear and concise comparison of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, the following data is based on validated prediction models.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.88t (J = 7.0 Hz)3HH-6
0.90s9HH-1', H-1'', H-1''' (on C4)
0.92d (J = 6.5 Hz)3HH-1 (on C2)
1.15d (J = 5.5 Hz)2HH-3
1.25q (J = 7.0 Hz)2HH-5
1.75m1HH-2

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Carbon Atom Assignment
8.7C-6
23.0C-1
29.3C-1', C-1'', C-1''' (on C4)
31.0C-2
33.5C-4
39.5C-5
52.8C-3
Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2959StrongC-H Asymmetric Stretch (CH₃)
2906MediumC-H Asymmetric Stretch (CH₂)
2873MediumC-H Symmetric Stretch (CH₃)
1468MediumC-H Scissoring (CH₂) and Asymmetric Bend (CH₃)
1383MediumC-H Symmetric Bend (CH₃)
1366MediumC-H Bending (gem-dimethyl)
1248WeakC-C Skeletal Vibrations
Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum from the NIST Chemistry WebBook.[2]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Putative Fragment Assignment
4165[C₃H₅]⁺
4385[C₃H₇]⁺
5630[C₄H₈]⁺
57100[C₄H₉]⁺ (tert-butyl cation)
7140[C₅H₁₁]⁺
8515[C₆H₁₃]⁺
1135[M - CH₃]⁺
128<1[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to produce a spectrum with single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Neat Liquid):

    • A drop of liquid this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • A second salt plate is placed on top to create a thin liquid film between the plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded to account for atmospheric CO₂ and water vapor.

    • The prepared salt plates with the sample are placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its structural elucidation.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is typically used. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow of using different spectroscopic techniques to characterize the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Final Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - C-H Bonds - C-C Bonds IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern - Molar Mass - Structural Fragments MS->MS_info Structure Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Industrial Applications of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane is a branched-chain alkane with the molecular formula C₉H₂₀. As a saturated hydrocarbon, it consists of a hexane backbone with three methyl group substituents. Specifically, one methyl group is attached to the second carbon atom, and two methyl groups are attached to the fourth carbon atom. This structure results in a molecule with distinct physical and chemical properties that make it valuable in several industrial contexts. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its role as a fuel additive, an industrial solvent, and a reference compound in gas chromatography. Detailed experimental protocols and quantitative data are presented to support its practical application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its industrial utility. Its branched structure significantly influences its boiling point, melting point, and density compared to its straight-chain isomer, n-nonane. A summary of its key properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][2]
IUPAC Name This compound[1]
CAS Number 16747-30-1[1][2]
Molar Mass 128.25 g/mol [1]
Appearance Colorless liquid
Boiling Point Approximately 130.66 °C[3]
Melting Point Approximately -50 °C[3]
Density Approximately 0.7200 g/cm³ at 20°C[3]
Solubility in Water Insoluble[4]
Solubility in Organic Solvents Soluble in non-polar solvents[3]
Kovats Retention Index (non-polar column) 806 - 817.8[2][5]

Industrial Synthesis of this compound

The primary industrial route for the synthesis of this compound is through the acid-catalyzed alkylation of isobutane with isobutylene. This process is a cornerstone of refinery operations aimed at producing high-octane gasoline components.

G cluster_reactants Reactants cluster_process Alkylation Process cluster_products Products Isobutane Isobutane Reactor Alkylation Reactor (Strong Acid Catalyst, e.g., H₂SO₄ or HF) Isobutane->Reactor Feed Isobutylene Isobutylene Isobutylene->Reactor Feed Trimethylhexane This compound Reactor->Trimethylhexane Primary Product Byproducts Other Branched Alkanes Reactor->Byproducts

Industrial synthesis of this compound via alkylation.

Experimental Protocol: Synthesis via Alkylation

  • Catalyst Preparation: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), is prepared in the alkylation reactor.

  • Reactant Feed: Gaseous or liquid streams of isobutane and isobutylene are fed into the reactor under controlled temperature and pressure.

  • Reaction: The reaction mixture is vigorously agitated to ensure intimate contact between the reactants and the catalyst. The exothermic reaction is maintained at a low temperature (e.g., 0-10 °C for H₂SO₄) to favor the formation of the desired trimethylhexane isomers and minimize side reactions.

  • Separation: The reactor effluent, a mixture of hydrocarbons and acid, is sent to a separator. The acid is separated and recycled back to the reactor.

  • Fractionation: The hydrocarbon phase is then directed to a fractionation column where this compound is separated from other branched alkanes and unreacted starting materials based on boiling point differences.

Industrial Applications

Fuel Additive

Performance Evaluation (General Protocol):

The octane number of a fuel component is determined using a standardized Cooperative Fuel Research (CFR) engine.

  • Reference Fuels: Primary reference fuels, which are mixtures of iso-octane (2,2,4-trimethylpentane, octane rating of 100) and n-heptane (octane rating of 0), are prepared.[11]

  • Test Fuel Preparation: A sample of this compound is used as the test fuel.

  • Engine Operation (RON): The CFR engine is operated at a constant speed of 600 rpm under controlled intake air temperature and humidity. The compression ratio is adjusted until a standard level of knock intensity is observed for the test fuel.[5]

  • Comparison: The knock intensity of the test fuel is compared to that of various primary reference fuel mixtures. The octane number of the test fuel is the percentage by volume of iso-octane in the primary reference fuel mixture that produces the same knock intensity.

  • Engine Operation (MON): A similar procedure is followed for the Motor Octane Number, but with more severe engine conditions, including an engine speed of 900 rpm and a preheated fuel-air mixture.[5]

Industrial Solvent

Due to its non-polar nature and relatively low reactivity, this compound serves as an effective solvent in various chemical processes and formulations.[3][12] It is particularly suitable for dissolving other non-polar substances such as oils, fats, and other hydrocarbons.[3] Its liquid state over a broad temperature range and moderate boiling point make it a viable alternative to more volatile or hazardous solvents.

One area of application for non-polar, aprotic solvents like this compound is in organometallic reactions, such as Grignard reactions, where the absence of acidic protons is crucial to prevent the decomposition of the Grignard reagent.[13] While ethers like diethyl ether and tetrahydrofuran (THF) are more common due to their ability to solvate the magnesium center, alkanes can be used, particularly when a less coordinating solvent is desired.[11]

Experimental Protocol: General Use as a Solvent in a Grignard Reaction

G cluster_setup Reaction Setup cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Aqueous Workup Flask Three-necked flask (under inert atmosphere) Grignard Grignard Reagent (RMgX) FinalProduct Final Alcohol Flask->FinalProduct Extraction & Purification Solvent This compound (Anhydrous) Solvent->Flask Mg Magnesium Turnings Mg->Flask AlkylHalide Alkyl Halide (RX) AlkylHalide->Flask Slow Addition Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Flask Addition Product Alcohol Product Acid Dilute Aqueous Acid Acid->Flask Quenching

References

An In-depth Technical Guide to 2,4,4-Trimethylhexane: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethylhexane is a branched-chain alkane, an isomer of nonane, with significant applications in fuel and lubricant technologies and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and analytical methodologies. The information is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries, where a thorough understanding of such compounds is crucial for innovation and quality control.

Physicochemical and Spectroscopic Properties

This compound is a colorless, flammable liquid. Its branched structure influences its physical properties, such as boiling point and density, and is key to its performance in various applications. A summary of its key properties is presented in Table 1.

Data Presentation
PropertyValueReference
Molecular Formula C₉H₂₀[1][2][3]
Molecular Weight 128.25 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 16747-30-1[1][2][3]
Boiling Point 129.6 ± 7.0 °C at 760 mmHg[4]
Density 0.7 ± 0.1 g/cm³[4]
InChI InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3[1][2][3]
InChIKey SVEMKBCPZYWEPH-UHFFFAOYSA-N[1][2][3]
SMILES CCC(C)(C)CC(C)C[2]
Spectral Data 13C NMR, GC-MS, IR Spectra available[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed alkylation of an isoalkane with an alkene. A common historical method involves the reaction of isobutylene with 2-methyl-2-butene in the presence of a strong acid catalyst like sulfuric acid. Precursors for these reactants include tert-butanol and tert-amyl alcohol.[4]

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates (Alkenes) tert-Butanol tert-Butanol tert-Amyl_Alcohol tert-Amyl_Alcohol 2-Methyl-2-butene 2-Methyl-2-butene tert-Amyl_Alcohol->2-Methyl-2-butene Dehydration Isobutylene Isobutylene This compound This compound Isobutylene->this compound 2-Methyl-2-butene->this compound Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->this compound Catalyst

Caption: Synthesis pathway of this compound from alcohol precursors.

Experimental Protocol: Acid-Catalyzed Alkylation

This protocol is a generalized procedure based on established acid-catalyzed alkylation reactions.

Materials:

  • tert-Butanol

  • tert-Amyl alcohol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Alkenes: In separate reaction vessels, dehydrate tert-butanol and tert-amyl alcohol by gently heating with a catalytic amount of sulfuric acid to produce isobutylene and 2-methyl-2-butene, respectively. The gaseous isobutylene can be collected or bubbled directly into the reaction mixture.

  • Alkylation Reaction: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser, place a cooled mixture of isobutylene and an excess of isopentane (as an acceptor molecule).

  • Slowly add concentrated sulfuric acid to the stirred mixture, maintaining the temperature between 0 and 5 °C using an ice bath.

  • Introduce 2-methyl-2-butene to the reaction mixture dropwise over a period of 1-2 hours.

  • After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Fractionally distill the dried organic layer to isolate this compound, collecting the fraction boiling around 130 °C.

Analytical Methods

The purity and structure of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for separating this compound from other isomers and reaction byproducts and for confirming its molecular weight.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dilute_Sample Dilute Sample (in Hexane) Add_Internal_Std Add Internal Standard Inject_Sample Inject into GC Add_Internal_Std->Inject_Sample Separation Capillary Column Separation Inject_Sample->Separation Ionization Electron Impact Ionization (MS) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Mass_Spectrum Obtain Mass Spectrum Detection->Mass_Spectrum Identification Identify Peak Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantify Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-300

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound sample in n-hexane.

  • If quantitative analysis is required, add an appropriate internal standard (e.g., dodecane).

  • Inject the prepared sample into the GC-MS system.

Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum will show characteristic fragments of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the precise structure of this compound by identifying the different chemical environments of the hydrogen and carbon atoms.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 10 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 200 ppm

Data Analysis:

  • Process the raw data (FID) using Fourier transformation.

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons and carbons in the this compound molecule.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a plausible synthetic route with a detailed experimental protocol, and comprehensive analytical procedures for its characterization. The structured data, detailed methodologies, and visual representations of workflows are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating both practical laboratory work and a deeper understanding of this branched alkane isomer.

References

A Technical Guide to the Solubility of 2,4,4-Trimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4,4-trimethylhexane, a branched-chain alkane. Understanding the solubility of such non-polar compounds is fundamental in various scientific disciplines, including chemical synthesis, purification processes, and formulation development. This document outlines the theoretical principles governing its solubility, presents expected solubility in a range of common organic solvents, details a comprehensive experimental protocol for solubility determination, and provides visual workflows to illustrate key concepts.

Introduction: The Principle of "Like Dissolves Like"

This compound (C₉H₂₀) is a non-polar, saturated hydrocarbon. Its molecular structure consists solely of carbon-carbon and carbon-hydrogen single bonds, resulting in a molecule with a symmetric electron distribution and consequently, no significant dipole moment. The primary intermolecular forces at play are weak van der Waals dispersion forces.

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For an alkane like this compound to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When a non-polar alkane is mixed with a non-polar solvent (e.g., other hydrocarbons), the van der Waals forces are disrupted and reformed with a minimal net energy change, leading to high solubility or miscibility.[1] Conversely, when mixed with a highly polar solvent like water, the strong hydrogen bonds between water molecules are significantly disrupted without the formation of comparably strong interactions with the alkane, resulting in very low solubility.[1]

The following diagram illustrates the relationship between solute polarity, solvent polarity, and the resulting solubility.

G Logical Relationship of Solubility Solute_NonPolar This compound (Non-Polar) Solute_NonPolar->Interaction_High Similar Intermolecular Forces (van der Waals) Solute_NonPolar->Interaction_Low Dissimilar Intermolecular Forces (van der Waals vs. H-Bonding) Solvent_NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solvent_Polar Polar Solvents (e.g., Ethanol, Water) Result_High High Solubility (Miscible) Result_Low Low Solubility (Immiscible) Interaction_High->Result_High Interaction_Low->Result_Low

Fig. 1: "Like Dissolves Like" Principle

Qualitative Solubility Data

Solvent ClassExample Solvent(s)PolarityPredominant Intermolecular ForcesExpected Solubility of this compoundRationale
Alkanes Hexane, HeptaneNon-Polarvan der WaalsMiscible Solute and solvent have identical intermolecular forces, leading to ideal mixing.
Aromatic Hydrocarbons Benzene, TolueneNon-Polarvan der WaalsMiscible Similar non-polar nature and reliance on van der Waals forces allow for favorable mixing.
Ethers Diethyl Ether, THFWeakly PolarDipole-Dipole, van der WaalsSoluble to Miscible The large non-polar alkyl groups of the ether dominate, making it a suitable solvent for alkanes.
Halogenated Alkanes DichloromethanePolarDipole-Dipole, van der WaalsSoluble While polar, it lacks hydrogen bonding and can effectively solvate non-polar molecules.
Ketones AcetonePolarDipole-Dipole, van der WaalsPartially Soluble to Sparingly Soluble The polarity of the carbonyl group reduces its affinity for non-polar alkanes.
Alcohols Ethanol, MethanolVery PolarHydrogen Bonding, Dipole-DipoleSparingly Soluble to Insoluble The strong hydrogen bonding network of the alcohol is not favorably disrupted by the non-polar alkane.
Water Water (H₂O)Very PolarHydrogen BondingInsoluble Extreme differences in polarity and intermolecular forces lead to immiscibility.[1]

Experimental Protocol for Solubility Determination

This section outlines a generalized and robust methodology for the experimental determination of the solubility of a liquid hydrocarbon like this compound in an organic solvent. The synthetic method, coupled with gas chromatography (GC) for analysis, is a precise approach.

Objective: To determine the concentration (solubility) of this compound in a chosen organic solvent at a specific temperature.

Materials and Apparatus:

  • This compound (solute, >98% purity)

  • Selected Organic Solvent (e.g., Toluene, Ethanol)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled water bath or incubator

  • Multiple sealed vials (e.g., 10 mL screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable non-polar column

  • Syringes for sample injection

  • Vortex mixer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 1%, 5%, 10%, 20% w/w).

    • Accurately weigh both the solute and solvent for each standard.

    • These standards will be used to create a calibration curve.

  • GC Calibration:

    • Develop a GC method capable of separating this compound from the solvent.

    • Inject a known volume of each standard solution into the GC.

    • Record the peak area for this compound for each concentration.

    • Plot a calibration curve of peak area versus concentration. This should yield a linear relationship (R² > 0.99).

  • Sample Preparation (Equilibration):

    • Add a known mass of the solvent to several sealed vials.

    • Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is crucial to ensure saturation.

    • Place the sealed vials in the temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Agitate the vials periodically using a vortex mixer to facilitate the dissolution process.

  • Sample Analysis:

    • After equilibration, let the vials stand undisturbed in the temperature bath to allow the undissolved phase to settle.

    • Carefully extract an aliquot from the clear, supernatant (solvent-rich) phase using a syringe. Avoid disturbing the undissolved solute layer.

    • If necessary, dilute the aliquot with a known mass of pure solvent to bring its concentration within the range of the calibration curve.

    • Inject the (diluted) sample into the GC and record the peak area for this compound.

  • Calculation of Solubility:

    • Using the peak area from the experimental sample and the calibration curve, determine the concentration of this compound in the aliquot.

    • If the sample was diluted, account for the dilution factor to calculate the concentration in the original saturated solution.

    • The resulting concentration is the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units (e.g., g/100 g solvent, mole fraction).

The following diagram outlines this experimental workflow.

G Experimental Workflow for Solubility Determination cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation A Prepare Standard Solutions (Known Concentrations) B Develop GC Method A->B C Inject Standards & Generate Calibration Curve B->C F Sample Supernatant (Saturated Solution) C->F Calibrated Method Ready D Create Supersaturated Samples (Solute + Solvent in Vials) E Equilibrate at Constant Temp (e.g., 24-48h with Agitation) D->E E->F G Inject Sample into GC F->G H Determine Concentration from Calibration Curve G->H I Calculate Final Solubility (Account for Dilution) H->I

Fig. 2: Gas Chromatography-Based Protocol

References

Thermochemical Profile of 2,4,4-Trimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,4,4-trimethylhexane (C₉H₂₀). The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research and development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. All data is presented for the liquid phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy Data for Liquid this compound

PropertyValue (kJ/mol)Reference
Standard Enthalpy of Formation (ΔfH°_liquid)-280.20 ± 1.3[1]
Standard Enthalpy of Combustion (ΔcH°_liquid)-6125.3 ± 1.3[1]
Enthalpy of Vaporization (ΔvapH)38.5 at 338 K[2]

Note: Specific experimental data for the standard entropy (S°) and heat capacity (Cp) of this compound were not available in the reviewed literature. Data for other nonane isomers can be found in the NIST/TRC Web Thermo Tables.[3]

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for the key experiments relevant to the data presented.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of volatile organic compounds like this compound is determined using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container of known heat of combustion. For volatile liquids, this is often a gelatin capsule or a container that can be sealed to prevent evaporation.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur impurities are present), as well as for the heat of combustion of the capsule and the fuse wire. The standard enthalpy of combustion is then calculated from the heat released by the combustion of a known molar quantity of the sample.

Determination of Enthalpy of Vaporization via Correlation Gas Chromatography

Correlation gas chromatography is a powerful technique for determining the enthalpy of vaporization of compounds, especially for a homologous series like alkanes.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a capillary column (a non-polar column is suitable for alkanes) and a flame ionization detector (FID) is used.

  • Standard Preparation: A series of n-alkanes with well-documented enthalpies of vaporization are chosen as standards.

  • Sample Preparation: A dilute solution of this compound and the n-alkane standards is prepared in a volatile solvent.

  • Isothermal Analysis: The gas chromatograph is operated at a series of constant temperatures (isothermal runs). At each temperature, the prepared sample mixture is injected.

  • Data Acquisition: The retention time for each compound (this compound and the n-alkane standards) is recorded for each isothermal run.

  • Data Analysis: The logarithm of the retention times (or more accurately, the adjusted retention times) is plotted against the reciprocal of the absolute temperature (a van't Hoff plot). The slope of this plot is proportional to the enthalpy of transfer from the stationary phase to the mobile phase. By correlating the retention behavior of this compound with that of the n-alkane standards with known enthalpies of vaporization, the enthalpy of vaporization for this compound can be accurately determined.

Theoretical Methodologies

In addition to experimental determination, theoretical methods can provide valuable estimations of thermochemical properties.

Benson Group Additivity Method

The Benson group additivity method is a widely used technique to estimate the enthalpy of formation of organic molecules in the gas phase. The method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

Methodology:

  • Molecular Decomposition: The this compound molecule is dissected into its constituent functional groups. For this compound, these groups are:

    • One primary carbon bonded to a tertiary carbon: C-(C)(H)₃

    • One primary carbon bonded to a quaternary carbon: C-(C)(H)₃

    • One secondary carbon bonded to a tertiary and a quaternary carbon: C-(C)₂(H)₂

    • One tertiary carbon bonded to one primary and one secondary carbon: C-(C)₂(H)

    • One quaternary carbon bonded to one primary and one secondary carbon: C-(C)₄

  • Summation of Group Values: The empirically determined enthalpy of formation values for each of these groups are summed.

  • Symmetry and Stereoisomer Corrections: Corrections for molecular symmetry and the presence of stereoisomers are applied to the summed group values to obtain the final estimated enthalpy of formation.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the thermochemical properties of this compound.

experimental_workflow_enthalpy_combustion cluster_prep Sample Preparation cluster_bomb Bomb Calorimetry cluster_analysis Data Analysis sample This compound encapsulate Encapsulation sample->encapsulate weigh Precise Weighing encapsulate->weigh load Load into Bomb weigh->load pressurize Pressurize with O2 load->pressurize ignite Ignition pressurize->ignite measure_temp Measure ΔT ignite->measure_temp calculate_q Calculate Heat Released (q) measure_temp->calculate_q calibrate Calorimeter Calibration (Benzoic Acid) calibrate->calculate_q corrections Apply Corrections calculate_q->corrections calculate_dhc Calculate ΔcH° corrections->calculate_dhc

Caption: Workflow for Determining Enthalpy of Combustion.

experimental_workflow_enthalpy_vaporization cluster_gc_prep Sample & GC Preparation cluster_gc_run Gas Chromatography cluster_gc_analysis Data Analysis sample_mix Prepare Sample Mixture (Analyte + n-Alkane Standards) injection Inject Sample sample_mix->injection gc_setup GC Setup (Capillary Column, FID) gc_setup->injection isothermal_runs Multiple Isothermal Runs injection->isothermal_runs record_rt Record Retention Times isothermal_runs->record_rt vanthoff Van't Hoff Plot (ln(t_R') vs 1/T) record_rt->vanthoff correlation Correlate with Standards vanthoff->correlation calculate_dhv Calculate ΔvapH correlation->calculate_dhv

Caption: Workflow for Determining Enthalpy of Vaporization.

References

An In-depth Technical Guide to 2,4,4-Trimethylhexane: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain alkane 2,4,4-trimethylhexane. It covers the historical context of its discovery and synthesis, detailed physical and chemical properties, and reconstructed experimental protocols for its preparation. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering detailed procedural insights and consolidated data for this specific isomer of nonane.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀. As a member of the nonane isomer family, it is a colorless liquid with properties characteristic of branched alkanes. While not as extensively studied as some of its isomers, understanding its synthesis and properties is crucial for various applications in organic chemistry, including its potential use as a solvent, a component in fuel blends, or as a reference compound in analytical chemistry. This guide delves into the historical synthesis of this compound and provides a detailed look at its chemical and physical characteristics.

History and Discovery

The early explorations into the synthesis of branched-chain alkanes in the 1930s and 1940s were driven by the burgeoning automotive and aviation industries, which required high-octane fuels. The synthesis of various trimethylhexane isomers was part of this broader research effort. While specific documentation on the initial isolation of this compound is sparse, its synthesis is implicitly linked to the pioneering work on hydrocarbon chemistry.

Key publications from this era that likely describe the synthesis of related branched alkanes, and by extension, provide the foundational methods for preparing this compound, include those by:

  • Birch, Pim, and Tait (1936): Their work in the Journal of the Society of Chemical Industry explored the reactions of sodium on alkyl halides, a method capable of producing a variety of hydrocarbons.

  • Whitmore and Mixon (1941): In the Journal of the American Chemical Society, they detailed the reaction of β-isobutylene with isobutane in the presence of sulfuric acid, a classic alkylation reaction that is a cornerstone of branched alkane synthesis.

  • Johnson and Fawcett (1946): Their research, also in the Journal of the American Chemical Society, on alkyl-substituted anils, contributed to the broader understanding of organic synthesis pathways that could be adapted for hydrocarbon production.

These early investigations laid the groundwork for the more controlled and efficient synthesis methods developed later.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical and spectroscopic properties.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀[PubChem CID: 28024]
Molecular Weight 128.26 g/mol [PubChem CID: 28024]
CAS Number 16747-30-1[PubChem CID: 28024]
Boiling Point 125-127 °C[Sigma-Aldrich]
Density 0.716 g/mL at 20 °C[Sigma-Aldrich]
Refractive Index n20/D 1.403[Sigma-Aldrich]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS) Major fragments (m/z): 57 (100%), 43, 71, 85[NIST WebBook]
Infrared (IR) Spectroscopy C-H stretching and bending vibrations characteristic of alkanes[NIST WebBook]
¹³C NMR Spectroscopy Data available in spectral databases[PubChem CID: 28024]
¹H NMR Spectroscopy Data available in spectral databases[ChemicalBook]

Experimental Protocols: Synthesis of this compound

The most plausible and historically relevant synthesis of this compound involves a two-step process. This reconstructed protocol is based on established organic chemistry principles and the general methodologies suggested by the historical literature on branched alkane synthesis.

Step 1: Dimerization of Isobutylene to Diisobutylene

This step involves the acid-catalyzed dimerization of isobutylene to form a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, collectively known as diisobutylene.

  • Materials:

    • Isobutylene (liquefied or as a gas)

    • Sulfuric acid (60-70%) or a solid acid catalyst (e.g., Amberlyst-15)

    • Anhydrous sodium sulfate

    • Sodium bicarbonate solution (5%)

    • Distillation apparatus

  • Procedure:

    • A cooled reactor is charged with the acid catalyst.

    • Liquefied isobutylene is slowly added to the stirred catalyst at a controlled temperature (typically below 20 °C) to prevent polymerization to higher oligomers.

    • The reaction mixture is stirred for several hours until the reaction is complete.

    • The organic layer is separated from the acid catalyst.

    • The organic layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

    • The crude diisobutylene is dried over anhydrous sodium sulfate.

    • The product is purified by fractional distillation, collecting the fraction boiling in the range of 101-104 °C.

Step 2: Hydrogenation of Diisobutylene to this compound

The mixture of trimethylpentenes is then hydrogenated to the corresponding alkane.

  • Materials:

    • Diisobutylene (from Step 1)

    • Palladium on carbon (Pd/C) catalyst (5%)

    • Hydrogen gas (H₂)

    • Ethanol or hexane (solvent)

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Procedure:

    • The diisobutylene is dissolved in a suitable solvent such as ethanol or hexane in a hydrogenation vessel.

    • The Pd/C catalyst is carefully added to the solution.

    • The vessel is flushed with nitrogen and then filled with hydrogen gas to the desired pressure.

    • The mixture is stirred vigorously at room temperature and under hydrogen pressure until the theoretical amount of hydrogen has been consumed.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed by distillation.

    • The resulting this compound can be further purified by fractional distillation if necessary.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from isobutylene.

Synthesis_of_2_4_4_Trimethylhexane isobutylene Isobutylene (2-Methylpropene) diisobutylene_mix Diisobutylene Mixture (2,4,4-Trimethyl-1-pentene & 2,4,4-Trimethyl-2-pentene) isobutylene->diisobutylene_mix Dimerization (H₂SO₄) trimethylhexane This compound diisobutylene_mix->trimethylhexane Hydrogenation (H₂, Pd/C)

A diagram illustrating the two-step synthesis of this compound.

Conclusion

This compound, while a less common isomer of nonane, holds a place in the historical development of hydrocarbon chemistry. Its synthesis, achievable through a two-step process of dimerization and hydrogenation, is a classic example of the reactions used to produce branched alkanes for fuel and as chemical intermediates. The data and protocols presented in this guide offer a valuable resource for researchers and professionals requiring detailed information on this compound.

The Elusive Presence of 2,4,4-Trimethylhexane in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 2,4,4-trimethylhexane. Despite its relevance as a branched-chain alkane, extensive investigation reveals a significant gap in the literature regarding its definitive identification in natural sources. This document summarizes the available information on its isomers, outlines the general biosynthetic pathways for branched-chain alkanes, and provides a comprehensive overview of the analytical methodologies that would be employed for its detection and quantification. Furthermore, a hypothetical signaling pathway involving a generic volatile organic compound is presented to illustrate the potential biological roles of such molecules. The conspicuous absence of this compound in reported natural volatile profiles suggests it is either a rare component of natural emissions or has yet to be identified.

Introduction

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of organisms, mediating interactions such as pollination, defense, and communication.[1][2] Branched-chain alkanes are a class of VOCs that have been identified in various natural sources, including plants and insects. This compound, a nine-carbon branched alkane, is a compound of interest due to its structural properties. However, a thorough review of the scientific literature indicates a notable lack of evidence for its natural occurrence.

This guide aims to provide a comprehensive resource for researchers by:

  • Summarizing the known occurrences of its structural isomers.

  • Detailing the established analytical techniques for the detection of volatile alkanes.

  • Discussing the general principles of branched-chain alkane biosynthesis.

  • Illustrating a potential signaling role through a generalized pathway.

Natural Occurrence of Trimethylhexane Isomers

While this compound remains elusive in natural product chemistry, its isomer, 2,3,4-trimethylhexane, has been reported in the volatile emissions of the sunflower (Helianthus annuus).[3]

Table 1: Reported Natural Occurrence of a this compound Isomer

CompoundSpeciesOrgan/SourceReference(s)
2,3,4-TrimethylhexaneHelianthus annuusFlower[3]

The volatile components of Helianthus annuus are numerous, with the primary constituents being α-pinene, verbenone, terpinolene, and α-terpineol.[4] The presence of 2,3,4-trimethylhexane as a minor component highlights the potential for branched alkanes to be part of the complex volatile bouquets of plants.

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of straight-chain alkanes in plants is understood to occur via the decarbonylation of fatty aldehydes.[5] The production of branched-chain alkanes is believed to follow a similar pathway, originating from branched-chain fatty acids. These precursors are synthesized using branched-chain amino acids (valine, leucine, and isoleucine) as starter units in the fatty acid synthesis process.

The general proposed pathway involves:

  • Initiation: A branched-chain acyl-CoA (e.g., isobutyryl-CoA, isovaleryl-CoA) initiates fatty acid synthesis.

  • Elongation: The fatty acid chain is elongated by the addition of two-carbon units from malonyl-CoA.

  • Reduction: The resulting branched-chain fatty acid is reduced to a fatty aldehyde.

  • Decarbonylation: The fatty aldehyde undergoes decarbonylation to yield the final branched-chain alkane.[6][7]

A specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature.

Experimental Protocols for Detection and Analysis

The primary analytical technique for the identification and quantification of volatile organic compounds like this compound from natural sources is Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11]

Sample Collection and Volatile Extraction

Volatiles can be collected from the headspace of a sample (e.g., a flower or microbial culture) or extracted from the tissue itself.

  • Headspace Solid-Phase Microextraction (HS-SPME): A coated fiber is exposed to the headspace of the sample, adsorbing the volatile compounds. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis.[12]

  • Solvent Extraction: The plant or microbial material is extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and injected into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Table 2: Generic GC-MS Protocol for Volatile Alkane Analysis

ParameterDescription
Gas Chromatograph
ColumnA non-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used for separating alkanes.
Injection ModeSplitless or split injection, depending on the concentration of the analytes.
Inlet TemperatureTypically 250 °C.
Oven ProgramAn initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-300 °C.
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min).
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Mass Rangem/z 40-500.
Ion Source Temp.230 °C.
Quadrupole Temp.150 °C.
Compound Identification

Identification of this compound would be based on:

  • Mass Spectrum: Comparison of the experimentally obtained mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

  • Retention Index (RI): Calculation of the Kovats Retention Index by running a series of n-alkanes under the same chromatographic conditions and comparing the RI of the unknown peak to published values.

Below is a DOT script for a logical workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Sample Natural Source (e.g., Plant, Microbe) Headspace Headspace Collection (SPME) Sample->Headspace Solvent Solvent Extraction Sample->Solvent GCMS GC-MS Analysis Headspace->GCMS Solvent->GCMS Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Library Mass Spectral Library Comparison (NIST, Wiley) Data->Library RI Retention Index Calculation & Comparison Data->RI Identification Compound Identification: This compound Library->Identification RI->Identification voc_signaling_pathway cluster_emitter Emitter Plant (Stressed) cluster_receiver Receiver Plant (Primed) Stressor Biotic/Abiotic Stress VOC_Biosynthesis VOC Biosynthesis (e.g., Branched Alkane) Stressor->VOC_Biosynthesis Receptor VOC Receptor (Membrane-bound/Intracellular) VOC_Biosynthesis->Receptor VOC Emission & Transport Signal_Transduction Signal Transduction (e.g., MAPK Cascade) Receptor->Signal_Transduction Hormone_Signaling Hormone Signaling (JA, SA, ET) Signal_Transduction->Hormone_Signaling Defense_Genes Defense Gene Expression Hormone_Signaling->Defense_Genes Primed_Defense Primed Defense Response Defense_Genes->Primed_Defense

References

An In-Depth Technical Guide to the Safety and Handling of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4,4-trimethylhexane. Due to limited specific toxicological data for this compound, this guide incorporates data from its close isomer, 2,2,4-trimethylpentane (isooctane), to provide a more complete safety profile. This approach is based on the structural similarity and expected comparable toxicological properties of these branched-chain alkanes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
Chemical Formula C₉H₂₀--INVALID-LINK--
Molecular Weight 128.25 g/mol --INVALID-LINK--
CAS Number 16747-30-1--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 125 - 127 °C--INVALID-LINK--
Melting Point -120.15 °C--INVALID-LINK--
Flash Point 13 °C (closed cup)--INVALID-LINK--
Density 0.716 g/mL at 20 °C--INVALID-LINK--
Vapor Pressure 15.9 mmHg (for 2,2,4-trimethylhexane)--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Narcotic effects)3H336: May cause drowsiness or dizziness
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects

Data for 2,2,4-trimethylpentane is used as a surrogate where specific data for this compound is unavailable.[1][2]

Toxicological Data

The toxicological profile is crucial for risk assessment. The following data is primarily for the isomer 2,2,4-trimethylpentane.

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RabbitOral> 2500 mg/kg[3]
Acute Dermal Toxicity (LD50) RabbitDermal> 2920 mg/kg bw[4]
Acute Inhalation Toxicity (LC50) RatInhalation> 14 mg/L (for 2,2,4-trimethylpentane)[4]
Skin Irritation RabbitDermalCauses skin irritation[1]
Eye Irritation RabbitOcularSlightly irritating[5]
Biodegradability --Inherently biodegradable (51.3% in 28 days)[3]

Experimental Protocols

Detailed methodologies for key toxicological and safety experiments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Principle: A stepwise procedure is used where the substance is administered to animals at one of a series of fixed dose levels. The outcome of the test is the identification of a dose that causes evident toxicity but not mortality, which is then used for hazard classification.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A sighting study is performed with a single animal to determine the appropriate starting dose.

    • The main study involves dosing a group of animals (usually 5) with the selected starting dose.

    • Observations are made for signs of toxicity and mortality at regular intervals for at least 14 days.

    • Depending on the outcome, further groups may be dosed at higher or lower fixed dose levels.

  • Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns. Body weight is recorded weekly.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[6]

  • Principle: The substance is applied to a small area of the skin of an animal, and the degree of irritation is observed and scored over a period of time.[6]

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A dose of 0.5 mL of the liquid substance is applied to the skin under a gauze patch.

    • The patch is left in place for 4 hours.[6]

    • After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Data Collection: Skin reactions are scored according to a standardized scale. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Flammability - Flash Point Determination

The flash point is a critical parameter for assessing the fire and explosion hazard of a liquid.

  • Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air near its surface.

  • Apparatus: Closed-cup testers (e.g., Pensky-Martens, Abel) are commonly used for volatile liquids like this compound.

  • Procedure:

    • The sample is placed in the test cup and heated at a slow, constant rate.

    • An ignition source is directed into the vapor space at regular temperature intervals.

    • The flash point is the lowest temperature at which a flash is observed.

Visualizations

Hazard Relationship Diagram

Hazard_Relationship cluster_physical_hazards Physical Hazards cluster_health_hazards Health Hazards cluster_environmental_hazards Environmental Hazards A Highly Flammable Liquid and Vapor (H225) B Causes Skin Irritation (H315) A->B Exposure during handling can lead to health effects C May Cause Drowsiness or Dizziness (H336) A->C Exposure during handling can lead to health effects D May be Fatal if Swallowed and Enters Airways (H304) A->D Exposure during handling can lead to health effects E Very Toxic to Aquatic Life with Long Lasting Effects (H410)

Caption: Logical relationship of hazards associated with this compound.

Experimental Workflow for Acute Dermal Irritation (OECD TG 404)

Dermal_Irritation_Workflow start Start: Test Substance Received prep Animal Preparation (Albino Rabbit, clipped fur) start->prep application Application of 0.5 mL of This compound to skin prep->application exposure Semi-occlusive dressing for 4 hours application->exposure removal Removal of dressing and cleansing of the test site exposure->removal observation Observation at 1, 24, 48, 72 hours for Erythema and Edema removal->observation scoring Scoring of Skin Reactions (Draize Scale) observation->scoring classification Classification of Irritation Potential scoring->classification end End: Final Report classification->end

Caption: Experimental workflow for assessing acute dermal irritation.

General Metabolic Pathway of Branched-Chain Alkanes

Metabolic_Pathway substance This compound (Parent Compound) hydroxylation Hydroxylation (Cytochrome P450) substance->hydroxylation Phase I Metabolism alcohols Primary, Secondary, Tertiary Alcohols hydroxylation->alcohols further_oxidation Further Oxidation (Dehydrogenases) alcohols->further_oxidation ketones_acids Ketones and Carboxylic Acids further_oxidation->ketones_acids conjugation Conjugation (Glucuronidation, Sulfation) ketones_acids->conjugation Phase II Metabolism excretion Excretion (Urine) conjugation->excretion

Caption: General metabolic pathway for branched-chain alkanes.[7]

Safety and Handling Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Use non-sparking tools and take precautionary measures against static discharge.[8] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, open flames, and other ignition sources.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water.[8] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Conclusion

This compound is a highly flammable liquid with significant health and environmental hazards. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize the risk of exposure and accidents. The information provided in this guide, supplemented with data from its isomer 2,2,4-trimethylpentane, offers a robust framework for the safe management of this chemical in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) for the most up-to-date information before handling this substance.

References

The Environmental Fate of 2,4,4-Trimethylhexane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane is a branched-chain alkane, a class of volatile organic compounds (VOCs) that are components of gasoline and other petroleum-based products. Understanding the environmental fate of such compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental distribution, transport, and degradation of this compound. Due to the limited availability of experimental data for this specific isomer, this report also draws upon data from structurally similar compounds and established principles of environmental chemistry to provide a thorough assessment.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. The available data for this compound and its close isomer, 2,2,4-trimethylhexane, are summarized below. It is important to note that some of these values are estimated through computational models and should be interpreted with caution.

PropertyThis compound2,2,4-TrimethylhexaneReference
Molecular Formula C9H20C9H20[1]
Molecular Weight ( g/mol ) 128.25128.26[1]
Boiling Point (°C) 131125-127[2]
Melting Point (°C) -113-[2]
Vapor Pressure (mmHg at 25°C) Not available15.9[3]
Water Solubility (mg/L) Estimated: 0.3623Estimated: 0.3623
Log Kow (Octanol-Water Partition Coefficient) Estimated: 4.4Estimated: 4.4[3]
Henry's Law Constant (atm·m³/mol) Not availableNot available

Environmental Fate and Transport

The environmental journey of this compound is dictated by its volatility, low water solubility, and moderate lipophilicity.

Atmospheric Fate

Given its boiling point and the vapor pressure of its isomer, this compound is expected to exist predominantly in the vapor phase in the atmosphere. The primary degradation pathway in the atmosphere for alkanes is through reaction with hydroxyl (•OH) radicals.[4] The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound.

While a specific reaction rate constant for this compound is not available, data for other branched C9 alkanes can provide an estimate. For instance, the rate constant for the reaction of OH radicals with 2,2,4-trimethylpentane is 3.20 x 10⁻¹² cm³/molecule·s at 248 K.[5] Generally, the reactivity of alkanes with •OH radicals increases with the number of hydrogen atoms and the presence of tertiary C-H bonds, which are more susceptible to hydrogen abstraction.[6] Based on these principles, this compound is expected to have a relatively short atmospheric half-life, likely on the order of a few days.

The atmospheric oxidation of branched alkanes can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates, which can contribute to the formation of secondary organic aerosols (SOA).[7]

Atmospheric oxidation pathway of this compound.
Aquatic Fate

Due to its low water solubility, a significant portion of this compound released into water bodies will tend to volatilize to the atmosphere. The rate of volatilization is governed by the Henry's Law constant, which, although not experimentally determined for this compound, is expected to be high for a branched alkane of this size.

Hydrolysis: Alkanes are generally resistant to hydrolysis under environmental conditions as they lack hydrolyzable functional groups.[8][9] Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Biodegradation: Biodegradation is expected to be the primary removal process for this compound in aquatic environments. Microorganisms, particularly bacteria, can utilize alkanes as a source of carbon and energy.[10] The rate of biodegradation is influenced by several factors, including the molecular structure of the alkane, temperature, oxygen availability, and the presence of adapted microbial populations. Highly branched alkanes, such as this compound, tend to be more resistant to biodegradation than their linear counterparts.[11] The quaternary carbon at the 4-position may present a steric hindrance to enzymatic attack.

Terrestrial Fate

When released to soil, this compound will partition between the soil air, soil water, and soil organic matter.

Sorption: As a non-polar organic compound, this compound is expected to adsorb to soil organic carbon. The extent of this sorption can be estimated using the octanol-water partition coefficient (Kow). With an estimated log Kow of 4.4, this compound is expected to have a moderate to high affinity for soil organic matter.[3] This sorption will reduce its mobility in soil and its bioavailability for degradation and uptake by organisms. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting the mobility of organic compounds in soil. While an experimental Koc for this compound is unavailable, it can be estimated from its Kow.

Biodegradation in Soil: Similar to the aquatic environment, biodegradation is a key degradation process for this compound in soil. Aerobic biodegradation is generally more rapid than anaerobic degradation for alkanes. The rate of biodegradation in soil is influenced by soil type, organic matter content, moisture, temperature, and the microbial community present. The presence of a highly branched structure may lead to a longer persistence in soil compared to less branched alkanes.[10]

Environmental_Fate_of_2_4_4_Trimethylhexane cluster_air Atmosphere cluster_water Water cluster_soil Soil Air This compound (Vapor) Photodegradation Photodegradation (reaction with •OH) Air->Photodegradation Water This compound (Dissolved) Air->Water Deposition Soil This compound (Sorbed/Dissolved) Air->Soil Deposition Volatilization_Water Volatilization Water->Volatilization_Water Biodegradation_Water Biodegradation Water->Biodegradation_Water Sedimentation Sorption to Sediment Water->Sedimentation Volatilization_Water->Air Partitioning Soil->Water Runoff Volatilization_Soil Volatilization Soil->Volatilization_Soil Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Leaching Leaching to Groundwater Soil->Leaching Volatilization_Soil->Air Partitioning

Environmental partitioning and fate of this compound.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its log Kow value. With a log Kow of approximately 4.4, this compound has the potential to bioaccumulate in the fatty tissues of aquatic and terrestrial organisms. However, its relatively short estimated atmospheric and biodegradation half-lives may limit the extent of bioaccumulation in the environment.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to experimentally determine the environmental fate of chemicals.

Water Solubility (OECD 105 / EPA OPPTS 830.7840)
  • Principle: These guidelines describe two primary methods for determining water solubility: the column elution method for substances with low solubility (< 10⁻² g/L) and the flask method for substances with higher solubility.[3][4][12][13][14][15][16][17]

  • Column Elution Method: A solid support in a column is coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

  • Flask Method: An excess amount of the test substance is added to water in a flask and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The solution is then centrifuged or filtered to remove undissolved particles, and the concentration of the substance in the aqueous phase is determined.[15]

Partition Coefficient (n-octanol/water) (OECD 107 / EPA OPPTS 830.7550)
  • Principle: The shake flask method is used to determine the octanol-water partition coefficient (Kow) for substances with log Kow values in the range of -2 to 4.[18][19][20][21][22][23][24][25][26]

  • Procedure: A known amount of the test substance is dissolved in either n-octanol or water. The two phases are then combined in a vessel and shaken vigorously to allow for partitioning of the substance between the two immiscible liquids until equilibrium is reached. After separation of the phases (often by centrifugation), the concentration of the substance in both the n-octanol and water phases is measured. The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water.

Hydrolysis as a Function of pH (OECD 111)
  • Principle: This guideline assesses the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[8][9][27][28][29]

  • Procedure: The test substance is added to sterile buffer solutions of different pH values. The solutions are incubated in the dark at a constant temperature. At various time intervals, samples are taken and analyzed for the concentration of the parent substance and any major hydrolysis products. The rate of hydrolysis and the half-life of the substance are then calculated for each pH.

Ready Biodegradability (OECD 301 / EPA OPPTS 835.3110)
  • Principle: These guidelines provide a set of screening tests to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets certain pass levels within a specified timeframe (e.g., >60% of theoretical CO₂ evolution in a 28-day window).[8]

  • Methods: Several methods are available, including the CO₂ Evolution Test (OECD 301B), Manometric Respirometry (OECD 301F), and Closed Bottle Test (OECD 301D).

  • General Procedure: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The extent of biodegradation is determined by measuring parameters such as the amount of CO₂ produced, the consumption of oxygen, or the removal of dissolved organic carbon (DOC).[12][18][19]

Aerobic Soil Metabolism (EPA OPPTS 835.4100 / OECD 304A)
  • Principle: These guidelines are used to determine the rate and extent of aerobic biodegradation of a chemical in soil.[2][11][30][31][32][33][34][35]

  • Procedure: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to samples of viable soil. The soil is maintained at a constant temperature and moisture content and aerated with CO₂-free air. The evolved ¹⁴CO₂ is trapped and measured over time to determine the rate of mineralization. Soil samples are also periodically extracted and analyzed to identify and quantify the parent compound and major transformation products.

Workflow for assessing the environmental fate of a chemical.

Conclusion

Based on its physicochemical properties and the behavior of structurally similar branched alkanes, this compound is expected to be a volatile organic compound with low water solubility and a moderate potential for sorption to organic matter in soil and sediment. Its primary environmental degradation pathways are likely to be atmospheric photooxidation and microbial biodegradation. Due to its branched structure, its rate of biodegradation may be slower than that of linear alkanes of similar carbon number. While its estimated log Kow suggests a potential for bioaccumulation, its relatively short environmental persistence may mitigate this risk. To provide a more definitive assessment of the environmental fate of this compound, experimental data on its water solubility, log Kow, biodegradation rates in various media, and atmospheric reaction rate with hydroxyl radicals are needed.

References

Toxicological Profile of 2,4,4-Trimethylhexane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on 2,4,4-Trimethylhexane. A comprehensive review of scientific literature and databases reveals a significant scarcity of specific toxicological studies for this compound. The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, this guide outlines the known information and highlights the existing data gaps to inform future research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological potential. The available data for this compound is summarized below.

PropertyValueReference
Molecular Formula C9H20[2]
Molecular Weight 128.25 g/mol [2]
CAS Number 16747-30-1[2]
Appearance Colorless clear liquid[1]
Boiling Point 125 - 127 °C[1]
Melting Point -120.15°C[1]
Density 0.716 g/mL at 20 °C[1]
Flash Point 13 °C (closed cup)[1]
Water Solubility No data available[1]

Toxicological Data

Detailed toxicological studies such as acute toxicity (e.g., LD50), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity for this compound are not available in the public domain.[1] The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[1]

General toxicological information is limited to safety data sheets, which indicate the potential for irritation.[3][4] In the absence of specific data, information on structurally similar compounds, such as other isomers of nonane or branched-chain alkanes, may provide some indication of potential hazards, but this should be interpreted with caution. For instance, studies on 2,2,4-trimethylpentane have shown kidney and liver effects in rats after chronic exposure.[5][6] However, it is crucial to note that toxicological properties can vary significantly between isomers.

Hazard Identification and Precautionary Measures

Based on the available safety data sheets, this compound is a flammable liquid and vapor.[3] Standard precautionary measures for handling flammable liquids should be followed, including keeping it away from heat, sparks, open flames, and hot surfaces.[1] Use in a well-ventilated area and wearing appropriate personal protective equipment (gloves, protective clothing, eye and face protection) is recommended.[1]

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, no detailed experimental protocols can be provided.

Logical Workflow for Toxicological Assessment

In the absence of specific experimental data and signaling pathways for this compound, a generalized workflow for the toxicological assessment of a chemical compound is presented below. This diagram illustrates the logical progression of studies typically undertaken to characterize the potential hazards of a substance.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_human Human Health Risk Assessment Genotoxicity Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) Acute Acute Toxicity (LD50/LC50) Genotoxicity->Acute Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute Mechanism Mechanistic Studies (e.g., Receptor Binding, Enzyme Inhibition) HazardID Hazard Identification Mechanism->HazardID Subchronic Sub-chronic Toxicity (Repeated Dose, 28/90-day) Acute->Subchronic Chronic Chronic Toxicity & Carcinogenicity Subchronic->Chronic ReproDevo Reproductive & Developmental Toxicity Subchronic->ReproDevo ADME ADME (Absorption, Distribution, Metabolism, Excretion) Subchronic->ADME Chronic->HazardID ReproDevo->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment Exposure->RiskChar PhysChem Physicochemical Characterization PhysChem->Genotoxicity PhysChem->Cytotoxicity ADME->DoseResponse

Caption: A generalized workflow for the toxicological assessment of a chemical.

Signaling Pathways

There is no information available in the reviewed literature regarding specific signaling pathways affected by this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific toxicological data for this compound. The information available is general and primarily derived from safety data sheets. To adequately characterize the potential risks to human health and the environment, comprehensive toxicological studies are necessary. Future research should prioritize conducting a battery of tests, including acute, sub-chronic, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Such data are essential for establishing safe exposure limits and for the informed risk assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4,4-Trimethylhexane as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,4,4-trimethylhexane as a gas chromatography (GC) standard for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. This document outlines the key properties of this compound, detailed experimental protocols for its use as an internal standard, and expected analytical outcomes.

Introduction

This compound is a branched-chain alkane with the molecular formula C9H20.[1] Its stable, non-polar nature and well-defined chromatographic behavior make it an excellent candidate for use as a reference standard in gas chromatography. In complex matrices, such as petroleum products or environmental samples, where numerous hydrocarbons are present, an internal standard is crucial for accurate and precise quantification. An internal standard helps to correct for variations in injection volume, instrument response, and sample preparation.[2] this compound is particularly suitable for the analysis of gasoline and other light distillate fuels, where it can be used to aid in the identification and quantification of other branched and straight-chain alkanes.

Key Properties of this compound:

PropertyValue
IUPAC Name This compound[1]
CAS Number 16747-30-1[1]
Molecular Formula C9H20[1]
Molecular Weight 128.25 g/mol [1]
Boiling Point 125-127 °C

Applications

This compound can be effectively employed as an internal standard in various GC applications, including:

  • Detailed Hydrocarbon Analysis (DHA): In the petroleum industry, DHA is used to characterize gasoline and other fuels by separating and quantifying individual hydrocarbon components.[3][4][5] this compound can serve as a reliable internal standard in these complex analyses.

  • Environmental Analysis: For the determination of volatile organic compounds (VOCs) and petroleum hydrocarbons in soil, water, and air samples.

  • Chemical Research and Development: As a reference compound for retention time and response factor studies in the development of new analytical methods.

  • Quality Control: In the routine analysis of raw materials and finished products to ensure consistency and purity.

Experimental Protocols

This section provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a mixture of C7-C10 hydrocarbons using Gas Chromatography with Flame Ionization Detection (GC-FID).

3.1. Materials and Reagents

  • Solvent: High-purity n-hexane or pentane (GC grade).

  • Analytes: A mixture of C7-C10 hydrocarbons (e.g., n-heptane, n-octane, n-nonane, n-decane, toluene, ethylbenzene).

  • Internal Standard: this compound (≥98% purity).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

3.2. Standard and Sample Preparation

  • Internal Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with n-hexane.

    • Stopper the flask and mix thoroughly by inversion.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding known amounts of the analyte mixture to 10 mL volumetric flasks.

    • To each flask, add a constant volume of the internal standard stock solution to achieve a final concentration of 100 µg/mL.

    • Dilute to the mark with n-hexane and mix thoroughly. A typical calibration series might contain analyte concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure the sample into a 10 mL volumetric flask.

    • Add the same constant volume of the internal standard stock solution as used for the calibration standards.

    • Dilute to the mark with n-hexane and mix thoroughly.

3.3. Gas Chromatography (GC-FID) Conditions

The following GC conditions are recommended for the analysis of C7-C10 hydrocarbons. These may need to be optimized for specific instruments and applications.

ParameterCondition
GC System Agilent 7890B GC or equivalent
Column Rtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent non-polar column (e.g., DB-1, HP-5ms)[3]
Carrier Gas Helium, constant flow at 1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Temperature Program Initial temperature: 35 °C, hold for 10 minRamp 1: 2 °C/min to 60 °CRamp 2: 5 °C/min to 200 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3.4. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: For each sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Use the calibration curve to determine the concentration of the analyte in the sample.

Data Presentation

4.1. Expected Retention Data

The retention of a compound in gas chromatography is typically characterized by its retention time or retention index. The Kovats Retention Index (RI) is a standardized measure that is less dependent on instrument variations.

Table 1: Kovats Retention Index for this compound on a Standard Non-Polar Column

CompoundKovats Retention Index (RI)
This compound~ 810[1]

Table 2: Expected Retention Times of Selected Hydrocarbons on a Non-Polar Column (e.g., DB-1, HP-5ms) under the Conditions in Section 3.3

Note: These are estimated retention times and will vary between instruments and columns.

CompoundBoiling Point (°C)Expected Retention Time (min)
n-Heptane98.4~ 15
Toluene110.6~ 18
n-Octane125.7~ 22
This compound (IS) 126.1 ~ 23
Ethylbenzene136.2~ 25
n-Nonane150.8~ 28
n-Decane174.1~ 33

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative GC analysis.

G Workflow for GC Analysis with an Internal Standard A Prepare Internal Standard (IS) Stock Solution B Prepare Calibration Standards (Analytes + IS) A->B C Prepare Samples (Sample + IS) A->C D GC-FID Analysis B->D C->D E Data Acquisition (Chromatograms) D->E F Peak Integration (Area Measurement) E->F G Calculate Area Ratios (Analyte Area / IS Area) F->G H Generate Calibration Curve (Ratio vs. Concentration) G->H For Calibration Standards I Quantify Analytes in Samples G->I For Samples H->I

Caption: Workflow for quantitative GC analysis using an internal standard.

5.2. Logic of Retention Index Calculation

The Kovats Retention Index is calculated based on the retention times of n-alkanes. The following diagram illustrates the logical relationship.

G Logic of Kovats Retention Index Calculation cluster_0 GC Elution Profile A n-Alkane (z carbons) Retention Time (tRz) D Logarithmic Interpolation A->D B Analyte Retention Time (tRA) B->D C n-Alkane (z+1 carbons) Retention Time (tR(z+1)) C->D E Kovats Retention Index (RI) RI = 100 * [z + (log(tRA) - log(tRz)) / (log(tR(z+1)) - log(tRz))] D->E

References

Application Notes and Protocols for 2,4,4-Trimethylhexane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,4-trimethylhexane as a non-polar, high-boiling solvent in organic synthesis. Due to its branched structure, this compound offers different solvent properties compared to its linear analogue, n-nonane, and may be a suitable substitute for other hydrocarbon solvents like octane or xylene in specific applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below, alongside a comparison with other common non-polar solvents. This data is essential for selecting the appropriate solvent for a given reaction, considering factors such as reaction temperature, solubility of reagents, and post-reaction work-up.

PropertyThis compoundn-HeptaneToluene
CAS Number 16747-30-1142-82-5108-88-3
Molecular Formula C₉H₂₀C₇H₁₆C₇H₈
Molecular Weight ( g/mol ) 128.26100.2192.14
Boiling Point (°C) ~13398.4110.6
Density (g/mL at 20°C) ~0.7240.6840.867
Polarity (dielectric constant) ~2.0 (estimated)1.92.4

Application Note 1: High-Temperature Organometallic Synthesis

Introduction

This compound can serve as an inert, high-boiling-point solvent for the synthesis of organometallic complexes that require elevated temperatures. Its branched structure can influence the solubility of non-polar reagents and the stability of reaction intermediates. A notable application is in the synthesis of metal carbonyl complexes, where high temperatures are often necessary to drive the reaction.

Example Application: Synthesis of Bis(pentamethylcyclopentadienyl)diiron tetracarbonyl ([Cp*Fe(CO)₂]₂)

Advantages in this Application:

  • High Boiling Point: Allows for reactions to be conducted at the elevated temperatures required for the reaction between pentamethylcyclopentadiene and iron pentacarbonyl.

  • Inert Nature: As a saturated alkane, it is unreactive towards the organometallic reagents and intermediates.

  • Solubility: Provides a suitable non-polar medium for dissolving the non-polar reactants.

Experimental Workflow

reagents Reactants: - Pentamethylcyclopentadiene - Iron Pentacarbonyl reaction Reaction: - Reflux at ~133 °C - Inert atmosphere (N₂ or Ar) reagents->reaction solvent Solvent: This compound solvent->reaction workup Work-up: - Cool to room temperature - Filter to collect solid product reaction->workup purification Purification: - Wash with cold hexane - Dry under vacuum workup->purification product Product: [Cp*Fe(CO)₂]₂ purification->product

Caption: General workflow for the synthesis of an organo-iron complex.

Protocol 1: Generalized Procedure for High-Temperature Organometallic Synthesis

Disclaimer: This is a generalized protocol adapted from similar syntheses and should be optimized for specific applications. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

  • Pentamethylcyclopentadiene (Cp*H)

  • Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly Toxic

  • This compound (anhydrous, deoxygenated)

  • Schlenk flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle and temperature controller

  • Standard glassware for filtration and washing

Procedure:

  • Setup: Assemble the Schlenk flask with the reflux condenser under a positive pressure of inert gas.

  • Charging Reactants: To the flask, add pentamethylcyclopentadiene followed by anhydrous, deoxygenated this compound to achieve a desired concentration (e.g., 0.1-0.5 M).

  • Addition of Iron Pentacarbonyl: While stirring, carefully add iron pentacarbonyl to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approximately 133 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the color change of the solution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate as a solid.

  • Isolation: Collect the solid product by filtration under inert atmosphere.

  • Purification: Wash the isolated solid with a small amount of cold hexane to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Expected Outcome:

This procedure is expected to yield the desired organometallic complex. The yield and purity should be determined by appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.

Application Note 2: Inert Solvent for Polyurethane Precursor Synthesis

Introduction

This compound is a suitable inert solvent for the synthesis of polyurethane precursors, such as in the reaction of diisocyanates with diols. The reactivity profile of isocyanates necessitates the use of an inert, aprotic solvent to prevent unwanted side reactions, particularly with protic species like water or alcohols.

Example Application: Synthesis of Urethane Dimethacrylates

The synthesis of urethane dimethacrylates often involves the reaction of a diisocyanate, such as this compound diisocyanate, with a hydroxyalkyl methacrylate. The use of an inert, non-polar solvent like this compound can be advantageous in controlling the reaction environment and viscosity.

Advantages in this Application:

  • Inertness: Prevents side reactions with the highly reactive isocyanate groups.

  • Aprotic Nature: Lacks acidic protons that would react with the isocyanate.

  • Viscosity Control: Helps to maintain a manageable viscosity of the reaction mixture, especially as the polymer chain grows.

Logical Relationship of Components in Urethane Synthesis

diisocyanate This compound Diisocyanate prepolymer Urethane Dimethacrylate Prepolymer diisocyanate->prepolymer + diol Hydroxyalkyl Methacrylate diol->prepolymer + solvent This compound (Solvent) solvent->prepolymer in

Caption: Relationship of reactants and solvent in prepolymer synthesis.

Note on Protocols:

Detailed experimental protocols for the use of this compound in specific industrial polymer syntheses are often proprietary. However, a general laboratory-scale procedure would involve the slow addition of the diol to a solution of the diisocyanate in this compound, often in the presence of a catalyst such as dibutyltin dilaurate, at a controlled temperature. The reaction progress would be monitored by techniques such as IR spectroscopy (disappearance of the isocyanate peak).

Safety Precautions:

This compound is a flammable liquid. Appropriate safety measures, including working in a well-ventilated fume hood and avoiding ignition sources, should be strictly followed. When working with toxic reagents like iron pentacarbonyl or isocyanates, additional specific safety protocols must be implemented. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note: Utilizing 2,4,4-Trimethylhexane as an Internal Standard for Quantitative Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection volume, solvent evaporation, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest, is not present in the original sample, and is well-resolved chromatographically from other sample components.

This application note provides a detailed experimental protocol for the use of 2,4,4-trimethylhexane as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC). This compound, a branched alkane, is a suitable internal standard for the analysis of non-polar to moderately polar volatile compounds, such as those found in fuel, solvent, and environmental samples. Its stable nature and distinct retention time make it an excellent choice for improving the reliability of quantitative GC methods.

Physicochemical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
Boiling Point 125-127 °C
Density 0.716 g/mL at 20 °C
CAS Number 16747-30-1[1][2][3]
IUPAC Name This compound[1][2][3]

Experimental Protocol

This protocol outlines the steps for using this compound as an internal standard for the quantitative analysis of a hypothetical analyte, toluene, in a solvent matrix by GC with Flame Ionization Detection (GC-FID).

1. Materials and Reagents

  • Analytes: Toluene (≥99.5% purity)

  • Internal Standard: this compound (≥98.0% purity)

  • Solvent: Hexane (GC grade, ≥99% purity)

  • Glassware: Class A volumetric flasks (10 mL, 50 mL, 100 mL), micropipettes, autosampler vials with septa.

2. Preparation of Standard Solutions

2.1. Primary Stock Solutions (1000 µg/mL)

  • Analyte (Toluene) Stock: Accurately weigh approximately 10 mg of toluene into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with hexane.

  • Internal Standard (this compound) Stock: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Record the exact weight. Dissolve and dilute to the mark with hexane.

2.2. Working Internal Standard Solution (100 µg/mL)

  • Pipette 5 mL of the 1000 µg/mL this compound primary stock solution into a 50 mL volumetric flask and dilute to the mark with hexane.

2.3. Calibration Standards

  • Prepare a series of calibration standards by spiking a constant amount of the internal standard into varying concentrations of the analyte.

  • Into a series of 10 mL volumetric flasks, add the appropriate volume of the 1000 µg/mL toluene stock solution to achieve the desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • To each of these flasks, add 1 mL of the 100 µg/mL working internal standard solution.

  • Dilute each flask to the mark with hexane. This will result in calibration standards with a constant internal standard concentration of 10 µg/mL.

3. Sample Preparation

  • Accurately pipette 1 mL of the unknown sample into a 10 mL volumetric flask.

  • Add 1 mL of the 100 µg/mL working internal standard solution.

  • Dilute to the mark with hexane.

  • Transfer an aliquot to an autosampler vial for GC analysis.

4. Gas Chromatography (GC) Conditions

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 2 minutes

  • Detector Temperature: 280 °C

5. Data Analysis

  • Integrate the peak areas of the analyte (toluene) and the internal standard (this compound).

  • Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard using the following formula:

    • RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) against the ratio of the analyte concentration to the internal standard concentration (Concentration_analyte / Concentration_IS).

  • Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • For the unknown samples, calculate the concentration of the analyte using the calibration curve and the following formula:

    • Concentration_analyte = ((Area_analyte / Area_IS) - c) / m * Concentration_IS

Quantitative Data

Table 1: Hypothetical Calibration Curve Data for Toluene using this compound as an Internal Standard

Toluene Concentration (µg/mL)This compound Concentration (µg/mL)Toluene Peak AreaThis compound Peak AreaArea Ratio (Toluene/IS)Concentration Ratio (Toluene/IS)
101012500150000.8331.0
251031250151002.0702.5
501062800150504.1735.0
10010125500149508.39510.0
250103140001502020.90525.0

Linear Regression of Calibration Curve:

  • Equation: y = 0.835x - 0.002

  • R²: 0.9998

Table 2: Hypothetical Analysis of Unknown Samples

Sample IDToluene Peak AreaThis compound Peak AreaArea Ratio (Toluene/IS)Calculated Toluene Concentration (µg/mL)
Sample 145600149803.04436.45
Sample 289700150305.96871.47
Sample 31854001501012.352147.93

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_calib Calibration cluster_sample Sample Analysis cluster_analysis Analysis & Data Processing Stock_Analyte Analyte Stock (Toluene) Cal_Stds Calibration Standards (Analyte + IS) Stock_Analyte->Cal_Stds Stock_IS Internal Standard Stock (this compound) Working_IS Working IS Solution Stock_IS->Working_IS Working_IS->Cal_Stds Spiked_Sample Spiked Sample (Unknown + IS) Working_IS->Spiked_Sample GC_Analysis GC-FID Analysis Cal_Stds->GC_Analysis Unknown_Sample Unknown Sample Unknown_Sample->Spiked_Sample Spiked_Sample->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Signaling_Pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Analyte Analyte (e.g., Toluene) Sample_Prep Sample Preparation (Dilution & Spiking) Analyte->Sample_Prep Internal_Standard Internal Standard (this compound) Internal_Standard->Sample_Prep GC_Separation Gas Chromatographic Separation Sample_Prep->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Peak_Area_Analyte Peak Area (Analyte) FID_Detection->Peak_Area_Analyte Peak_Area_IS Peak Area (IS) FID_Detection->Peak_Area_IS Area_Ratio Area Ratio (Analyte/IS) Peak_Area_Analyte->Area_Ratio Peak_Area_IS->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship for quantitative determination with an internal standard.

This compound is a suitable internal standard for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical inertness, appropriate volatility, and clear chromatographic separation from many common analytes allow for the development of robust and reliable analytical methods. The protocol described herein provides a framework for the accurate quantification of analytes in various matrices, and can be adapted for different analytes and sample types with appropriate method validation. The use of an internal standard like this compound is a critical component of good laboratory practice in quantitative analysis, leading to improved data quality and confidence in analytical results.

References

Application of 2,4,4-Trimethylhexane in Petrochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Publication Number: APP-CHEM-244TMH-001

Version: 1.0

Introduction

2,4,4-Trimethylhexane is a branched-chain alkane with the chemical formula C9H20. It is a component of spark ignition engine fuels, such as gasoline. Its identification and quantification are significant in the petrochemical industry for quality control, process optimization, and regulatory compliance. This application note provides a detailed overview of the analysis of this compound in petrochemical products using gas chromatography.

The primary method for the detailed analysis of hydrocarbon components in fuels is Detailed Hydrocarbon Analysis (DHA), which is governed by standard test methods such as ASTM D6730. This method allows for the separation, identification, and quantification of individual components in complex hydrocarbon mixtures.

Principle of Analysis

The analysis is performed using a high-resolution gas chromatograph (GC) equipped with a flame ionization detector (FID). A sample of the petrochemical product is injected into the GC, where it is vaporized and carried by an inert gas through a long capillary column. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the component.

Identification of this compound is achieved by comparing its retention time or retention index with that of a known standard or by using a comprehensive database of hydrocarbon retention indices. Quantification is typically performed using the internal standard method or by area percent normalization.

Quantitative Data

The concentration of this compound in gasoline can vary. The following table summarizes the typical concentration range found in gasoline, as well as its key chromatographic and physical properties.

ParameterValueReference
Concentration in Gasoline (wt%) 0.02 - 0.16[1]
Molecular Weight 128.2551 g/mol [2]
CAS Registry Number 16747-30-1[2]
Boiling Point 127.9 °C[3]
Kovats Retention Index (non-polar column) ~810[2][3]

Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) for this compound

This protocol is a representative procedure based on ASTM D6730 for the analysis of spark ignition engine fuels.[4][5][6][7]

Instrumentation and Materials
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: 100 m x 0.25 mm ID, 0.5 µm film thickness, coated with 100% dimethyl polysiloxane (e.g., HP-1 PONA, Rtx-DHA-100).[5][8]

  • Tuning Column (optional but recommended for better resolution of aromatics): 2-5 m x 0.25 mm ID, coated with 5% diphenyl/95% dimethyl polysiloxane.[5][8]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen, Air, and Makeup gas (Nitrogen or Helium), high purity.

  • Autosampler: For automated injections.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Reference Standards: n-alkane mixture for retention index calculation, and a qualitative/quantitative standard mixture containing known hydrocarbons, including this compound.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

GC Operating Conditions
ParameterCondition
Injector Temperature 250 °C
Injection Volume 0.1 - 1.0 µL
Split Ratio 100:1 to 200:1
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Oven Temperature Program
    Initial Temperature35 °C, hold for 15 minutes
    Ramp 11 °C/min to 60 °C
    Ramp 22 °C/min to 200 °C, hold for 10 minutes
Detector Temperature 275 °C
FID Gas Flows
    Hydrogen30 mL/min
    Air400 mL/min
    Makeup (N2 or He)25 mL/min
Sample and Standard Preparation
  • n-Alkane Standard: Prepare a solution of a homologous series of n-alkanes (e.g., C5 to C20) in a suitable solvent like pentane or hexane. This is used to determine the retention indices.

  • Calibration Standard: Prepare a multi-component standard containing a known concentration of this compound and other relevant hydrocarbons in a suitable solvent. An internal standard (e.g., a compound not present in the sample) should be added for quantitative analysis.

  • Sample Preparation: Gasoline samples are typically analyzed neat (undiluted). If high concentrations of certain components are expected, dilution in a suitable solvent may be necessary. Transfer the sample to a 2 mL autosampler vial.

Analysis Procedure
  • System Equilibration: Equilibrate the GC system at the initial oven temperature until a stable baseline is achieved.

  • Retention Index Calibration: Inject the n-alkane standard mixture to establish the retention times for each n-alkane. The CDS will use this information to calculate the Kovats Retention Indices for all other peaks.

  • Calibration: Inject the calibration standard to determine the response factor for this compound relative to the internal standard.

  • Sample Analysis: Inject the petrochemical sample.

  • Data Analysis:

    • Identification: The CDS will calculate the retention index for each peak in the sample chromatogram. This compound is identified by matching its calculated retention index to the known value (approximately 810 on a non-polar column).[2][3]

    • Quantification: The concentration of this compound is calculated by the CDS using the peak area, the response factor determined from the calibration, and the concentration of the internal standard.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the detailed hydrocarbon analysis of petrochemical samples.

DHA_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Petrochemical Sample Injection Sample Injection Sample->Injection Alkane_Std n-Alkane Standard Alkane_Std->Injection Cal_Std Calibration Standard with this compound Cal_Std->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection RI_Calc Retention Index Calculation Detection->RI_Calc Identification Component Identification RI_Calc->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for Detailed Hydrocarbon Analysis (DHA).

Identification_Logic cluster_input Input Data cluster_process Processing cluster_output Output Sample_RT Peak Retention Time (RT) from Sample Calc_RI Calculate RI for Sample Peak Sample_RT->Calc_RI Alkane_RTs n-Alkane RTs Alkane_RTs->Calc_RI Known_RI Known Retention Index (RI) of this compound (~810) Compare_RI Compare Calculated RI to Known RI Known_RI->Compare_RI Calc_RI->Compare_RI Identified Peak Identified as This compound Compare_RI->Identified Match Not_Identified Peak Not Identified Compare_RI->Not_Identified No Match

Caption: Logical process for the identification of this compound.

Conclusion

The detailed hydrocarbon analysis by gas chromatography is a robust and reliable method for the identification and quantification of this compound in petrochemical products like gasoline. Adherence to standardized methods such as ASTM D6730 ensures accurate and reproducible results, which are crucial for quality control and regulatory purposes in the petroleum industry. The use of high-resolution capillary columns and retention index databases allows for the confident identification of individual isomers, including this compound, within a complex hydrocarbon matrix.

References

Application Notes and Protocols for 2,4,4-Trimethylhexane in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document, therefore, provides a comprehensive overview of the known properties of 2,4,4-trimethylhexane and, in the absence of specific studies on this isomer, presents detailed application notes and experimental protocols for a closely related and extensively studied isomer, 2,2,4-trimethylhexane . Furthermore, it outlines general methodologies and analytical techniques commonly employed in fuel science, which would be directly applicable to the study of this compound. This information is intended to serve as a foundational guide for researchers and scientists interested in investigating the potential of this and other branched-chain alkanes as fuel components.

Physicochemical Properties of this compound

This compound is a branched-chain alkane and an isomer of nonane. Its structure and basic properties are summarized below.

PropertyValueReference
Chemical Formula C9H20[1][2]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 16747-30-1[1][2]
Appearance Colorless liquid
Boiling Point 129.1 °C
Density 0.727 g/cm³ at 20°C
Synonyms Iso-nonane[1]

Application Notes for Branched Alkanes in Fuel Science (with 2,2,4-Trimethylhexane as a proxy)

Due to the lack of specific data for this compound, this section will focus on the well-documented applications of its isomer, 2,2,4-trimethylhexane, as a representative branched alkane in fuel studies. Branched alkanes are crucial components of gasoline due to their high anti-knock properties.

2.1. Role as a Gasoline Surrogate Component:

Gasoline is a complex mixture of hundreds of hydrocarbons. To facilitate research and computational modeling, "surrogate" fuels with a much smaller number of components are formulated to mimic the properties and combustion behavior of real gasoline.[3][4][5][6][7][8][9][10] Highly branched alkanes like 2,2,4-trimethylhexane are often key components in these surrogates due to their high octane ratings. While not documented, this compound could potentially be explored as a component in gasoline surrogate mixtures to represent a fraction of the C9 isomers.

2.2. Impact on Octane Number:

The octane number of a fuel is a measure of its resistance to auto-ignition (knocking) in a spark-ignition engine.[11] The highly branched structure of compounds like 2,2,4-trimethylhexane contributes to a high octane number. The octane rating of this compound has not been reported in the searched literature, but it is expected to be relatively high due to its branched structure. For comparison, the octane numbers of related compounds are provided in the table below.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-heptane00
2,2,4-Trimethylpentane (Isooctane)100100
Toluene120107

Data for this compound is not available in the searched literature.

Experimental Protocols for Fuel Component Analysis

The following are detailed, generalized protocols that would be employed to study the properties of a new fuel component like this compound.

3.1. Protocol for Determination of Research Octane Number (RON) and Motor Octane Number (MON):

This protocol is based on standard ASTM methods.

Objective: To determine the anti-knock characteristics of a fuel component by comparing it to primary reference fuels (PRFs) under standardized engine conditions.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Standardized intake air and mixture temperature control systems

  • Knock meter

Procedure:

  • Engine Calibration: Calibrate the CFR engine using primary reference fuels (mixtures of isooctane and n-heptane) with known octane numbers.

  • Sample Preparation: Prepare a blend of the test compound (e.g., this compound) with a base fuel of known octane number, or test the pure compound if sufficient quantity is available.

  • RON Testing (ASTM D2699):

    • Set the engine to the specified "Research" method conditions (e.g., 600 rpm engine speed, fixed ignition timing).

    • Run the engine on the test fuel and adjust the compression ratio until a standard level of knock intensity is observed on the knock meter. .

  • MON Testing (ASTM D2700):

    • Set the engine to the more severe "Motor" method conditions (e.g., 900 rpm engine speed, variable ignition timing, and higher intake mixture temperature).

    • Repeat the process of running the engine on the test fuel and adjusting the compression ratio to achieve the standard knock intensity. .

  • Data Analysis: The octane number of the test fuel is determined by comparing its knock-limited compression ratio to the compression ratios of the PRF blends.

3.2. Protocol for Analysis of Fuel Composition by Gas Chromatography (GC):

Objective: To identify and quantify the hydrocarbon components in a fuel sample.

Apparatus:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon separation (e.g., DB-1, HP-PONA)

  • Autosampler

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Dilute the fuel sample in a suitable solvent (e.g., pentane or hexane) to an appropriate concentration.

  • GC Method Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 35°C, hold for 10 minutes, then ramp to 250°C at a rate of 5°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Calibration: Inject a series of known hydrocarbon standards to determine their retention times and response factors.

  • Sample Analysis: Inject the prepared fuel sample into the GC.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each component based on the peak area and the calibration data. The NIST WebBook provides gas chromatography data for this compound that can be used as a reference.[12]

Visualization of Experimental Workflows

4.1. Workflow for Octane Number Determination:

Octane_Number_Determination cluster_prep Preparation cluster_engine CFR Engine Testing cluster_analysis Data Analysis Sample Prepare Fuel Sample RON_Test Perform RON Test (ASTM D2699) Sample->RON_Test MON_Test Perform MON Test (ASTM D2700) Sample->MON_Test PRF Prepare Primary Reference Fuels Calibrate Calibrate Engine with PRFs PRF->Calibrate Calibrate->RON_Test Calibrate->MON_Test Compare Compare Knock Intensity RON_Test->Compare MON_Test->Compare Determine_ON Determine Octane Number Compare->Determine_ON

Caption: Workflow for determining the Research and Motor Octane Numbers of a fuel component.

4.2. Workflow for Fuel Composition Analysis via Gas Chromatography:

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing Sample_Prep Dilute Fuel Sample Analyze Inject Fuel Sample Sample_Prep->Analyze Standard_Prep Prepare Hydrocarbon Standards Calibrate Inject Standards for Calibration Standard_Prep->Calibrate Identify Identify Peaks by Retention Time Calibrate->Identify Analyze->Identify Quantify Quantify Components by Peak Area Identify->Quantify

Caption: Workflow for analyzing the composition of a fuel sample using Gas Chromatography.

Conclusion

While this compound is a known hydrocarbon, its specific application and performance characteristics in the context of modern fuel science are not well-documented in existing literature. The information and protocols provided herein for the closely related isomer, 2,2,4-trimethylhexane, and general fuel analysis techniques offer a robust starting point for researchers wishing to investigate the properties of this compound. Further experimental investigation is necessary to determine its octane rating, combustion properties, and potential as a component in gasoline or surrogate fuels.

References

Application Notes and Protocols: Laboratory Preparation and Purification of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the laboratory-scale synthesis and subsequent purification of 2,4,4-trimethylhexane. The synthesis is achieved through the acid-catalyzed alkylation of 2-methylpropane (isobutane) with 2-methylpropene (isobutylene). Purification of the crude product is accomplished via fractional distillation to achieve high purity. These protocols are intended to serve as a comprehensive guide for researchers requiring a reliable method for the preparation of this branched alkane.

Introduction

This compound is a branched-chain alkane, an isomer of nonane, with applications as a solvent and as a component in gasoline and other fuel mixtures. Its branched structure influences its physical properties, such as boiling point and viscosity, making it a compound of interest in various chemical research and development settings. The synthesis method outlined herein is based on the well-established principle of electrophilic alkylation of alkanes.

Synthesis of this compound via Alkylation

The synthesis of this compound can be achieved by the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.[1] This reaction proceeds by the formation of a tert-butyl carbocation from isobutylene, which then acts as an electrophile to alkylate isobutane.

Experimental Protocol: Synthesis

Materials:

  • 2-Methylpropane (isobutane), liquefied

  • 2-Methylpropene (isobutylene), liquefied

  • Concentrated sulfuric acid (98%)

  • Ice-salt bath

  • Pressurized reaction vessel (Parr reactor or similar)

  • Stirring mechanism

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a clean, dry, and properly sealed pressurized reaction vessel equipped with a stirring mechanism and a cooling jacket.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-salt bath.

  • Charging Reactants: Carefully charge the pre-cooled reaction vessel with a molar excess of liquefied isobutane.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred isobutane. Maintain the temperature below 10 °C during the addition.

  • Isobutylene Addition: Slowly introduce liquefied isobutylene into the reactor. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with cold water, followed by a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove any unreacted isobutane and other volatile components using a rotary evaporator under reduced pressure. The remaining liquid is the crude this compound.

Quantitative Data: Synthesis
ParameterValue
Molar Ratio (Isobutane:Isobutylene)5:1
CatalystConcentrated H₂SO₄
Reaction Temperature0-5 °C
Reaction Time2-3 hours
Representative Product Yield75-85%
Representative Crude Purity (GC)~90%

Purification of this compound by Fractional Distillation

Fractional distillation is an effective method for purifying the crude this compound by separating it from byproducts and unreacted starting materials based on differences in their boiling points.[2]

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound and add a few boiling chips.

  • Distillation: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions based on the boiling point. The main fraction corresponding to this compound should be collected at approximately 129-131 °C.

  • Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

  • Storage: Store the purified this compound in a tightly sealed container.

Quantitative Data: Purification
ParameterValue
Distillation PressureAtmospheric
Boiling Point of this compound~129.6 °C[3]
Representative Purity after Distillation (GC)>98%
Representative Recovery Yield80-90%

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₂₀[4]
Molecular Weight128.255 g/mol [4]
CAS Number16747-30-1[5]
Boiling Point129.6 ± 7.0 °C at 760 mmHg[3]
Density0.7 ± 0.1 g/cm³[3]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep Reactor Setup & Cooling (0-5 °C) Reactants Charge Isobutane & H₂SO₄ Prep->Reactants Addition Slow Addition of Isobutylene Reactants->Addition Stirring Stir for 2-3 hours Addition->Stirring Quench Quench with Ice Stirring->Quench Wash Neutralize with NaHCO₃ & Wash Quench->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Crude Crude this compound Evaporate->Crude

Caption: Workflow for the synthesis of this compound.

Purification_Workflow cluster_distillation Fractional Distillation cluster_analysis Analysis & Storage Crude Crude this compound Setup Apparatus Setup Crude->Setup Heating Gentle Heating Setup->Heating Collection Collect Fraction (129-131 °C) Heating->Collection GC Purity Analysis (GC) Collection->GC Pure Pure this compound (>98%) GC->Pure Store Storage Pure->Store

Caption: Workflow for the purification of this compound.

References

High-Purity 2,4,4-Trimethylhexane: A Versatile Tool for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

High-purity 2,4,4-Trimethylhexane is a branched alkane with significant applications in analytical testing, primarily serving as a reference compound and internal standard in gas chromatography (GC) and as a non-polar solvent in various spectroscopic and chemical processes. Its well-defined physical and chemical properties, including its boiling point, retention index, and spectral characteristics, make it a valuable tool for researchers, scientists, and professionals in drug development and quality control. This document provides detailed application notes and experimental protocols for the effective use of high-purity this compound in these analytical contexts.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2][3] As an isomer of nonane, its branched structure confers specific properties that are advantageous in analytical chemistry.[4] Unlike linear alkanes, the tertiary carbon atoms in its structure provide a distinct elution profile in gas chromatography, making it an excellent marker in complex hydrocarbon mixtures. High-purity grades of this compound (≥98.0% by GC) are commercially available, ensuring reliability and reproducibility in analytical methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in analytical testing. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H20[1][2][3]
Molecular Weight 128.26 g/mol [1]
CAS Number 16747-30-1[1]
Boiling Point 125-127 °C
Density 0.716 g/mL at 20 °C
Refractive Index (n20/D) 1.403
Flash Point 13 °C (closed cup)
Kovats Retention Index (non-polar column) ~810[1]
UV Cutoff Wavelength ~210 nm (estimated)[5][6][7][8]

Applications in Analytical Testing

Gas Chromatography (GC)

High-purity this compound is predominantly used in gas chromatography for two main purposes: as a reference compound for retention index calculations and as an internal standard for quantitative analysis.

In the analysis of complex hydrocarbon mixtures such as gasoline and petroleum products, this compound serves as a known marker to aid in the identification of other branched alkanes. Its well-documented Kovats retention index on non-polar stationary phases allows for the normalization of retention times, facilitating the comparison of chromatograms across different instruments and laboratories.

The chemical inertness and volatility of this compound make it an ideal internal standard for the quantitative analysis of VOCs in various matrices, including environmental samples. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, instrument response, and sample preparation.

Experimental Protocol: Quantitative Analysis of BTEX in Water using GC-MS with this compound as an Internal Standard

This protocol describes the determination of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents

  • High-purity this compound (≥98.0%)

  • BTEX standard solution (certified reference material)

  • Methanol (purge-and-trap grade)

  • Deionized water (VOC-free)

  • Helium (carrier gas, 99.999% purity)

  • 40 mL screw-cap vials with PTFE-lined septa

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Autosampler or manual injection system

  • Purge and Trap Concentrator

3. Standard Preparation

  • Internal Standard Stock Solution (IS-Stock): Accurately weigh approximately 100 mg of high-purity this compound and dissolve it in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Internal Standard Working Solution (IS-Work): Dilute the IS-Stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the BTEX standard solution into deionized water. Add a constant amount of the IS-Work solution to each calibration standard. The final concentration of the internal standard should be consistent across all standards (e.g., 10 µg/L).

4. Sample Preparation and Analysis

  • Collect water samples in 40 mL vials, ensuring no headspace.

  • Add a precise volume of the IS-Work solution to each 40 mL water sample to achieve the same concentration as in the calibration standards.

  • Analyze the samples and calibration standards by Purge and Trap GC-MS.

5. GC-MS Parameters

ParameterSetting
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, hold for 2 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 amu

6. Data Analysis

  • Identify the peaks corresponding to BTEX and this compound based on their retention times and mass spectra.

  • Calculate the response factor (RF) for each BTEX analyte relative to the internal standard using the calibration standards.

  • Quantify the concentration of each BTEX analyte in the samples using the calculated response factors and the peak areas of the analytes and the internal standard.

Spectroscopy

Due to its saturated hydrocarbon nature, this compound is relatively transparent in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, making it a suitable non-polar solvent for spectroscopic applications.

Similar to other alkanes like hexane and cyclohexane, this compound is expected to have a UV cutoff wavelength of approximately 210 nm.[5][6][7][8] This allows for the analysis of compounds that absorb light at wavelengths above 210 nm without significant solvent interference. It is a suitable solvent for non-polar analytes.

While deuterated solvents are typically used in NMR to avoid large solvent peaks, non-deuterated this compound can be used for certain applications where the analyte signals do not overlap with the solvent signals or when the solvent signals can be suppressed. Its simple proton NMR spectrum, consisting of signals in the aliphatic region, can be advantageous in some cases.

Role in Drug Development

The direct application of this compound in drug development is limited due to its biological inertness.[9] Alkanes are generally considered non-toxic and are not pharmacologically active. However, the principles of organic chemistry allow for the use of alkane structures as scaffolds upon which pharmacologically active functional groups can be built.[10] More complex, functionalized alkanes, such as semifluorinated alkanes, are being investigated as potential drug carriers due to their unique solubility properties.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

High-purity this compound is a valuable and versatile compound in the field of analytical testing. Its primary utility lies in gas chromatography, where it serves as a reliable reference compound and internal standard for the analysis of complex hydrocarbon mixtures and volatile organic compounds. Its properties also lend it to use as a non-polar solvent in various spectroscopic techniques. While its direct role in drug development is minimal, the broader class of alkanes provides a foundational understanding for the synthesis of more complex pharmaceutical compounds. The protocols and data presented here provide a framework for the effective application of high-purity this compound in a variety of research and industrial settings.

Visualizations

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Cal_Std Calibration Standard Spike_Std Spike Standard with IS Cal_Std->Spike_Std IS This compound (Internal Standard) IS->Spike_Sample IS->Spike_Std GC_MS Purge and Trap GC-MS Spike_Sample->GC_MS Spike_Std->GC_MS Chromatogram Obtain Chromatogram GC_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Logical_Relationship cluster_applications Primary Analytical Applications cluster_gc_roles Roles in GC cluster_spectroscopy_roles Roles in Spectroscopy Compound High-Purity this compound GC Gas Chromatography (GC) Compound->GC Spectroscopy Spectroscopy Compound->Spectroscopy Reference Reference Compound (Retention Index) GC->Reference Internal_Standard Internal Standard (Quantitative Analysis) GC->Internal_Standard UV_Vis_Solvent UV-Vis Solvent (Non-polar analytes) Spectroscopy->UV_Vis_Solvent NMR_Solvent NMR Solvent (Specific applications) Spectroscopy->NMR_Solvent

Caption: Key analytical applications of high-purity this compound.

References

Application Notes and Protocols for the Study of 2,4,4-Trimethylhexane Cracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in the study of hydrocarbon cracking, with a specific focus on the branched alkane 2,4,4-trimethylhexane. While specific experimental data for the cracking of this compound is limited in publicly available literature, this document outlines detailed protocols for both thermal and catalytic cracking based on established principles and studies of similar hydrocarbons. The provided data tables are illustrative and represent expected outcomes based on reaction mechanisms.

Introduction to Hydrocarbon Cracking

Cracking is a fundamental process in the petrochemical industry that involves the breaking down of large hydrocarbon molecules into smaller, more valuable ones, such as gasoline, diesel, and light olefins.[1] This process can be achieved through two primary methods: thermal cracking, which utilizes high temperatures and pressures, and catalytic cracking, which employs a catalyst to facilitate the reaction at lower temperatures and pressures.[1][2]

  • Thermal Cracking: This process operates via a free-radical mechanism, initiated by the homolytic cleavage of C-C bonds at high temperatures (typically 450°C to 750°C) and pressures (up to 70 atmospheres).[2] The resulting free radicals undergo a series of propagation and termination steps, leading to a wide range of smaller alkanes and alkenes.[2]

  • Catalytic Cracking: Modern catalytic cracking predominantly uses zeolite catalysts, which are complex aluminosilicates.[2] The reaction proceeds through a carbocation mechanism, where the acidic sites of the catalyst initiate the formation of carbocations from the alkane molecules.[2] These carbocations then undergo rearrangements and beta-scission to produce a variety of smaller, often branched, hydrocarbons and aromatics.[2] Zeolites like ZSM-5 are commonly used due to their shape selectivity and high activity.[3][4]

Experimental Protocols

The following protocols describe the laboratory-scale procedures for the thermal and catalytic cracking of this compound.

Protocol 1: Thermal Cracking of this compound in a Fixed-Bed Reactor

This protocol outlines the procedure for the thermal decomposition (pyrolysis) of this compound in a controlled laboratory setting.

Materials:

  • This compound (99%+ purity)

  • High-purity nitrogen or argon gas (inert carrier)

  • Quartz or stainless steel fixed-bed reactor

  • Tube furnace with a programmable temperature controller

  • Mass flow controllers for gas delivery

  • Syringe pump for liquid feed injection

  • Condenser and cold trap (e.g., dry ice/acetone bath) for product collection

  • Gas bags for collecting gaseous products

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) for product analysis[5][6][7]

Procedure:

  • Reactor Setup: Assemble the fixed-bed reactor system inside the tube furnace. Ensure all connections are leak-tight.

  • Inert Atmosphere: Purge the reactor system with the inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air.

  • Heating: Heat the reactor to the desired cracking temperature (e.g., 600°C, 650°C, or 700°C) under a continuous flow of the inert gas.

  • Reactant Feed: Once the reactor temperature has stabilized, introduce this compound into the heated zone of the reactor using the syringe pump at a precisely controlled flow rate. The liquid feed is vaporized upon entry into the hot reactor.

  • Product Collection: The reactor effluent, containing a mixture of cracked products and unreacted feed, is passed through a condenser and a cold trap to liquefy the condensable products. Gaseous products are collected in gas bags at the outlet of the system.

  • Experiment Duration: Continue the reaction for a predetermined time to ensure steady-state conditions are reached and a sufficient amount of product is collected for analysis.

  • Shutdown and Sample Recovery: After the experiment, stop the liquid feed and allow the reactor to cool down under the inert gas flow. Carefully collect the liquid products from the condenser and cold trap.

  • Product Analysis: Analyze the composition of the liquid and gaseous products using GC-MS.[5][6][7]

Protocol 2: Catalytic Cracking of this compound over ZSM-5 Zeolite

This protocol describes the catalytic cracking of this compound using a common industrial catalyst, ZSM-5 zeolite.

Materials:

  • This compound (99%+ purity)

  • ZSM-5 zeolite catalyst (e.g., with a Si/Al ratio of 23, 50, or 80)

  • High-purity nitrogen or argon gas

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace with a programmable temperature controller

  • Mass flow controllers

  • Syringe pump

  • Condenser and cold trap

  • Gas bags

  • GC-MS for product analysis[5][6][7]

Procedure:

  • Catalyst Preparation: Place a known amount of ZSM-5 zeolite catalyst in the center of the reactor, supported by quartz wool plugs.

  • Catalyst Activation: Activate the catalyst by heating it under a flow of air or nitrogen at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and impurities.

  • Reactor Setup and Purging: After activation, cool the reactor to the desired reaction temperature (e.g., 450°C, 500°C, or 550°C) under a flow of inert gas. Purge the system thoroughly.

  • Reactant Feed: Introduce this compound into the reactor at a controlled flow rate using a syringe pump. The liquid will vaporize and pass over the catalyst bed.

  • Product Collection: Collect the liquid and gaseous products as described in the thermal cracking protocol.

  • Experiment Duration and Shutdown: Follow the same procedure as in the thermal cracking protocol.

  • Product Analysis: Analyze the collected liquid and gaseous products using GC-MS to determine the product distribution and conversion of this compound.[5][6][7]

Data Presentation

The following tables present hypothetical but plausible quantitative data for the cracking of this compound under different conditions. This data is intended for illustrative purposes to demonstrate the expected trends in product distribution.

Table 1: Hypothetical Product Distribution for Thermal Cracking of this compound

Product Class600°C650°C700°C
Conversion (%) 456585
Product Yield (wt%)
Methane81218
Ethane579
Ethene101520
Propane6810
Propene121822
Butanes7911
Butenes152025
C5+ Aliphatics25105
Aromatics210
Coke/Other1000

Table 2: Hypothetical Product Distribution for Catalytic Cracking of this compound over ZSM-5 (at 500°C)

Product ClassSi/Al = 23Si/Al = 50Si/Al = 80
Conversion (%) 807060
Product Yield (wt%)
Methane432
Ethane321
Ethene579
Propane1086
Propene151820
Isobutane252015
Isobutene151210
C5+ Aliphatics101520
Aromatics (BTX)852
Coke/Other51015

Visualizations

The following diagrams illustrate the key processes and pathways involved in the cracking of this compound.

Experimental_Workflow_Cracking cluster_setup Reactor Setup cluster_collection Product Collection cluster_analysis Analysis Feed This compound (Liquid Feed) Pump Syringe Pump Feed->Pump Reactor Fixed-Bed Reactor (in Tube Furnace) Pump->Reactor Liquid Feed Carrier Inert Gas (N2 or Ar) MFC Mass Flow Controller Carrier->MFC MFC->Reactor Carrier Gas Condenser Condenser Reactor->Condenser Effluent ColdTrap Cold Trap Condenser->ColdTrap Liquid Products GasBag Gas Bag Condenser->GasBag Gaseous Products GCMS GC-MS Analysis ColdTrap->GCMS GasBag->GCMS Cracking_Mechanisms cluster_thermal Thermal Cracking (Free Radical) cluster_catalytic Catalytic Cracking (Carbocation) TMH_T This compound Initiation_T Initiation (C-C Bond Cleavage) TMH_T->Initiation_T High Temp. Radicals_T Alkyl Free Radicals Initiation_T->Radicals_T Propagation_T Propagation (H-abstraction, β-scission) Radicals_T->Propagation_T Propagation_T->Radicals_T Products_T Smaller Alkanes + Alkenes Propagation_T->Products_T TMH_C This compound Initiation_C Initiation (Protonation/Hydride Abstraction) TMH_C->Initiation_C Zeolite Catalyst Carbocation Carbocation Intermediate Initiation_C->Carbocation Rearrangement Isomerization Carbocation->Rearrangement BetaScission β-Scission Carbocation->BetaScission Rearrangement->Carbocation Products_C Branched Alkanes, Alkenes, Aromatics BetaScission->Products_C

References

Application Notes and Protocols for the Use of 2,4,4-Trimethylhexane in Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2,4,4-trimethylhexane in the investigation of reaction mechanisms. The focus is on its application as a substrate in gas-phase radical reactions, a common area of study in atmospheric chemistry and combustion research, which has relevance to understanding metabolic pathways and degradation of xenobiotics in drug development.

Introduction

This compound is a branched-chain alkane that serves as an excellent model compound for studying the kinetics and mechanisms of reactions involving saturated hydrocarbons. Its distinct structural features, including primary, secondary, and tertiary carbon-hydrogen bonds, allow for the investigation of site-specific reactivity. Due to its well-defined structure, it is also used as a reference compound in gas chromatography. In reaction mechanism studies, it can be employed as a substrate to probe the reactivity of various radical species or as a non-polar, inert solvent to study reaction kinetics in the absence of polar interactions.

Application: Investigating Gas-Phase Radical Reactions

One of the primary applications of this compound in reaction mechanism studies is in the field of atmospheric chemistry, specifically in understanding the degradation pathways of volatile organic compounds (VOCs). The reaction with hydroxyl radicals (•OH) is a key atmospheric process, and studying this reaction with model compounds like this compound provides valuable kinetic and mechanistic data.

Experimental Protocol: Relative Rate Study of the Gas-Phase Reaction of •OH Radicals with this compound

This protocol is adapted from established methods for studying the kinetics of gas-phase reactions of OH radicals with hydrocarbons in a smog chamber.[1]

Objective: To determine the rate constant for the reaction of •OH radicals with this compound relative to a reference compound with a known rate constant.

Materials:

  • This compound (high purity)

  • Reference compound (e.g., n-pentane or toluene with a well-characterized rate constant for reaction with •OH)[1]

  • Methyl nitrite (CH₃ONO) as a photolytic source of •OH radicals

  • Nitric oxide (NO)

  • High-purity air or nitrogen as a bath gas

  • Temperature-controlled smog chamber (e.g., made of FEP Teflon film)

  • Gas chromatography with flame ionization detection (GC-FID)

  • Gas-tight syringes

  • UV blacklamps (for photolysis)

Experimental Workflow:

experimental_workflow cluster_preparation Chamber Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Evacuate and Flush Chamber B Introduce Bath Gas (Air/N2) A->B C Inject this compound and Reference Compound B->C D Inject CH3ONO and NO C->D E Allow for Mixing and Equilibration D->E F Turn on UV Blacklamps (Initiate •OH Production) E->F G Monitor Reactant Concentrations with GC-FID over Time F->G H Plot ln([2,4,4-TMH]t0 / [2,4,4-TMH]t) vs. ln([Ref]t0 / [Ref]t) G->H I Determine Slope = k_TMH / k_Ref H->I J Calculate k_TMH using known k_Ref I->J

Caption: Experimental workflow for the relative rate study.

Procedure:

  • Chamber Preparation: The smog chamber is first evacuated and then flushed with high-purity air or nitrogen multiple times to ensure a clean environment.

  • Reactant Introduction: A known concentration of this compound and the reference compound are introduced into the chamber using calibrated gas-tight syringes. The concentrations are typically in the parts-per-million (ppm) range.

  • •OH Precursor Introduction: Methyl nitrite (CH₃ONO) and nitric oxide (NO) are added to the chamber. The photolysis of CH₃ONO by UV light will generate •OH radicals.

  • Equilibration: The mixture is allowed to mix thoroughly within the chamber for a period of time to ensure homogeneity.

  • Reaction Initiation: The UV blacklamps are turned on to initiate the photolysis of CH₃ONO and the subsequent production of •OH radicals.

  • Monitoring: The concentrations of this compound and the reference compound are monitored over time by periodically withdrawing samples from the chamber and analyzing them using GC-FID.

  • Data Analysis: The relative rate of reaction is determined by plotting the natural logarithm of the initial concentration divided by the concentration at time 't' for this compound against the same for the reference compound. The slope of this plot gives the ratio of the rate constants (k_TMH / k_Ref).

  • Rate Constant Calculation: The rate constant for the reaction of •OH with this compound (k_TMH) can be calculated by multiplying the slope by the known rate constant of the reference compound (k_Ref) at the experimental temperature.

Data Presentation: Rate Constants for the Reaction of •OH Radicals with Selected Alkanes

The following table presents experimentally determined rate constants for the reaction of •OH radicals with various branched alkanes, which can be used for comparison and to estimate the reactivity of this compound. The data for 2,2,4-trimethylpentane, an isomer of this compound, is particularly relevant.[1]

AlkaneTemperature (K)Rate Constant (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Reference Compound
2,2-Dimethylbutane2882.30 ± 0.06Toluene
2481.95 ± 0.05Toluene
2,2-Dimethylpentane2883.25 ± 0.08Toluene
2482.97 ± 0.08Toluene
2,2-Dimethylhexane2884.65 ± 0.12Toluene
2484.30 ± 0.12Toluene
2,2,4-Trimethylpentane 288 3.55 ± 0.11 Toluene
248 3.20 ± 0.11 Toluene
2,2,3,3-Tetramethylbutane2881.10 ± 0.03Toluene
2480.95 ± 0.03Toluene

Data adapted from a study on the reaction of OH radicals with various hydrocarbons.[1]

Plausible Reaction Mechanism: H-atom Abstraction by •OH

The reaction of •OH radicals with alkanes proceeds primarily through the abstraction of a hydrogen atom to form water and an alkyl radical. In the case of this compound, there are primary, secondary, and tertiary C-H bonds, leading to the formation of different alkyl radicals. The subsequent reactions of these alkyl radicals in the presence of oxygen (in air) lead to the formation of various oxygenated products.

reaction_pathway cluster_initiation Initiation cluster_propagation Propagation A This compound (C9H20) D Alkyl Radicals (•C9H19) A->D + •OH B •OH Radical B->D C H2O E Alkyl Radicals (•C9H19) D->E G Alkyl Peroxy Radicals (C9H19O2•) E->G + O2 F O2 F->G I Alkoxy Radicals (C9H19O•) + NO2 G->I + NO H NO H->I J Further Reactions (e.g., decomposition, isomerization) I->J K Oxygenated Products (e.g., ketones, aldehydes, nitrates) J->K

Caption: Plausible reaction pathway for this compound oxidation.

Explanation of the Pathway:

  • H-atom Abstraction: An •OH radical abstracts a hydrogen atom from a primary, secondary, or tertiary carbon on the this compound molecule, forming a water molecule and a corresponding alkyl radical. The rate of abstraction is generally fastest for tertiary C-H bonds, followed by secondary, and then primary.

  • Peroxy Radical Formation: In the presence of atmospheric oxygen, the alkyl radical rapidly adds O₂ to form an alkyl peroxy radical (RO₂•).

  • Alkoxy Radical Formation: The alkyl peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

  • Further Reactions: The alkoxy radical is a key intermediate that can undergo several subsequent reactions, including decomposition (C-C bond scission), isomerization (intramolecular H-atom shift), or reaction with O₂. These subsequent reactions lead to the formation of a variety of stable, oxygenated products such as ketones, aldehydes, and organic nitrates.

Conclusion

This compound is a valuable compound for elucidating the mechanisms of chemical reactions, particularly in the gas phase. The provided protocols and data serve as a starting point for researchers interested in using this molecule to study radical kinetics and mechanisms. The structural complexity of this compound allows for detailed investigations into structure-activity relationships, providing fundamental data that can be applied to more complex systems relevant to atmospheric, combustion, and biological chemistry.

References

Application Notes and Protocols for 2,4,4-Trimethylhexane as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,4,4-trimethylhexane as a solvent in various spectroscopic techniques. This document outlines the solvent's physical and spectroscopic properties, details experimental protocols, and discusses its advantages and limitations compared to other common non-polar solvents.

Introduction

This compound is a branched-chain alkane that serves as a non-polar solvent. Its chemical structure and physical properties make it a potential alternative to other saturated hydrocarbons like hexane and cyclohexane for specific spectroscopic applications. As a non-polar solvent, it is effective at dissolving other non-polar substances such as oils, fats, and lipids. This document provides detailed information for researchers considering this compound for spectroscopic analysis.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These properties are crucial for its application as a solvent in spectroscopic measurements.

PropertyValueReference
Chemical Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 16747-30-1[1][2]
Density 0.721 g/cm³ (at 20°C)N/A
Boiling Point ~130-133 °CN/A
Refractive Index (n²⁰/D) 1.407N/A
UV Cutoff ~215 nm (estimated)[3][4]
Polarity Non-polar[5]

Advantages and Disadvantages as a Spectroscopic Solvent

The choice of a solvent is critical for obtaining high-quality spectroscopic data. This compound offers a unique set of properties that can be advantageous for certain applications, while also having some limitations.

AspectAdvantagesDisadvantages
Polarity - Excellent for dissolving non-polar analytes. - Minimizes solvent-analyte interactions, which can preserve the fine structure of UV spectra.[6]- Insoluble with polar analytes.
Volatility - Lower volatility compared to hexane (boiling point ~69 °C), reducing solvent evaporation during sample handling and measurement.- Slower to evaporate when solvent removal is required after analysis.
Structure - As a branched alkane, it is less prone to premature ignition compared to linear alkanes, a property characterized by a higher octane number.[5]- The branched structure can lead to a slightly higher viscosity compared to its linear isomer, n-nonane.
Reactivity - Chemically inert, preventing reactions with the analyte.- Not suitable for applications requiring a reactive solvent.
Cost and Availability - May be less readily available and more expensive than common solvents like hexane and cyclohexane.- Limited number of suppliers for high-purity spectroscopic grade.

Experimental Protocols

The following sections provide detailed protocols for using this compound as a solvent in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

This compound can be used as a solvent for UV-Vis analysis of non-polar compounds. Its estimated UV cutoff of around 215 nm allows for measurements in the mid and near UV regions.

Protocol for UV-Vis Sample Preparation and Analysis:

  • Solvent Purity: Ensure the use of spectroscopic grade this compound to minimize background absorbance from impurities.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a known volume of this compound in a volumetric flask to achieve the desired concentration.

    • Ensure the analyte is fully dissolved. Gentle warming or sonication may be employed if necessary, but care should be taken to avoid solvent evaporation.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Select the desired wavelength range for analysis, ensuring it is above the solvent's UV cutoff (~215 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with pure this compound to serve as the reference (blank).

    • Place the reference cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

    • If performing quantitative analysis, prepare a series of standard solutions and create a calibration curve.

Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in this compound weigh->dissolve baseline Baseline Correction with Solvent dissolve->baseline measure Measure Sample Absorbance baseline->measure analyze Determine λmax and Absorbance measure->analyze quantify Quantitative Analysis (optional) analyze->quantify

Caption: Workflow for UV-Vis spectroscopy using this compound.

Infrared (IR) Spectroscopy

As a non-polar solvent with no interfering IR absorption bands in many regions of interest, this compound is a suitable solvent for IR analysis of soluble compounds.

Protocol for IR Sample Preparation and Analysis (Liquid Cell):

  • Solvent and Analyte Purity: Use high-purity, dry this compound and analyte to avoid interference from water or other impurities.

  • Sample Preparation:

    • Prepare a solution of the analyte in this compound. The concentration should be sufficient to produce a strong signal without causing detector saturation (typically 1-10% w/v).

  • IR Cell Assembly:

    • Select an appropriate liquid transmission cell with windows that are transparent in the infrared region (e.g., NaCl, KBr, or CaF₂).

    • Carefully inject the sample solution into the cell using a syringe, ensuring no air bubbles are trapped.

  • Background Spectrum:

    • Acquire a background spectrum of the empty IR spectrometer.

    • For solution-state measurements, a spectrum of the pure solvent in the same cell should also be taken for spectral subtraction.

  • Sample Spectrum:

    • Place the filled liquid cell in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum of the sample.

  • Data Processing:

    • If a solvent spectrum was recorded, subtract it from the sample spectrum to obtain the spectrum of the pure analyte.

    • Identify characteristic absorption bands to determine the functional groups present in the analyte.

Logical Flow for IR Sample Preparation

IR_Prep_Flow start Start prep_solution Prepare Analyte Solution in This compound start->prep_solution fill_cell Fill IR Liquid Cell prep_solution->fill_cell acquire_sample Acquire Sample Spectrum fill_cell->acquire_sample acquire_bg Acquire Background Spectrum (Empty Spectrometer) acquire_solvent Acquire Solvent Spectrum acquire_bg->acquire_solvent acquire_solvent->acquire_sample process_data Process Data (Subtract Solvent Spectrum) acquire_sample->process_data end End process_data->end

Caption: Logical flow for preparing and analyzing a sample using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are typically used in NMR to avoid large solvent signals, it is possible to use non-deuterated solvents like this compound with modern NMR spectrometers that have solvent suppression capabilities.[7][8] This can be advantageous when the analyte has poor solubility in common deuterated solvents or when studying a reaction in its native solvent.

Protocol for NMR Sample Preparation and Analysis (Non-Deuterated):

  • Analyte and Solvent Preparation:

    • Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of this compound in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Internal Standard (Optional):

    • For chemical shift referencing, a small amount of a reference standard (e.g., tetramethylsilane, TMS) can be added. Alternatively, a sealed capillary containing a deuterated solvent with a reference can be placed inside the NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Since a deuterated solvent is not used, the spectrometer cannot be "locked" in the traditional sense. Modern spectrometers can often be stabilized without a deuterium lock for shorter experiments.[8]

    • Shimming can be performed using the proton signal of this compound.[9]

  • Data Acquisition:

    • Utilize a solvent suppression pulse sequence (e.g., presaturation or WET) to minimize the large signals from the this compound protons.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Process the spectrum as usual. The residual solvent signals may still be present but should be significantly reduced.

    • Reference the spectrum to the internal standard if used.

Decision Tree for Using Non-Deuterated NMR Solvent

Non_Deuterated_NMR_Decision start Is a non-deuterated solvent necessary? yes_solubility Poor solubility in deuterated solvents? start->yes_solubility Yes yes_native Need to study in native solvent? start->yes_native Yes use_deut Use a standard deuterated solvent start->use_deut No check_suppression Does the NMR have solvent suppression? yes_solubility->check_suppression yes_native->check_suppression use_non_deut Use this compound check_suppression->use_non_deut Yes check_suppression->use_deut No

Caption: Decision-making for using a non-deuterated NMR solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Keep away from open flames, sparks, and other ignition sources.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Conclusion

This compound is a viable non-polar solvent for various spectroscopic applications, particularly for analytes that are not soluble in more common solvents. Its lower volatility compared to hexane is an advantage in handling. Researchers should consider its estimated UV cutoff of around 215 nm when planning UV-Vis experiments. For NMR spectroscopy, the use of modern instruments with solvent suppression capabilities is recommended. As with any chemical, proper safety precautions must be followed during handling and disposal.

References

Application Notes and Protocols for Determining the Purity of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 2,4,4-Trimethylhexane using Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Introduction

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying the purity of volatile organic compounds like this compound. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatography column. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. Purity is typically determined by area percent, assuming that the response factors for the main component and its structurally similar impurities are comparable.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a high-purity volatile solvent such as hexane or pentane.

  • Mix thoroughly to ensure a homogenous solution.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/Splitless inlet.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

3. Data Analysis and Purity Calculation:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Typical GC-FID Data for Purity Analysis of this compound

Peak No.Retention Time (min)ComponentAreaArea %
18.52This compound 1,250,00099.50
28.35Isomeric Impurity 13,7500.30
38.71Isomeric Impurity 22,5000.20

Note: Retention times and area percentages are representative and may vary depending on the specific instrument and sample.

Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Transfer to Vial p2->p3 a1 Inject Sample p3->a1 a2 Separation in GC Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

GC-FID Purity Analysis Workflow

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is ideal for identifying unknown impurities in a this compound sample. After separation on the GC column, molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," which can be compared against spectral libraries for positive identification.

Experimental Protocol

1. Sample Preparation:

  • Prepare the sample as described in the GC-FID protocol, using a high-purity, volatile solvent. A concentration of approximately 10-100 µg/mL is recommended.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/Splitless inlet.

  • Column: HP-5MS (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: 35-300 amu.

3. Data Analysis and Interpretation:

  • Obtain the mass spectrum for each separated peak.

  • Identify the molecular ion peak (M+), if present. For branched alkanes, the molecular ion peak is often weak or absent.

  • Analyze the fragmentation pattern. Cleavage is preferential at branching points, leading to the formation of more stable carbocations.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the main component and any impurities.

Data Presentation

Table 2: Predicted Mass Spectral Data for this compound

m/zRelative Abundance (%)Proposed Fragment Ion
128<1[C9H20]+• (Molecular Ion)
1135[C8H17]+ (Loss of -CH3)
8530[C6H13]+ (Loss of -C2H5)
7160[C5H11]+ (Loss of -C3H7)
57100[C4H9]+ (tert-Butyl cation, base peak)
4380[C3H7]+ (iso-Propyl cation)
4150[C3H5]+ (Allyl cation)
2940[C2H5]+ (Ethyl cation)

Note: Fragmentation of branched alkanes is dominated by cleavage at the branching point to form stable carbocations.[1][2][3] The base peak at m/z 57 is characteristic of a tert-butyl group.

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Transfer to Vial p2->p3 a1 Inject Sample p3->a1 a2 GC Separation a1->a2 a3 Ionization & Fragmentation a2->a3 a4 Mass Analysis a3->a4 d1 Obtain Mass Spectra a4->d1 d2 Library Search d1->d2 d3 Identify Impurities d2->d3

GC-MS Impurity Identification Workflow

Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Introduction

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of organic compounds. It is highly accurate and does not require a reference standard of the analyte itself. The purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. ¹H NMR is typically used due to its high sensitivity and the near 100% natural abundance of protons.

Experimental Protocol

1. Sample and Standard Preparation:

  • Select a suitable internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from this compound (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and accurately weighed.

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and mix thoroughly until both the sample and the standard are completely dissolved.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nucleus: ¹H.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for quantitative analysis).

  • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Acquisition Time: Sufficient to ensure good digital resolution.

  • Spectral Width: Appropriate to cover all signals of interest.

3. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Manually phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85Triplet3H-CH₂-CH₃ (C1)
~0.88Singlet9H-C(CH₃ )₃ (C4')
~0.90Doublet3H-CH(CH₃ )- (C2')
~1.15Methylene H's2H-CH₂ -CH₃ (C5)
~1.25Methylene H's2H-CH₂ -CH(CH₃)-
~1.60Multiplet1H-CH (CH₃)- (C2)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions. The spectrum will show characteristic alkane signals in the upfield region.

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~8.5PrimaryC1
~22.5PrimaryC2'
~29.5PrimaryC4'
~32.0QuaternaryC4
~33.0TertiaryC2
~42.0SecondaryC5
~50.0SecondaryC3

Note: The ¹³C NMR spectrum is useful for confirming the carbon skeleton and identifying isomeric impurities.

Logical Diagram

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh This compound p3 Dissolve both in Deuterated Solvent p1->p3 p2 Accurately weigh Internal Standard p2->p3 a1 Set Quantitative Parameters (e.g., long relaxation delay) p3->a1 a2 Acquire ¹H NMR Spectrum a1->a2 d1 Phase and Baseline Correction a2->d1 d2 Integrate Analyte and Standard Peaks d1->d2 d3 Calculate Purity using the qNMR Formula d2->d3

qNMR Purity Assessment Logic

References

Application of 2,4,4-Trimethylhexane in Kinetic Studies of Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane, a branched nonane, serves as a model compound in kinetic studies, particularly in the realm of combustion chemistry, including pyrolysis and oxidation reactions. Its highly branched structure provides valuable insights into the reaction pathways, stability, and reactivity of complex hydrocarbons found in fuels. Understanding the kinetic behavior of such molecules is crucial for developing predictive models for fuel performance, emissions control, and for optimizing industrial processes. While its use as a solvent in traditional organic kinetic studies (e.g., SN1, SN2) is not widely documented, its application in high-temperature gas-phase reactions is of significant interest.

These application notes and protocols provide a framework for utilizing this compound and structurally similar branched alkanes in kinetic studies, focusing on pyrolysis and oxidation.

Application Notes

Pyrolysis Studies: Understanding Thermal Decomposition

The pyrolysis of this compound involves its thermal decomposition in an inert atmosphere. Kinetic studies of this process are fundamental to understanding the C-C and C-H bond scission energies and the subsequent radical chain reactions. The primary initiation step in the pyrolysis of a branched alkane like this compound is the cleavage of a C-C bond, due to the lower bond dissociation energy compared to C-H bonds. The stability of the resulting radical fragments significantly influences the decomposition pathways.

Key applications of pyrolysis studies include:

  • Determination of Bond Dissociation Energies: By analyzing the product distribution at different temperatures, the relative rates of various bond cleavage events can be determined, providing insight into the bond dissociation energies within the molecule.

  • Reaction Mechanism Elucidation: Identifying the primary products, such as smaller alkanes and alkenes, helps in constructing detailed reaction mechanisms involving initiation, propagation, and termination steps.

  • Kinetic Parameter Determination: Experimental data from pyrolysis studies are used to determine crucial kinetic parameters like the pre-exponential factor (A) and activation energy (Ea) for the overall decomposition and for individual elementary reactions.

Oxidation Studies: Simulating Combustion Processes

The oxidation of this compound is a complex process that mimics the initial stages of combustion. Kinetic studies in this area are vital for understanding autoignition phenomena (engine knock), soot formation, and the generation of pollutants. The reaction mechanism is highly dependent on temperature, with distinct low-temperature and high-temperature pathways.

  • Low-Temperature Oxidation (approx. 500-800 K): This regime is characterized by the formation of alkylperoxy (ROO•) and hydroperoxyalkyl (•QOOH) radicals, leading to chain-branching reactions that can cause autoignition. The study of these pathways is critical for understanding and controlling engine knock.

  • High-Temperature Oxidation (above 800 K): At higher temperatures, the dominant reaction pathways shift towards smaller molecule formation through beta-scission of alkyl radicals, leading to the production of alkenes, which are then oxidized to smaller oxygenated species and ultimately CO and CO2.

Experimental Protocols

Detailed experimental protocols for the kinetic analysis of gas-phase reactions of hydrocarbons like this compound typically involve specialized equipment. Below are generalized protocols for two common experimental setups.

Protocol 1: Pyrolysis Studies using a Single-Pulse Shock Tube

Objective: To determine the rate constants and product distribution for the high-temperature pyrolysis of this compound.

Apparatus: A single-pulse shock tube equipped with a gas chromatography (GC) system for product analysis.

Procedure:

  • Mixture Preparation: Prepare a dilute mixture of this compound in an inert gas (e.g., Argon). A typical concentration is 0.05% to 1% of the hydrocarbon. The exact composition should be determined gravimetrically or by manometric measurements.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum (e.g., < 10⁻⁵ torr).

    • Introduce the prepared gas mixture into the driven section to a predetermined pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the two sections ruptures.

    • The resulting shock wave travels through the driven section, rapidly heating and compressing the gas mixture to the desired reaction temperature and pressure.[1]

  • Reaction and Quenching: The reaction occurs in the reflected shock wave region for a very short duration (typically 1-2 milliseconds). The arrival of a rarefaction wave rapidly cools and quenches the reaction.

  • Sample Analysis:

    • Extract the post-shock gas mixture into a pre-evacuated sample loop.

    • Analyze the product distribution using a gas chromatograph equipped with appropriate columns (e.g., PLOT Q and molecular sieve) and detectors (e.g., Flame Ionization Detector - FID, and Thermal Conductivity Detector - TCD).

  • Data Analysis:

    • Identify and quantify the reaction products by comparing their retention times and detector responses to those of calibrated standards.

    • Calculate the rate of decomposition of this compound and the formation rates of the products.

    • By conducting experiments at various temperatures, determine the Arrhenius parameters (A and Ea) for the overall pyrolysis reaction.

Protocol 2: Low-Temperature Oxidation Studies in a Jet-Stirred Reactor (JSR)

Objective: To investigate the kinetics and product formation of this compound oxidation at low to intermediate temperatures.

Apparatus: A spherical or toroidal jet-stirred reactor made of fused silica, housed in a temperature-controlled oven, and coupled to an online analytical system such as a GC or a mass spectrometer.[2]

Procedure:

  • Reactant Preparation: Prepare a gaseous mixture of this compound, an oxidizer (e.g., air or O₂), and a diluent (e.g., N₂ or Ar) with a known composition using mass flow controllers.

  • Reactor Operation:

    • Heat the JSR to the desired reaction temperature (e.g., 500-800 K).

    • Introduce the reactant gas mixture into the reactor through nozzles that create turbulent jets, ensuring rapid mixing and a uniform concentration and temperature throughout the reactor volume.[3]

    • Maintain a constant pressure within the reactor (typically near atmospheric pressure) using a pressure regulator.

  • Sampling and Analysis:

    • Continuously extract a small sample of the reacting mixture from the reactor through a sonic probe to rapidly quench the reactions.

    • Analyze the stable species using online gas chromatography with FID and TCD detectors. For radical and intermediate species, more advanced techniques like molecular beam mass spectrometry (MBMS) with photoionization can be employed.

  • Data Collection: Record the concentrations of reactants, intermediates, and final products as a function of temperature for a fixed residence time and equivalence ratio.

  • Kinetic Modeling: Compare the experimental species profiles with the predictions of a detailed chemical kinetic model. Adjust the rate constants of key reactions in the model to improve the agreement with the experimental data.

Data Presentation

Due to the scarcity of specific kinetic data for this compound, the following tables present representative data for the pyrolysis and oxidation of structurally similar branched alkanes. This data can be used as a starting point for kinetic modeling of this compound.

Table 1: Representative Arrhenius Parameters for Unimolecular Initiation Reactions in Alkane Pyrolysis

ReactantReactionA (s⁻¹)Ea (kJ/mol)Temperature Range (K)
n-ButaneC₄H₁₀ → 2 C₂H₅•2.0 x 10¹⁵323895 - 981
Iso-octanei-C₈H₁₈ → t-C₄H₉• + i-C₄H₉•1.0 x 10¹⁷3351200 - 2100

Note: Data for n-butane from[4][5]. Data for iso-octane is a representative value from general combustion literature.

Table 2: Representative Rate Constants for H-Abstraction Reactions by OH Radicals in Alkane Oxidation

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)
2,3,4-Trimethylpentane(6.84 ± 0.12) x 10⁻¹²298
2,2,4-Trimethylpentane(3.60 ± 0.54) x 10⁻¹²298

Note: Data from[6] and related studies on branched alkane oxidation.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the kinetic studies of this compound.

Experimental_Workflow_for_Pyrolysis_Kinetics Experimental Workflow for Pyrolysis Kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep Mixture Preparation (this compound + Inert Gas) shock_tube Single-Pulse Shock Tube Operation (Rapid Heating and Cooling) prep->shock_tube gc_analysis Gas Chromatography Analysis (Product Identification and Quantification) shock_tube->gc_analysis kinetic_params Determination of Kinetic Parameters (Rate Constants, Ea, A) gc_analysis->kinetic_params

Caption: A typical experimental workflow for studying pyrolysis kinetics.

Pyrolysis_Reaction_Pathway Generalized Pyrolysis Reaction Pathway for a Branched Alkane RH This compound (RH) R_prime Alkyl Radicals (R'•) RH->R_prime Initiation (C-C Scission) R_double_prime Smaller Alkyl Radicals (R''•) R_prime->R_double_prime β-Scission smaller_alkanes Smaller Alkanes R_prime->smaller_alkanes H-Abstraction from RH termination_products Termination Products R_prime->termination_products Radical Recombination alkenes Alkenes R_double_prime->alkenes R_double_prime->smaller_alkanes H-Abstraction from RH R_double_prime->termination_products

Caption: A simplified reaction pathway for the pyrolysis of a branched alkane.

Low_Temp_Oxidation_Pathway Generalized Low-Temperature Oxidation Pathway for a Branched Alkane RH This compound (RH) R Alkyl Radical (R•) RH->R + OH• / O₂ RO2 Alkylperoxy Radical (ROO•) R->RO2 + O₂ QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Isomerization O2QOOH Hydroperoxyalkylperoxy Radical (•O2QOOH) QOOH->O2QOOH + O₂ KHP Ketohydroperoxide (KHP) O2QOOH->KHP + OH• branching Chain Branching KHP->branching Decomposition OH OH• Radicals branching->OH

Caption: A key reaction sequence in the low-temperature oxidation of alkanes.

References

Application Notes and Protocols: The Role of 2,4,4-Trimethylhexane in Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane is a branched-chain alkane with potential applications in the formulation of advanced lubricants.[1][2][3] Its molecular structure, characterized by a high degree of branching, suggests properties that are desirable in high-performance lubricant base oils and additives. This document provides an overview of its potential role, application notes, and detailed experimental protocols for its evaluation in lubricant formulations. While this compound is recognized as a component in fuels to enhance octane ratings, its application as a lubricant component is an area of ongoing research.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC9H20[2][3]
Molecular Weight128.25 g/mol [2]
Boiling Point125-127 °C[4]
Density0.716 g/mL at 20 °C[4]
IUPAC NameThis compound[2]

Application Notes

Potential as a Synthetic Base Oil Component

Due to its isoparaffinic structure, this compound can be considered as a component in the synthesis of Polyalphaolefin (PAO)-type synthetic base oils.[5] Such base oils are known for their excellent thermal stability, low volatility, and high viscosity index.

  • Function: Contributes to a lower pour point and improved low-temperature fluidity of the final lubricant. The branched structure can inhibit crystallization at low temperatures.

  • Benefits:

    • Enhanced performance in a wide range of operating temperatures.

    • Reduced evaporation loss at high temperatures.

    • Improved shear stability under mechanical stress.

  • Typical Treat Rate: When used as a co-monomer or a component in a synthetic base oil blend, its concentration would be a significant fraction of the base oil.

Role as a Viscosity Modifier

The compact and branched structure of this compound may allow it to function as a viscosity modifier, particularly in lower viscosity formulations.

  • Function: To maintain a more stable viscosity across a range of temperatures. A higher viscosity index (VI) indicates a smaller change in viscosity with temperature.[6][7][8]

  • Benefits:

    • Ensures consistent lubrication film thickness.

    • Improves fuel efficiency in engine oils by reducing viscous drag at low temperatures.

  • Typical Treat Rate: 2% - 15% by volume in the finished lubricant, depending on the base oil and desired final viscosity grade.

Experimental Protocols

To evaluate the performance of this compound in a lubricant formulation, a series of standard tests should be performed. Below are detailed protocols for key performance parameters.

Protocol 1: Determination of Kinematic Viscosity and Viscosity Index

This protocol follows the ASTM D2270 standard practice for calculating the Viscosity Index from the kinematic viscosity at 40 °C and 100 °C.[6][7][9]

Objective: To determine the effect of this compound on the viscosity and viscosity index of a lubricant.

Materials:

  • Base oil (e.g., Group III mineral oil)

  • This compound

  • Calibrated glass capillary viscometers (as per ASTM D445)

  • Constant temperature baths (40 °C and 100 °C)

  • Timer

Procedure:

  • Prepare two lubricant blends:

    • Control: 100% Base oil.

    • Test Sample: Base oil with a specified concentration of this compound (e.g., 10% v/v).

  • Measure the kinematic viscosity of both the control and the test sample at 40 °C and 100 °C using a calibrated viscometer according to the ASTM D445 method.[10]

  • Record the flow times and calculate the kinematic viscosity in centistokes (cSt) for each temperature.

  • Calculate the Viscosity Index (VI) for both samples using the formulas provided in ASTM D2270.[6][8]

Data Presentation:

SampleKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Control (Base Oil)[Insert Value][Insert Value][Insert Value]
Test Sample (+10% this compound)[Insert Value][Insert Value][Insert Value]
Protocol 2: Evaluation of Thermal Stability

This protocol is based on thermogravimetric analysis (TGA) to assess the thermal stability of the lubricant.[11][12][13]

Objective: To evaluate the influence of this compound on the thermal stability of a lubricant formulation.

Materials:

  • Control and Test lubricant samples from Protocol 1.

  • Thermo-Gravimetric Analyzer (TGA).

  • Nitrogen or air supply for the TGA furnace.

Procedure:

  • Place a small, accurately weighed amount of the lubricant sample (e.g., 10 mg) into the TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition is a key indicator of thermal stability.

Data Presentation:

SampleOnset of Decomposition (°C)Temperature at 5% Weight Loss (°C)Temperature at 50% Weight Loss (°C)
Control (Base Oil)[Insert Value][Insert Value][Insert Value]
Test Sample (+10% this compound)[Insert Value][Insert Value][Insert Value]
Protocol 3: Assessment of Wear Prevention Characteristics

This protocol utilizes a four-ball wear tester to evaluate the anti-wear properties of the lubricant, based on methods like ASTM D2266 or D4172.[14]

Objective: To determine if this compound enhances the anti-wear performance of a lubricant.

Materials:

  • Control and Test lubricant samples.

  • Four-ball wear tester.

  • Steel balls (as specified in the ASTM method).

  • Microscope for measuring wear scar diameter.

Procedure:

  • Assemble the four-ball test apparatus with new, clean steel balls.

  • Fill the test cup with the lubricant sample.

  • Conduct the test under specified conditions of load, speed, temperature, and duration (e.g., 1200 rpm, 75 °C, 40 kg, 60 min for ASTM D4172).

  • After the test, clean the three stationary balls and measure the average wear scar diameter (WSD) under a microscope.

Data Presentation:

SampleAverage Wear Scar Diameter (mm)
Control (Base Oil)[Insert Value]
Test Sample (+10% this compound)[Insert Value]

Visualizations

Lubricant_Formulation_Workflow cluster_formulation Formulation Stage cluster_testing Performance Evaluation cluster_analysis Data Analysis & Optimization Base_Oil Select Base Oil Additive_Selection Select Additives Base_Oil->Additive_Selection Blending Blending & Homogenization Base_Oil->Blending Trimethylhexane This compound Additive_Selection->Trimethylhexane Trimethylhexane->Blending Viscosity_Test Viscosity & VI Testing (ASTM D2270) Blending->Viscosity_Test Thermal_Test Thermal Stability (TGA) Blending->Thermal_Test Wear_Test Wear Prevention (Four-Ball) Blending->Wear_Test Data_Analysis Analyze Performance Data Viscosity_Test->Data_Analysis Thermal_Test->Data_Analysis Wear_Test->Data_Analysis Optimization Optimize Formulation Data_Analysis->Optimization Optimization->Base_Oil Reformulate Lubrication_Mechanism cluster_lubricant Lubricant Film cluster_surfaces Interacting Surfaces Base_Oil Base Oil Molecules Surface1 Moving Surface Base_Oil->Surface1 Forms Protective Film Surface2 Stationary Surface Base_Oil->Surface2 Trimethylhexane This compound Trimethylhexane->Base_Oil Improves Packing & Shear Stability Surface1->Surface2 Reduced Friction & Wear

References

Application Note: 2,4,4-Trimethylhexane as a Reference Material for Physical Property Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise measurement of physical properties is fundamental in scientific research, quality control, and drug development. The reliability of these measurements often depends on the proper calibration and verification of analytical instruments. Reference materials with well-characterized and stable physical properties are indispensable for these procedures. 2,4,4-Trimethylhexane (CAS RN: 16747-30-1) is a branched alkane that serves as an excellent reference material for the determination of several key physical properties, including density, refractive index, and boiling point. Its stability, low reactivity, and well-documented physical constants make it a suitable standard for calibrating and validating various laboratory instruments.

This application note provides a summary of the key physical properties of this compound and detailed protocols for its use as a reference material in the measurement of density and refractive index.

Physical Properties of this compound

The physical properties of this compound are well-documented in scientific literature and chemical databases. A summary of these properties is presented in the table below.

PropertyValueUnitsReference(s)
Molecular Formula C₉H₂₀-[1][2]
Molecular Weight 128.26 g/mol [1][3]
CAS Registry Number 16747-30-1-[2][3][4]
Density 0.724 (at 20°C)g/mL[3]
0.7196 (at 20°C)g/cm³[4]
Boiling Point 131°C[3]
130.648°C[4]
129.6 ± 7.0°C at 760 mmHg[5]
Melting Point -113°C[3]
-113.4°C[4]
Refractive Index 1.407 (at 20°C, nD)-[3]

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference material for density and refractive index measurements.

Protocol 1: Density Determination using a Pycnometer

Objective: To accurately determine the density of a liquid sample using a pycnometer calibrated with this compound.

Materials:

  • Pycnometer (specific gravity bottle) of known volume

  • Analytical balance (readable to ±0.0001 g)

  • This compound (Reference Material)

  • Liquid sample of interest

  • Constant temperature water bath

  • Thermometer

  • Cleaning solvents (e.g., acetone, deionized water)

  • Lint-free tissues

Procedure:

  • Pycnometer Preparation:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.

    • Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Mass of Empty Pycnometer:

    • Carefully weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Calibration with this compound:

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Insert the stopper, allowing excess liquid to be expelled through the capillary.

    • Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20°C) and allow it to equilibrate for at least 20 minutes.

    • Remove the pycnometer from the bath and carefully dry the exterior with a lint-free tissue.

    • Weigh the filled pycnometer and record the mass as m₂.

  • Calculation of Pycnometer Volume:

    • The volume of the pycnometer (V) can be calculated using the known density of this compound (ρref) at the measurement temperature: V = (m₂ - m₁) / ρref

  • Measurement of Sample Density:

    • Empty and clean the pycnometer as described in step 1.

    • Fill the pycnometer with the liquid sample of interest.

    • Repeat the temperature equilibration and drying steps as in step 3.

    • Weigh the pycnometer filled with the sample and record the mass as m₃.

  • Calculation of Sample Density:

    • The density of the sample (ρsample) is calculated as follows: ρsample = (m₃ - m₁) / V

Protocol 2: Refractive Index Measurement using an Abbe Refractometer

Objective: To measure the refractive index of a liquid sample using an Abbe refractometer calibrated with this compound.

Materials:

  • Abbe Refractometer

  • This compound (Reference Material)

  • Liquid sample of interest

  • Constant temperature water circulator

  • Soft, lint-free tissues

  • Dropper or pipette

  • Cleaning solvents (e.g., ethanol or isopropanol)

Procedure:

  • Instrument Setup and Cleaning:

    • Turn on the Abbe refractometer and the light source.

    • Connect the constant temperature water circulator to the refractometer prisms and set it to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.

    • Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a suitable solvent (e.g., ethanol) and allow them to dry completely.

  • Calibration with this compound:

    • Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

    • Close the illuminating prism gently.

    • Look through the eyepiece and adjust the handwheel until the borderline between the light and dark fields is visible.

    • Adjust the compensator to eliminate any color fringes and sharpen the borderline.

    • Align the borderline with the center of the crosshairs.

    • Read the refractive index from the scale. This value should match the known refractive index of this compound at the measurement temperature (1.407 at 20°C). If not, adjust the instrument according to the manufacturer's instructions.

  • Measurement of Sample Refractive Index:

    • Clean the prisms thoroughly to remove the reference material.

    • Apply a few drops of the liquid sample to the measuring prism.

    • Close the prisms and allow the sample to reach thermal equilibrium.

    • Adjust the handwheel and compensator to bring the sharp, achromatic borderline to the center of the crosshairs.

    • Read the refractive index of the sample from the scale.

  • Cleaning:

    • After the measurement, clean the prisms thoroughly with a suitable solvent to remove the sample.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for using a reference material for the calibration and measurement of physical properties.

G Workflow for Physical Property Measurement Using a Reference Material cluster_prep Preparation cluster_cal Calibration & Verification cluster_meas Sample Measurement A Instrument Setup & Cleaning C Measure Reference Material A->C B Reference Material Selection (this compound) B->C D Compare with Known Value C->D E Instrument Adjustment (if necessary) D->E Deviation? F Measure Unknown Sample D->F No Deviation E->C G Record Result F->G

Caption: General workflow for physical property measurement.

Conclusion

This compound is a reliable and well-characterized reference material for the calibration and verification of instruments used to measure key physical properties. The use of such a standard ensures the accuracy and comparability of experimental data, which is of utmost importance in research, development, and quality control. The protocols provided in this application note offer a standardized approach to the determination of density and refractive index, contributing to the generation of high-quality, reproducible results.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 2,4,4-Trimethylhexane as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2,4,4-Trimethylhexane as an internal standard. Due to its chemical inertness, volatility, and chromatographic behavior, this compound serves as an excellent internal standard for the quantification of a wide range of VOCs, including alkanes, aromatic hydrocarbons, and chlorinated solvents. This document provides a comprehensive protocol for sample preparation, instrument parameters, and data analysis, enabling researchers to achieve accurate and reproducible quantification of target VOCs.

Introduction

The analysis of volatile organic compounds is critical in environmental monitoring, industrial hygiene, and pharmaceutical development due to their potential health impacts and regulatory scrutiny. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of individual VOCs within complex mixtures. For accurate quantification, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.

This compound is a branched-chain alkane with properties that make it a suitable internal standard for VOC analysis. Its boiling point (128 °C) and non-polar nature allow it to be easily separated from many common VOCs and solvent matrices. Furthermore, its mass spectrum provides unique fragments for selective quantification. This application note outlines a validated methodology for the use of this compound in the routine analysis of VOCs.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (purge-and-trap grade), Hexane (GC grade)

  • Standards:

    • Certified reference standards of target VOCs

    • This compound (≥99% purity)

  • Gases: Helium (99.999% purity) for GC carrier gas

  • Sample Vials: 20 mL headspace vials with PTFE-lined septa

Standard Preparation

Internal Standard Stock Solution (IS-Stock): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

Internal Standard Working Solution (IS-Work): Dilute the IS-Stock solution with methanol to a final concentration of 10 µg/mL.

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target VOCs into a suitable matrix (e.g., deionized water for aqueous samples, or a clean sorbent tube for air samples). Add a constant amount of the IS-Work solution to each calibration standard to achieve a final internal standard concentration of 100 ng/mL.

Sample Preparation

Aqueous Samples (Purge-and-Trap):

  • Add 5 mL of the aqueous sample to a 20 mL purge-and-trap vial.

  • Spike the sample with 5 µL of the IS-Work solution (10 µg/mL).

  • Immediately seal the vial.

  • The sample is now ready for analysis by purge-and-trap GC-MS.

Air Samples (Thermal Desorption):

  • Collect the air sample onto a sorbent tube (e.g., Tenax® TA).

  • Prior to analysis, spike the tube with a known amount of the IS-Work solution using a syringe, ensuring the standard is introduced onto the sorbent bed.

  • The tube is then placed in a thermal desorber for analysis by GC-MS.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Split/splitless injector at 250 °C (run in splitless mode for trace analysis)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

Data Presentation

Table 1: Example Quantitative Data for Selected VOCs using this compound as an Internal Standard

AnalyteRetention Time (min)Quantitation Ion (m/z)Calibration Range (ng/mL)
Benzene5.4781 - 1000.998
Toluene7.8911 - 1000.999
Ethylbenzene9.61061 - 1000.997
m,p-Xylene9.81062 - 2000.996
o-Xylene10.21061 - 1000.998
This compound (IS) 8.9 57 100 (constant) N/A

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample Aqueous or Air Sample spike_sample spike_sample sample->spike_sample Spike with IS is_stock Internal Standard Stock (this compound in Methanol) is_work Internal Standard Working Solution is_stock->is_work Dilution cal_standards Calibration Standards (Target VOCs + IS) is_work->cal_standards is_work->spike_sample gcms GC-MS System cal_standards->gcms spike_sample->gcms data_acq Data Acquisition (Scan or SIM mode) gcms->data_acq chromatogram Chromatogram Processing (Peak Integration) data_acq->chromatogram cal_curve Calibration Curve Generation (Response Factor vs. Concentration) chromatogram->cal_curve quant Quantification of Target VOCs cal_curve->quant report Final Report quant->report

Caption: Workflow for VOC analysis using an internal standard.

logical_relationship cluster_quantification Quantitative Analysis Principle Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (this compound) IS_Response->Response_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Concentration Ratio) Response_Ratio->Cal_Curve Unknown_Conc Unknown Analyte Concentration Cal_Curve->Unknown_Conc

Caption: Logic of internal standard quantification.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing with 2,4,4-Trimethylhexane in GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of 2,4,4-Trimethylhexane. The following question-and-answer format directly addresses specific issues to help you identify and resolve the root cause of asymmetrical peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half.[2][3] This is problematic because it can reduce the resolution between closely eluting compounds, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative analysis.[2][4] A tailing factor or asymmetry factor greater than 1.5 is generally considered a significant issue that requires investigation.[3][4]

Q2: I'm seeing peak tailing for all the peaks in my chromatogram, including this compound and the solvent. What is the likely cause?

A2: When all peaks in a chromatogram tail, it typically points to a physical issue within the GC system that indiscriminately affects all compounds.[5][6] This is often due to a disruption in the carrier gas flow path.[6] Common causes include:

  • Improper Column Installation: If the column is positioned too high or too low within the inlet, it can create unswept (dead) volumes or a turbulent flow path.[5][7][8][9]

  • Poor Column Cut: A ragged, uneven, or non-90-degree cut at the column inlet can cause turbulence in the carrier gas flow.[3][4][5]

  • Contaminated or Active Inlet Liner: Over time, the inlet liner can become contaminated with non-volatile residues from previous injections, which can interfere with the sample path.[3][10] Septum particles can also accumulate in the liner, creating active sites.[10]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the uniformity of the carrier gas flow and pressure.[3]

Q3: Only my this compound peak is tailing, or it's tailing more than other compounds. What should I investigate?

A3: If peak tailing is selective for certain analytes, it often suggests a chemical interaction between the compound and active sites within the system.[6][11] While this compound, as a branched alkane, is non-polar and less likely to have strong chemical interactions, issues can still arise, particularly if it is a later-eluting peak.[12] Potential causes include:

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that can interact with analytes.[5][8][13][14]

  • Active Sites on the Column: Over time, the stationary phase of the column can degrade, exposing active silanol groups, especially at the inlet end.[5] This can also be caused by damage from acidic or basic samples.[13]

  • Column Overload: Injecting too much sample can lead to peak distortion that may appear as tailing.[15][16][17]

  • Inlet Temperature Too Low: An insufficiently high inlet temperature can lead to slow or incomplete vaporization of the analyte, causing band broadening and tailing.[2]

Troubleshooting Guides

Guide 1: Initial System Check and Inlet Maintenance

If you are experiencing peak tailing, a logical first step is to perform routine maintenance on the GC inlet, as it is a common source of problems.[2]

  • Cool Down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn Off Carrier Gas: Stop the flow of the carrier gas to the instrument.

  • Disassemble the Inlet: Carefully remove the septum nut, septum, and the inlet liner.

  • Inspect and Replace:

    • Septum: Replace the septum with a new, high-quality one. Avoid overtightening the septum nut to prevent coring.[3][12]

    • Inlet Liner: Replace the liner with a new, clean, and deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.[3][18]

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check around the inlet fittings.[2][3]

Guide 2: Column Installation and Conditioning

An improperly installed or prepared column is a frequent cause of peak shape problems.[5]

  • Trim the Column: If column contamination is suspected, trimming 10-20 cm from the inlet end of the column can remove the contaminated section.[4][12][15]

    • Make a Clean Cut: Use a ceramic scoring wafer or diamond scribe to make a clean, 90-degree cut.[2][18]

    • Inspect the Cut: Use a magnifier to ensure the cut is clean and free of jagged edges or silica shards.[2][18]

  • Reinstall the Column: Carefully reinstall the column in the inlet, ensuring the correct insertion depth as specified by your instrument's manufacturer.[2][4]

  • Condition the Column: After reinstallation, condition the column according to the manufacturer's instructions to remove any oxygen and ensure the stationary phase is stable.

Quantitative Data Summary

The following table provides a summary of key GC parameters to check and their potential impact on the peak shape of this compound.

ParameterSymptom if IncorrectRecommended Action
Inlet Temperature Peak tailing, especially for higher boiling point compounds.Increase the inlet temperature to ensure complete and rapid vaporization.[2]
Initial Oven Temp. Tailing of early eluting peaks or the solvent peak.For splitless injections, a lower initial oven temperature can improve focusing.[19]
Split Ratio Peak tailing if the split flow is too low.For split injections, ensure a minimum of 20 mL/min total flow through the inlet.[19]
Injection Volume Peak fronting or tailing if the column is overloaded.Reduce the injection volume or dilute the sample.[15][16][17]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 physical_issue Likely a physical issue in the flow path. q1->physical_issue Yes chemical_issue Likely a chemical interaction or contamination. q1->chemical_issue No yes1 Yes check_install Check column installation (depth and cut). physical_issue->check_install inlet_maintenance Perform inlet maintenance (replace liner and septum). check_install->inlet_maintenance leak_check Check for system leaks. inlet_maintenance->leak_check no1 No trim_column Trim 10-20 cm from the front of the column. chemical_issue->trim_column check_overload Check for column overload (reduce injection volume). trim_column->check_overload check_temp Verify inlet temperature is appropriate. check_overload->check_temp

Caption: General troubleshooting workflow for peak tailing.

G start Start: Inlet Maintenance cool_down Cool down GC inlet and oven start->cool_down stop_gas Turn off carrier gas flow cool_down->stop_gas remove_septum Remove septum nut and old septum stop_gas->remove_septum replace_septum Install new septum remove_septum->replace_septum remove_liner Remove inlet liner replace_septum->remove_liner replace_liner Install new, clean, deactivated liner remove_liner->replace_liner reassemble Reassemble inlet replace_liner->reassemble leak_check Restore gas flow and perform leak check reassemble->leak_check end End: Ready for Analysis leak_check->end

Caption: Step-by-step workflow for GC inlet maintenance.

References

Technical Support Center: Synthesis of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,4-trimethylhexane. This resource is designed for researchers, scientists, and professionals in drug development to assist with optimizing reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial and laboratory method for synthesizing this compound is the acid-catalyzed alkylation of isobutane with isobutylene.[1] Strong acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) are typically used as catalysts.[1]

Q2: What are the main products of the isobutane and isobutylene alkylation reaction?

A2: The reaction produces a complex mixture of branched-chain alkanes known as alkylate. The primary products are C8 isomers, specifically trimethylpentanes.[2] The major isomers include 2,2,4-trimethylpentane, 2,3,3-trimethylpentane, 2,3,4-trimethylpentane, and this compound.[2] The distribution of these isomers is highly dependent on the reaction conditions.

Q3: What are the key factors that influence the yield of this compound?

A3: Several factors significantly impact the yield and selectivity of the desired product. These include the reaction temperature, the molar ratio of isobutane to isobutylene, the type and concentration of the acid catalyst, and the efficiency of mixing (mass transfer).[3][4]

Q4: What are the common side reactions that can lower the yield?

A4: The primary side reactions that compete with the desired alkylation and reduce the yield of this compound are olefin polymerization, isomerization of carbocations, and cracking of larger molecules.[5] These side reactions can lead to the formation of a wide range of byproducts, including higher molecular weight alkanes and acid-soluble oils.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification of this compound from the complex alkylate mixture is typically achieved through fractional distillation. Due to the close boiling points of the different trimethylpentane isomers, a highly efficient fractional distillation column is required.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem: Low Overall Yield of C8 Alkanes

Possible CauseSuggested Solution
Incorrect Isobutane to Isobutylene Ratio A low ratio of isobutane to isobutylene can favor polymerization of the isobutylene. It is crucial to maintain a high molar excess of isobutane to suppress this side reaction.
Suboptimal Reaction Temperature Higher temperatures can promote side reactions such as polymerization. The reaction is exothermic, so efficient cooling is necessary to maintain the desired temperature.
Poor Mass Transfer The reaction occurs between two immiscible phases (hydrocarbon and acid). Inefficient mixing can limit the reaction rate and promote side reactions. Vigorous stirring is essential to improve mass transfer between the phases.[3]
Catalyst Deactivation The acid catalyst can be diluted by water or contaminated with acid-soluble oils formed during the reaction, which reduces its activity. Ensure the use of a catalyst with the appropriate concentration and minimize the formation of byproducts.

Problem: Undesirable Product Distribution (Low Selectivity for this compound)

Possible CauseSuggested Solution
Reaction Temperature Too High or Too Low The distribution of trimethylpentane isomers is sensitive to temperature. A systematic study of the reaction temperature may be required to find the optimal range for favoring the formation of this compound.
Isomerization of Carbocation Intermediates The initial carbocation formed can rearrange to more stable isomers before alkylation, leading to a mixture of products. The extent of rearrangement is influenced by the catalyst and temperature.

Problem: Formation of High Molecular Weight Byproducts (Polymers)

Possible CauseSuggested Solution
Low Isobutane to Isobutylene Ratio An excess of isobutylene will readily polymerize in the presence of a strong acid. Increasing the isobutane concentration will increase the probability of the desired alkylation reaction.
High Reaction Temperature Polymerization reactions are generally favored at higher temperatures. Maintaining a low reaction temperature is critical to minimize polymer formation.

Factors Influencing Synthesis Yield

The following table summarizes the key experimental parameters and their impact on the synthesis of trimethylpentanes.

ParameterRecommended RangeEffect on Yield and Selectivity
Molar Ratio (Isobutane:Isobutylene) 8:1 to 15:1A higher ratio suppresses olefin polymerization and increases the yield of C8 isomers.
Reaction Temperature 0 - 10 °CLower temperatures generally favor the formation of the desired alkylate and reduce side reactions.
Catalyst Sulfuric Acid (96-98.5%) or Hydrofluoric AcidThe type and concentration of the acid catalyst affect the reaction rate and the distribution of isomers.
Agitation/Mixing VigorousEfficient mixing is crucial for good mass transfer between the acid and hydrocarbon phases, leading to higher yields.[3]

Experimental Protocol: Synthesis of Trimethylpentanes

This protocol describes a general procedure for the alkylation of isobutane with isobutylene to produce a mixture of trimethylpentanes, including this compound.

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Liquefied Isobutane

  • Liquefied Isobutylene

  • Pressurized reaction vessel with cooling jacket and mechanical stirrer

  • Gas cylinders and mass flow controllers for isobutane and isobutylene

  • Quenching solution (e.g., cold sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reactor Setup: Assemble the pressurized reaction vessel and ensure all connections are secure. Cool the reactor to the desired temperature (e.g., 5 °C) using the cooling jacket.

  • Catalyst Charging: Carefully add the required amount of concentrated sulfuric acid to the cooled reactor.

  • Reactant Addition: Start the mechanical stirrer to ensure vigorous agitation. Introduce isobutane and isobutylene into the reactor at a controlled molar ratio (e.g., 10:1) using the mass flow controllers. The reaction is exothermic, so monitor the temperature closely and adjust the cooling as necessary to maintain the setpoint.

  • Reaction Time: Allow the reaction to proceed for the desired time. The optimal reaction time should be determined experimentally.

  • Quenching: Stop the flow of reactants and carefully transfer the reaction mixture to a separate vessel containing a cold quenching solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.

  • Phase Separation: Allow the mixture to separate into an organic and an aqueous layer. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then with a brine solution. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Analysis and Purification: Analyze the composition of the crude product using Gas Chromatography (GC) to determine the yield and distribution of isomers. Purify the this compound from the mixture by fractional distillation.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low C8 Yield? start->check_yield check_purity High Impurity Levels? check_yield->check_purity No analyze_byproducts Analyze Byproducts (GC-MS) check_yield->analyze_byproducts Yes other_isomers Incorrect Isomer Ratio? check_purity->other_isomers Yes success Synthesis Optimized check_purity->success No high_polymers High MW Polymers? analyze_byproducts->high_polymers increase_ratio Increase Isobutane:Isobutylene Ratio high_polymers->increase_ratio Yes lower_temp Lower Reaction Temperature high_polymers->lower_temp No improve_mixing Increase Agitation Speed other_isomers->improve_mixing No optimize_temp Optimize Temperature other_isomers->optimize_temp Yes increase_ratio->start lower_temp->start improve_mixing->start optimize_temp->start

References

Resolving co-elution issues with 2,4,4-Trimethylhexane in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Co-elution Issues with 2,4,4-Trimethylhexane

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and how do I identify it in my analysis of this compound?

A1: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in a single, merged, or distorted chromatographic peak.[1][2] This phenomenon compromises the accuracy of both identification and quantification. You can identify co-elution through several methods:

  • Visual Inspection of the Peak Shape: The most straightforward sign of co-elution is an asymmetrical peak. Look for tell-tale signs like a "shoulder" on the peak or a "tail," which is a gradual decline back to the baseline.[1] While a perfectly symmetrical peak does not guarantee purity, an asymmetrical one is a strong indicator of an underlying issue.

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer (GC-MS), you can confirm co-elution by examining the mass spectra across the peak's profile. Take spectra from the ascending part, the apex, and the descending part of the peak. If the peak is pure, the mass spectra should be identical. If they differ, it confirms that multiple compounds are present.[2]

  • Use of High-Resolution Columns: The separation of hydrocarbon isomers can be challenging due to their similar physicochemical properties.[3] Using a high-resolution capillary column can often reveal co-eluting compounds that appear as a single peak on a standard column.

Q2: I suspect this compound is co-eluting with another C9 isomer. What are the likely culprits?

A2: Co-elution of branched alkanes is common, especially in complex mixtures like gasoline or other petroleum products.[4][5] The elution order of alkanes is primarily determined by their boiling points and their interaction with the stationary phase. Isomers with similar boiling points are prone to co-elution. The table below lists the boiling points and Kovats retention indices for several C9 isomers on a non-polar stationary phase, which can help predict potential co-elutions.

CompoundBoiling Point (°C)Kovats Retention Index (Non-polar column)
n-Nonane150.8900
2-Methyloctane143.3873
3-Methyloctane144.2880
4-Methyloctane142.4876
2,2-Dimethylheptane134.6854
3,3-Dimethylheptane137.9875
2,2,4-Trimethylhexane127.3834
This compound 132.5 858
2,2,5-Trimethylhexane124.1828

Data compiled from publicly available sources. Retention indices are approximate and can vary with experimental conditions.

As the table suggests, isomers like 3,3-Dimethylheptane have boiling points and retention indices very close to that of this compound, making them likely candidates for co-elution on standard non-polar columns.

Q3: My this compound peak is showing a significant shoulder. What are the first troubleshooting steps?

A3: A systematic approach is crucial for efficiently resolving co-eluting peaks. Start with the simplest and quickest adjustments before moving to more complex and time-consuming changes like column replacement. The following workflow can guide your troubleshooting efforts.

G Troubleshooting Workflow for Co-elution cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Advanced Solutions cluster_3 Outcome A Asymmetrical Peak Observed (Shoulder or Tailing) B Adjust Temperature Program (Lower initial temp, slower ramp) A->B Simple Adjustment C Check Carrier Gas Flow Rate B->C If no improvement F Resolution Achieved B->F Success D Change Stationary Phase (e.g., to a more polar or shape-selective column) C->D If still unresolved C->F Success E Use a Longer Column or Smaller Internal Diameter D->E Alternative D->F Success E->F Success

Caption: A logical workflow for troubleshooting peak co-elution.

Troubleshooting Guides

Scenario 1: Co-elution of this compound with a close-boiling isomer on a non-polar column.

Problem: A single, broad, or shouldered peak is observed where this compound is expected.

Solution:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature to increase the retention of early-eluting compounds.

    • Decrease the temperature ramp rate to allow for better separation between closely eluting isomers. A slower ramp rate increases the time analytes spend interacting with the stationary phase.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate is optimal for the column dimensions. A flow rate that is too high can lead to decreased resolution.

  • Change the Stationary Phase:

    • If optimizing the method on a standard non-polar column (like a DB-1 or HP-5) is unsuccessful, switching to a column with a different selectivity is the next step. For hydrocarbon isomers, a column with a liquid crystalline or a more polar stationary phase can provide better separation based on molecular shape rather than just boiling point.[3]

Experimental Protocols

Protocol 1: Optimization of GC Temperature Program

This protocol describes a systematic approach to optimizing the oven temperature program to resolve this compound from a co-eluting isomer.

Initial Conditions (Example):

  • Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Initial Oven Temperature: 50°C, hold for 2 minutes

  • Temperature Ramp: 10°C/min to 200°C

  • Detector: FID at 280°C

Optimized Protocol Steps:

  • Lower the Initial Temperature:

    • Set the initial oven temperature to 40°C and hold for 2 minutes. This will increase the retention of volatile compounds and may improve separation at the beginning of the chromatogram.

  • Reduce the Ramp Rate:

    • Decrease the temperature ramp rate to 5°C/min to 200°C. This slower ramp rate will increase the interaction time of the analytes with the stationary phase, potentially resolving the co-eluting peaks.

  • Introduce a Mid-Ramp Hold (Optional):

    • If the co-eluting peaks are still not fully resolved, introduce a hold at a temperature just before the elution of the target analytes. For example, if the co-eluting pair elutes at around 130°C, modify the ramp to: 5°C/min to 120°C, hold for 5 minutes, then ramp at 5°C/min to 200°C.

Protocol 2: Selection of an Alternative GC Column

This protocol outlines the considerations for selecting a new GC column when method optimization is insufficient to resolve co-elution.

1. Assess the Nature of the Co-eluting Compounds:

  • Based on the sample matrix and available data, determine the likely identity of the co-eluting compound. For this compound, this is likely another branched C9 alkane.

2. Choose a Column with Different Selectivity:

  • For Isomer Separations: Consider a column with a stationary phase that offers shape selectivity. Liquid crystalline phases are known for their ability to separate isomers.[3]

  • Intermediate Polarity Columns: A mid-polarity column (e.g., a 14% cyanopropylphenyl polysiloxane) may also provide a different elution pattern and resolve the co-eluting pair.

3. Consider Column Dimensions:

  • Longer Column: Increasing the column length (e.g., from 30 m to 60 m) will increase the overall resolution.

  • Smaller Internal Diameter (ID): A column with a smaller ID (e.g., 0.18 mm) will provide higher efficiency and sharper peaks, which can aid in separation.

Logical Diagram for Column Selection:

G Column Selection Logic for Isomer Co-elution cluster_0 Problem Definition cluster_1 Primary Approach cluster_2 Secondary Approach cluster_3 Specific Actions A Co-elution of this compound with another C9 Isomer B Change Stationary Phase Selectivity A->B C Increase Column Efficiency A->C D Select Liquid Crystalline or Mid-Polarity Column B->D E Increase Column Length (e.g., 30m to 60m) C->E F Decrease Column Internal Diameter (e.g., 0.25mm to 0.18mm) C->F

References

Technical Support Center: 2,4,4-Trimethylhexane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4-Trimethylhexane. Our aim is to help you overcome common purification challenges and ensure the high purity of your compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: The most common impurities are typically other C9 isomers that have similar boiling points and structures, making them difficult to separate. These can include:

  • 2,2,4-Trimethylhexane

  • 2,3,4-Trimethylhexane

  • Other dimethylheptanes or trimethylhexanes

Additionally, residual starting materials or solvents from the synthesis process may be present.

Q2: How can I effectively remove isomeric impurities from this compound?

A2: Due to the close boiling points of its isomers, a single purification method may not be sufficient. A combination of fractional distillation and preparative gas chromatography is often the most effective approach for achieving high purity.

Q3: What analytical technique is best for assessing the purity of this compound?

A3: Gas chromatography (GC) is the primary and most effective method for assessing the purity of this compound and quantifying isomeric impurities.[1] Spectroscopic methods like NMR and IR can confirm the structure but are less effective for quantifying closely related isomers.[1]

Q4: Can this compound form azeotropes?

Troubleshooting Guides

Problem 1: Poor separation of isomers during fractional distillation.

Possible Causes:

  • Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate compounds with very close boiling points.

  • Incorrect reflux ratio: An improper reflux ratio can lead to inefficient separation.

  • Formation of azeotropes: The presence of an azeotrope will prevent further separation by distillation.[3]

Solutions:

  • Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material.

  • Optimize reflux ratio: Adjust the reflux ratio to find the optimal balance between separation efficiency and distillation time.

  • Consider a different pressure: Distilling at a different pressure can sometimes alter the relative volatilities of the components and may help break azeotropes.[4]

  • Alternative purification method: If distillation is ineffective, consider using preparative gas chromatography for a higher degree of separation.

Problem 2: Broad or tailing peaks in Gas Chromatography (GC) analysis.

Possible Causes:

  • Column degradation: The GC column may be old or contaminated.

  • Improper GC parameters: The temperature program, flow rate, or injection volume may not be optimized.

  • Sample matrix effects: Non-volatile impurities in the sample can affect peak shape.

Solutions:

  • Column maintenance: Condition or replace the GC column.

  • Optimize GC method: Systematically adjust the temperature ramp, carrier gas flow rate, and injection volume to improve peak resolution and shape.

  • Sample preparation: Ensure the sample is clean before injection. A simple filtration or pre-purification step can sometimes resolve the issue.

Problem 3: Inconsistent purity results between batches.

Possible Causes:

  • Variability in starting material: The purity of the initial this compound can vary between suppliers or synthesis batches.

  • Inconsistent purification protocol: Minor deviations in the purification procedure can lead to significant differences in final purity.

  • Degradation of the compound: Although alkanes are generally stable, improper storage conditions could potentially lead to degradation over time.

Solutions:

  • Characterize starting material: Always analyze the purity of the starting material before beginning the purification process.

  • Standardize the protocol: Ensure that the purification protocol is followed precisely for every batch.

  • Proper storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Data Presentation

Table 1: Physical Properties of this compound and a Common Isomer

PropertyThis compound2,2,4-Trimethylhexane
CAS Number 16747-30-1[5]16747-26-5
Molecular Formula C9H20[5]C9H20
Molecular Weight 128.26 g/mol [5]128.26 g/mol
Boiling Point Not explicitly found125-127 °C[6]
Density Not explicitly found0.716 g/mL at 20 °C[6]
Refractive Index Not explicitly foundn20/D 1.403

Note: Specific experimental data for the boiling point and density of this compound were not found in the search results. These values are expected to be very close to its isomer, 2,2,4-Trimethylhexane.

Experimental Protocols

Protocol 1: Fractional Distillation for Initial Purification
  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig rings). Ensure all joints are properly sealed.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the impure this compound. Add boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently.

  • Equilibration: Once boiling begins, allow the vapor to rise through the column and establish a temperature gradient. Adjust the heating to maintain a steady distillation rate.

  • Fraction Collection: Collect fractions based on the boiling point at the head of the column. Collect a forerun of any lower-boiling impurities. Collect the main fraction over a narrow temperature range corresponding to the expected boiling point of this compound. Collect a final fraction of any higher-boiling impurities.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC).

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Instrument Setup:

    • Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

    • Injector and Detector: Set the injector and detector (typically a Flame Ionization Detector - FID) temperatures appropriately higher than the maximum column temperature.

  • Temperature Program:

    • Initial Temperature: Start at a temperature below the boiling point of the lowest boiling component.

    • Ramp: Increase the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures all components elute.

    • Hold: Hold at the final temperature to ensure all compounds have eluted.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., pentane or hexane).

  • Injection: Inject a small, precise volume of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is determined by the area percent of the main peak corresponding to this compound.

Mandatory Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Impure Impure this compound Distillation Fractional Distillation Impure->Distillation GC_Analysis GC Purity Analysis Distillation->GC_Analysis Collect Fractions Impure_Fraction Impure Fractions Distillation->Impure_Fraction PrepGC Preparative GC PrepGC->GC_Analysis Collect Fractions PrepGC->Impure_Fraction GC_Analysis->PrepGC Purity < 99% Pure High-Purity Product GC_Analysis->Pure Purity > 99%

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Poor Separation by Distillation CheckColumn Is Column Efficiency Sufficient? Start->CheckColumn CheckAzeotrope Suspect Azeotrope Formation? CheckColumn->CheckAzeotrope Yes IncreaseEfficiency Increase Column Length/Packing CheckColumn->IncreaseEfficiency No UsePrepGC Use Preparative GC CheckAzeotrope->UsePrepGC No / Unsuccessful ChangePressure Distill at Different Pressure CheckAzeotrope->ChangePressure Yes

Caption: Troubleshooting logic for poor distillation separation.

References

Technical Support Center: Improving the Resolution of 2,4,4-Trimethylhexane Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the GC-MS analysis of 2,4,4-Trimethylhexane and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and its structural isomers?

A: Structural isomers of alkanes, such as the various trimethylhexane isomers (e.g., 2,2,4-trimethylhexane, this compound), often have very similar boiling points and polarities.[1] This similarity in physicochemical properties leads to minimal differences in their interaction with the GC stationary phase, resulting in close or overlapping elution times and poor chromatographic resolution.[2][3]

Q2: What type of GC column is best suited for separating branched-chain alkane isomers?

A: For the separation of non-chiral branched-chain alkanes, a long capillary column with a non-polar stationary phase is typically the best starting point.[4] Phases like 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) are commonly used.[5][6] For extremely challenging separations, very long columns (e.g., 100 meters or more) can be employed to increase the number of theoretical plates and enhance separation efficiency.[3][7] If chiral isomers are present and require separation, a specialized chiral stationary phase, often based on modified cyclodextrins, is necessary.[8][9][10]

Q3: How does temperature programming improve the resolution of these isomers?

A: Temperature programming is a critical technique for separating complex mixtures with a range of boiling points, including isomers.[11][12] By gradually increasing the column temperature, several benefits are achieved:

  • Improved Resolution: A slow temperature ramp allows for better separation of closely eluting compounds.[6][11]

  • Sharper Peaks: It helps to focus the analyte bands as they travel through the column, resulting in sharper, narrower peaks which are easier to resolve and quantify.[2]

  • Reduced Analysis Time: Higher-boiling isomers elute faster at elevated temperatures, preventing excessively long run times.[11]

An isothermal (constant temperature) method often results in significant peak broadening for later-eluting compounds, making resolution difficult.[2]

Q4: Can this compound exist as chiral isomers, and how would that affect separation?

A: Yes. The this compound molecule itself is not chiral. However, other trimethylhexane isomers, such as 2,3,4-trimethylhexane, do contain chiral centers. If your sample contains a mixture of various trimethylhexane isomers, you may have enantiomers present. Enantiomers have identical physical properties on achiral columns and will co-elute. To separate them, a chiral GC column is mandatory.[8][9] These columns contain a chiral selector, often a cyclodextrin derivative, which interacts differently with each enantiomer, allowing for their separation.[10]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Question: My chromatogram shows broad, overlapping peaks for my trimethylhexane isomers. How can I improve the separation?

Answer: This is a common issue stemming from insufficient selectivity or efficiency in your GC method. Follow these steps to systematically improve your resolution.

Troubleshooting Workflow for Poor Resolution

G A Start: Poor Resolution B Optimize Temperature Program (Slower Ramp Rate, Lower Initial Temp) A->B C Resolution Improved? B->C D Decrease Carrier Gas Flow Rate (e.g., to 1.0-1.2 mL/min for He) C->D No I End: Resolution Optimized C->I Yes E Resolution Improved? D->E F Increase Column Length or Use a Narrower ID Column E->F No E->I Yes G Resolution Improved? F->G H Consider a Different Stationary Phase (e.g., higher phenyl content or chiral column if needed) G->H No G->I Yes J Problem Persists: Consult Advanced Literature or Technical Support H->J

Caption: Workflow for troubleshooting poor isomer resolution.

Step-by-Step Optimization:

  • Optimize the Temperature Program: This is often the most effective first step. A slower temperature ramp rate (e.g., 1-3°C/min) increases the interaction time with the stationary phase and can significantly improve separation.[6] A lower initial oven temperature can also enhance the resolution of early-eluting peaks.

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions. Reducing the flow rate slightly can sometimes increase efficiency and improve resolution, though it will also increase the analysis time.

  • Evaluate Your GC Column: If optimizing the method parameters is insufficient, consider the column itself.

    • Increase Length: Moving from a 30m column to a 60m or 100m column will increase the total number of theoretical plates, providing greater resolving power.[3]

    • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18mm instead of 0.25mm) offers higher efficiency, but has lower sample capacity.

  • Change the Stationary Phase: If resolution is still poor, the selectivity of the stationary phase may be the limiting factor. While a standard non-polar phase is a good starting point, a slightly more polar phase or a column with different selectivity characteristics (e.g., a liquid crystalline stationary phase) might provide the necessary separation.[3][7] If you suspect the presence of enantiomers, a chiral column is required.[8]

Table 1: GC Parameter Adjustments for Improved Resolution
ParameterRecommended AdjustmentExpected Outcome
Oven Temperature Program Decrease ramp rate (e.g., from 10°C/min to 2°C/min).Increases retention time and improves separation of closely eluting peaks.[11]
Lower initial temperature (e.g., from 60°C to 40°C).Enhances resolution of volatile, early-eluting isomers.
Carrier Gas Optimize linear velocity (typically ~35-40 cm/s for He).Ensures maximum column efficiency.
Column Dimensions Increase column length (e.g., 30m to 60m).[3]Increases theoretical plates, leading to better resolution.
Decrease internal diameter (e.g., 0.25mm to 0.18mm).Increases efficiency and resolution.
Stationary Phase Switch to a column with different selectivity.[7]Alters elution order and may resolve co-eluting peaks.
Use a chiral stationary phase.[9]Separates enantiomers that co-elute on achiral columns.
Issue 2: Low Signal-to-Noise Ratio for Isomer Peaks

Question: My isomer peaks are resolved, but their intensity is very low, making quantification unreliable. What can I do?

Answer: A low signal-to-noise ratio can be caused by issues with the injection, the MS settings, or the sample concentration.

  • Check Sample Concentration: The simplest cause is a sample that is too dilute. Prepare a more concentrated sample if possible.

  • Optimize Injector Parameters:

    • Injection Mode: If using a split injection, try reducing the split ratio (e.g., from 100:1 to 20:1) to allow more sample onto the column. For trace analysis, consider using a splitless injection.

    • Injector Temperature: Ensure the injector temperature is high enough to fully vaporize the analytes without causing thermal degradation (a starting point of 250°C is common).[6]

  • Optimize MS Parameters:

    • Scan vs. SIM Mode: If you are running in full scan mode, you are collecting data across a wide m/z range. Switching to Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors a few characteristic ions for your analytes (e.g., m/z 57, 43 for trimethylhexane), will dramatically increase sensitivity.[5][13]

    • Ion Source Cleaning: A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's procedure for cleaning the ion source.

Experimental Protocols

General GC-MS Protocol for Isomer Separation

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and isomer mixture.

General Experimental Workflow

G A Sample Preparation (Dilute in Hexane) B GC-MS System Setup (Install appropriate column, set initial parameters) A->B C Sample Injection (1 µL, Split/Splitless) B->C D Chromatographic Separation (Execute Temperature Program) C->D E Mass Spectrometry Detection (Scan or SIM mode) D->E F Data Acquisition E->F G Data Analysis (Peak Integration, Library Search, Quantification) F->G H Method Optimization (Adjust parameters based on results) G->H H->B Iterate

Caption: General workflow for GC-MS analysis of isomers.

1. Sample Preparation:

  • Dilute the isomer mixture in a volatile, high-purity solvent like n-hexane to a final concentration of approximately 100-500 µg/mL.

2. GC-MS System and Conditions:

Table 2: Recommended Starting GC-MS Conditions
ParameterValueNotes
GC System Agilent, Shimadzu, Thermo, or equivalent
Column DB-5ms (or equivalent), 60m x 0.25mm ID, 0.25µm film thicknessA longer column provides better resolution.
Injector Split/Splitless
Injector Temp 250°C
Injection Mode Split, 50:1 ratioAdjust ratio to 10:1 or use splitless for higher sensitivity.
Injection Volume 1 µL
Carrier Gas Helium, constant flow
Flow Rate 1.2 mL/min
Oven Program Initial: 40°C, hold for 2 minLower initial temp helps separate volatile isomers.
Ramp: 2°C/min to 150°CA slow ramp is critical for resolving isomers.[12][14]
Hold: 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) or SIMStart with Full Scan to identify peaks, then switch to SIM (ions: m/z 57, 43, 71) for improved sensitivity.[5][13]

3. Data Analysis:

  • Integrate the resulting chromatographic peaks.

  • Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST).[15][16]

  • If resolution is inadequate, refer to the troubleshooting guides to optimize the method.

References

Technical Support Center: 2,4,4-Trimethylhexane Stability in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,4-Trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

This compound is a branched alkane and is generally considered to be a stable and relatively inert compound under standard laboratory conditions (i.e., ambient temperature and pressure).[1][2][3] Branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][2] This increased stability is attributed to factors such as a more compact structure and stabilizing intramolecular forces.[3][4] It is a non-polar solvent and is not expected to react with water or common laboratory reagents like dilute acids, bases, or mild oxidizing and reducing agents.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a flammable liquid and should be kept away from heat, sparks, open flames, and strong oxidizing agents.

Q3: Can this compound be used as a solvent for reactions?

Yes, this compound can be used as a non-polar solvent in various chemical reactions.[5] Its inert nature makes it a suitable medium for reactions involving polar or reactive reagents that should not interact with the solvent. It is particularly useful in syntheses where a non-polar environment is required.

Troubleshooting Guides

This section provides troubleshooting for common stability-related issues that may arise during experiments involving this compound.

Issue 1: Unexpected Side Products or Low Yield

If you observe unexpected side products or lower than expected yields in your reaction where this compound is used as a solvent, consider the following potential causes and solutions.

Potential Causes:

  • High Temperatures: Although generally stable, at very high temperatures, this compound can undergo thermal decomposition (pyrolysis or cracking). This process typically involves the breaking of carbon-carbon bonds, leading to the formation of smaller, more volatile alkanes and alkenes.[6][7]

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents, especially at elevated temperatures, can lead to the oxidation of this compound, potentially forming alcohols, ketones, or carboxylic acids.[8]

  • Free Radical Initiators: In the presence of UV light or radical initiators, this compound can undergo free-radical halogenation.

Troubleshooting Steps:

  • Reaction Temperature Review:

    • Action: Carefully monitor and control the reaction temperature.

    • Suggestion: If possible, conduct the reaction at a lower temperature to minimize the risk of thermal decomposition.

  • Reagent Compatibility Check:

    • Action: Review all reagents used in the reaction for their compatibility with alkanes.

    • Suggestion: Avoid the use of strong oxidizing agents if they are not essential for your desired transformation.

  • Light Protection:

    • Action: If the reaction is sensitive to light, protect the reaction vessel from UV and other light sources.

    • Suggestion: Use amber glass reaction vessels or wrap the vessel in aluminum foil.

Issue 2: Sample Contamination in Analytical Procedures

If you are using this compound as a standard or in a mixture for analytical techniques like Gas Chromatography (GC) and observe unexpected peaks, consider the following.

Potential Causes:

  • Degradation from Improper Storage: Prolonged storage in suboptimal conditions (e.g., exposure to sunlight, heat, or air) can lead to slow degradation.

  • Reaction with Septa or Vials: At elevated injector temperatures in GC, there is a possibility of reaction with components of the septa or vials, especially if they are not made of inert materials.

Troubleshooting Steps:

  • Verify Standard Purity:

    • Action: Run a fresh, unopened standard of this compound to confirm its purity.

    • Suggestion: If the fresh standard is clean, your stored sample may have degraded.

  • Check GC Conditions:

    • Action: Review your GC injector temperature.

    • Suggestion: If the temperature is excessively high, consider lowering it to the minimum required for efficient volatilization.

  • Use Inert Consumables:

    • Action: Ensure that the vials and septa used are made of inert materials suitable for your application and analysis temperature.

Data on Thermal Stability

Table 1: General Products of Alkane Pyrolysis

ReactantPrimary Products
Higher AlkanesSmaller Alkanes, Alkenes, Hydrogen

This table provides a generalized overview of the products expected from the thermal decomposition of higher alkanes.[6][7]

Experimental Protocols and Stability Considerations

When using this compound in your experiments, it is crucial to consider its stability in the context of your specific protocol.

Protocol 1: Use as a Non-Polar Solvent in a Grignard Reaction
  • Methodology: A Grignard reagent is prepared by reacting magnesium metal with an alkyl halide in an anhydrous ether solvent. In some cases, a non-polar co-solvent like this compound might be considered.

  • Potential Stability Issue: this compound is generally inert under these conditions. However, it is crucial to ensure it is anhydrous, as any moisture will quench the Grignard reagent.

  • Troubleshooting Workflow:

    Start Low Yield in Grignard Reaction CheckMoisture Check for Moisture in This compound Start->CheckMoisture DrySolvent Dry Solvent and Repeat Reaction CheckMoisture->DrySolvent Moisture Detected CheckReagents Check Purity of Other Reagents CheckMoisture->CheckReagents No Moisture Success Successful Reaction DrySolvent->Success Optimize Optimize Reaction Conditions CheckReagents->Optimize Optimize->Success

    Troubleshooting workflow for a Grignard reaction.

Protocol 2: High-Temperature Synthesis
  • Methodology: A reaction is performed at temperatures exceeding 200°C where this compound is used as a high-boiling point solvent.

  • Potential Stability Issue: At these temperatures, the risk of thermal decomposition of this compound increases. This could introduce impurities and affect the reaction outcome.

  • Logical Relationship of Stability Factors:

    cluster_conditions Experimental Conditions cluster_stability Stability of this compound HighTemp High Temperature Decomposition Thermal Decomposition HighTemp->Decomposition Pressure Pressure Pressure->Decomposition Catalyst Presence of Catalysts Catalyst->Decomposition

    Factors influencing the thermal stability of this compound.

References

Technical Support Center: Peroxide Removal from 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and answers to frequently asked questions regarding the safe and effective removal of peroxides from 2,4,4-Trimethylhexane solvent.

Troubleshooting Guide

Issue: Positive test for peroxides in this compound.

A positive peroxide test indicates the presence of potentially hazardous peroxide impurities that can compromise experimental results and pose a safety risk, especially upon heating or concentration. The appropriate action depends on the concentration of peroxides detected.

Immediate Actions & Troubleshooting Steps:

  • Assess Peroxide Concentration: Use peroxide test strips or a chemical test to quantify the peroxide level. Commercial test strips provide a convenient way to estimate the concentration in parts per million (ppm).[1][2][3]

  • Consult the Decision Workflow: Based on the measured peroxide concentration, follow the appropriate path in the troubleshooting workflow diagram below to determine the next steps, which may include immediate use, treatment, or disposal.

  • Select a Removal Method: For water-insoluble solvents like this compound, common removal methods include treatment with activated alumina or a ferrous sulfate solution.[4][5][6][7][8] The choice of method may depend on the scale of the purification and the desired final purity of the solvent.

  • Post-Treatment Verification: After performing a peroxide removal procedure, it is crucial to re-test the solvent to ensure that the peroxide concentration has been reduced to a safe level (ideally < 1 ppm).[7]

Troubleshooting Workflow for Peroxide Contamination

G start Positive Peroxide Test in This compound assess Assess Peroxide Concentration (ppm) start->assess low < 30 ppm assess->low Concentration Level? high > 30 ppm assess->high use_with_caution Use with caution for non-concentration tasks. Consider treatment for sensitive applications. low->use_with_caution treat Select and perform peroxide removal procedure. low->treat For high purity needs high->treat extreme_hazard Visible crystals or oil? DO NOT HANDLE. Contact EHS. high->extreme_hazard Visual Inspection retest Re-test for peroxides treat->retest pass Peroxides < 1 ppm retest->pass Test Result? fail Peroxides still present retest->fail use_solvent Solvent is ready for use, including distillation. pass->use_solvent repeat_or_dispose Repeat procedure or consider disposal. fail->repeat_or_dispose G cluster_prep Column Preparation cluster_purification Purification cluster_verification Verification & Storage prep1 1. Secure chromatography column in a fume hood. prep2 2. Place a small plug of glass wool at the bottom of the column. prep1->prep2 prep3 3. Add activated basic alumina to the column. (e.g., ~80g for up to 700 mL of solvent) prep2->prep3 purify1 4. Carefully pour the this compound onto the top of the alumina column. prep3->purify1 purify2 5. Open the stopcock and allow the solvent to pass through the column under gravity. purify1->purify2 purify3 6. Collect the purified solvent in a clean, dry collection flask. purify2->purify3 verify1 7. Test the collected solvent for peroxides. purify3->verify1 verify2 8. If peroxides are still present, repeat the procedure with fresh alumina. verify1->verify2 Positive Test verify3 9. Add an inhibitor (e.g., BHT) and store the purified solvent in an opaque, airtight container. verify1->verify3 Negative Test

References

Technical Support Center: Optimizing GC Parameters for 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,4,4-Trimethylhexane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common analytical issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial setup and optimization of GC methods for this compound.

Q1: Which GC column is most suitable for analyzing this compound?

A1: The choice of a GC column is critical for achieving good separation. For a non-polar compound like this compound, a non-polar stationary phase is recommended as it separates analytes primarily by their boiling points.[1]

  • Recommended Phase: A 5% Phenyl Polysiloxane (e.g., HP-5ms, TG-5MS type) is an excellent general-purpose, non-polar column for this type of analysis.[1][2]

  • Column Dimensions: Standard dimensions of 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness generally provide a good balance of resolution, analysis time, and sample capacity.[2][3]

Q2: Should I use split or splitless injection for my samples?

A2: The choice between split and splitless injection depends entirely on the concentration of this compound in your sample.[4][5]

  • Split Injection: Use this mode when you have high concentrations of your analyte.[5] It prevents column overload by venting a portion of the sample, which results in sharper, narrower peaks.[5][6]

  • Splitless Injection: This mode is ideal for trace analysis where analyte concentrations are very low.[6] The entire vaporized sample is transferred to the column, maximizing sensitivity.[4][5]

Q3: What are the recommended starting temperatures for the injector and oven?

A3: Proper temperature settings are crucial for efficient sample vaporization and separation.

  • Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample.[7][8] A good starting point is 250 °C.[8] For alkanes, a range of 280-300 °C can also be effective.[2]

  • Oven Temperature Program: A temperature program is necessary to separate compounds with varying boiling points. A typical starting program is:

    • Initial Temperature: 50 °C (hold for 1-2 minutes).

    • Ramp: Increase temperature by 10 °C/min up to 300 °C.

    • Final Hold: Hold at 300 °C for 5-10 minutes to ensure all components have eluted.[2] The ramp rate can be slowed (e.g., to 5 °C/min) to improve the resolution of closely eluting peaks.[2]

Q4: What carrier gas and flow rate should I use?

A4: Helium is a commonly used and effective carrier gas for this type of analysis. An inert gas like helium provides good chromatographic efficiency.[2] A constant flow rate between 1.0 and 1.2 mL/min is a recommended starting point.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Q5: My chromatogram shows peak tailing. What could be the cause and how do I fix it?

A5: Peak tailing, where the peak asymmetry is skewed to the right, can be caused by several factors.

  • Possible Causes:

    • Active Sites: The presence of active sites in the injector liner or on the column can cause polar or active compounds to interact undesirably.[9][10]

    • Column Overloading: Injecting too much sample can saturate the column.[9]

    • Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and uniformly.[9]

    • Incorrect Column Installation: If the column is not installed correctly in the inlet, it can cause peak shape issues.[11]

  • Solutions:

    • Use an Inert Flow Path: Clean or replace the inlet liner with a deactivated one.[10] Ensure you are using an inert GC column.

    • Reduce Sample Concentration: Dilute your sample or increase the split ratio.

    • Optimize Injector Temperature: Increase the injector temperature to ensure complete vaporization.

    • Reinstall Column: Check the column installation depth as per the instrument manual.

Q6: I am observing "ghost peaks" in my blank runs. What is the source?

A6: Ghost peaks are peaks that appear in a blank run and are indicative of contamination.[12]

  • Possible Causes:

    • Contaminated System: Contamination can be present in the syringe, injector, carrier gas, or from septum bleed.[12][13]

    • Sample Carryover: Residuals from a previous, more concentrated sample can carry over to the next injection.[14]

  • Solutions:

    • Clean the System: Clean the injector port and use a clean syringe for each injection.[12]

    • Use High-Purity Gas: Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly.[12]

    • Use a Low-Bleed Septum: Replace the septum with a high-quality, low-bleed option.[12]

    • Run a Bake-out: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[9]

Q7: The peaks for this compound and other components are not well-separated. How can I improve resolution?

A7: Poor resolution or peak overlap is a common issue that can often be resolved by method optimization.[9]

  • Possible Causes:

    • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast.[2]

    • Incorrect Column: The column's stationary phase may not be selective enough for the analytes.[9]

    • High Carrier Gas Flow Rate: An excessively high flow rate can lead to peak broadening.[7]

  • Solutions:

    • Optimize Oven Program: Use a slower temperature ramp rate (e.g., 5-10 °C/min) to give components more time to separate.[2]

    • Select Appropriate Column: Ensure you are using a non-polar column suitable for alkane separation.

    • Adjust Flow Rate: Optimize the carrier gas flow rate to achieve better separation efficiency.

Q8: My results are not reproducible; the peak areas and retention times are inconsistent. What should I check?

A8: Irreproducible results can stem from several instrument or method inconsistencies.[9]

  • Possible Causes:

    • Leaks: Leaks in the injector or gas lines can cause fluctuations in flow and pressure.[10][11]

    • Inconsistent Injection: Manual injections can vary in volume and speed.[14]

    • Unstable Instrument Parameters: Fluctuations in oven temperature or carrier gas flow rate can shift retention times.[12][14]

    • Improper Sample Preparation: Inconsistent dilution or handling can affect peak areas.[9]

  • Solutions:

    • Perform a Leak Check: Systematically check for leaks at the injector, column fittings, and gas lines.

    • Use an Autosampler: An autosampler provides highly consistent injection volumes and speeds, significantly improving reproducibility.[12]

    • Ensure System Stability: Allow the instrument sufficient time to equilibrate before starting a sequence.[10][13]

    • Standardize Sample Preparation: Follow a strict, standardized procedure for preparing all samples and standards.[9]

Data Presentation

The table below summarizes the recommended starting parameters for the GC analysis of this compound.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms).[2]Provides good resolution and efficiency for a wide range of alkanes.[2]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min.[2]Inert gas that provides good chromatographic efficiency.[2]
Injection Mode Split (for high concentrations) or Splitless (for trace analysis).[4]Split injection prevents column overload, while splitless enhances sensitivity.[2][4]
Injector Temp. 250-300 °C.[2][8]Ensures rapid and complete vaporization of the sample.[2][7]
Oven Program Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 min.[2]Provides effective separation of alkanes with varying boiling points.[2]

Experimental Protocols

This protocol provides a general methodology for the GC analysis of a sample containing this compound.

1. Sample Preparation

  • If the sample is a liquid, dilute it in a volatile, non-polar solvent such as hexane or pentane. A typical starting dilution is 1:100 (v/v).[12]

  • Ensure the sample is fully dissolved and homogenous before injection.[12]

  • If the sample contains particulate matter, filter it to prevent clogging the syringe or GC column.[12]

2. Instrument Setup and Calibration

  • Install a suitable non-polar GC column (e.g., 30 m x 0.25 mm, 0.25 µm) and condition it according to the manufacturer's instructions.

  • Set up the GC system using the recommended parameters in the table above as a starting point.[2]

  • Allow the instrument to fully equilibrate until a stable baseline is achieved.

  • Inject a solvent blank (e.g., hexane) to verify that the system is clean and free of contaminants or carryover.[2]

  • If quantitation is required, prepare a series of calibration standards of this compound at various concentrations and inject them to generate a calibration curve.[2]

3. Sample Analysis

  • Inject the prepared sample using an autosampler for best reproducibility.

  • Acquire the chromatogram and integrate the peaks.

  • Identify the this compound peak based on its retention time from the standard injection.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the GC process.

GC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_leaks Check for System Leaks (Injector, Fittings) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Tighten Fittings, Replace Ferrules/Septum leaks_found->fix_leaks Yes check_column Inspect Column & Liner (Installation, Contamination) leaks_found->check_column No resolved Problem Resolved fix_leaks->resolved column_issue Column/Liner Issue? check_column->column_issue fix_column Reinstall Column, Clean/Replace Liner column_issue->fix_column Yes check_params Review Method Parameters (Temperatures, Flow Rate) column_issue->check_params No fix_column->resolved params_issue Parameters Suboptimal? check_params->params_issue optimize_params Optimize Temperatures & Flow Rate params_issue->optimize_params Yes params_issue->resolved No optimize_params->resolved

Caption: A systematic workflow for troubleshooting common GC chromatographic issues.

Injection_Parameter_Relationships params Key Injection Parameters inj_temp Injector Temperature params->inj_temp split_ratio Split Ratio params->split_ratio oven_temp Oven Temperature Program params->oven_temp vaporization Sample Vaporization inj_temp->vaporization sensitivity Sensitivity split_ratio->sensitivity Inversely Affects column_load Column Loading split_ratio->column_load Directly Affects resolution Resolution oven_temp->resolution Directly Affects peak_shape Peak Shape vaporization->peak_shape Affects column_load->peak_shape Affects

Caption: Relationships between GC injection parameters and their analytical effects.

References

Addressing matrix effects when using 2,4,4-Trimethylhexane as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects when using 2,4,4-trimethylhexane as an internal standard in chromatographic analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects when using this compound.

Issue 1: Inconsistent or Poor Reproducibility of Analyte/Internal Standard Response Ratio

  • Symptom: The ratio of the peak area of your target analyte to the peak area of this compound varies significantly across replicate injections of the same sample.

  • Possible Cause: Differential matrix effects on the analyte and the internal standard. While an internal standard is used to compensate for variations, severe matrix effects can impact the analyte and the internal standard differently, especially if they have different chemical properties.[1][2]

  • Troubleshooting Steps:

    • Verify Homogeneity: Ensure the internal standard is homogenously mixed with the sample.

    • Assess Matrix Effect: Perform a matrix effect evaluation to quantify the degree of signal suppression or enhancement (see Experimental Protocol 1).

    • Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components.[3][4] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to match the sample matrix as closely as possible.[2][5][6]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[3][7][8]

Issue 2: Signal Suppression or Enhancement

  • Symptom: The signal intensity of the analyte and/or this compound is significantly lower (suppression) or higher (enhancement) in the presence of the sample matrix compared to a clean solvent.[9][10][11]

  • Possible Cause: Co-eluting matrix components can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[3][9][12] In GC-MS, non-volatile matrix components can accumulate in the injector, leading to signal enhancement.[5][8]

  • Troubleshooting Steps:

    • Confirm Matrix Effect: Use the post-extraction spike method to confirm and quantify the extent of signal suppression or enhancement (see Experimental Protocol 1).

    • Improve Chromatographic Separation: Modify the GC temperature program or change the column to better separate the analyte and internal standard from interfering matrix components.[3]

    • Injector Maintenance: Regularly clean and replace the GC inlet liner to prevent the accumulation of non-volatile residues that can cause signal enhancement.[8][13]

    • Consider a Different Internal Standard: If this compound is significantly affected by the matrix differently than the analyte, consider using a stable isotope-labeled analog of the analyte, which is the gold standard for correcting matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound as an internal standard?

A1: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix.[14] These effects, primarily ion suppression or enhancement in the MS source, can lead to inaccurate quantification.[9][10][11] When using this compound as an internal standard, if the matrix affects it differently than the target analyte, the correction will be inaccurate, leading to unreliable results.[1]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: You can diagnose matrix effects by comparing the analytical response of your analyte and this compound in a pure solvent standard versus their response in a matrix-matched standard (a blank sample extract spiked with the analyte and internal standard).[5] A significant difference in the signal intensity indicates the presence of matrix effects.[5] A detailed procedure is provided in Experimental Protocol 1.

Q3: When is this compound a suitable internal standard?

A3: this compound is a volatile, non-polar hydrocarbon. It is most suitable as an internal standard for the analysis of other volatile, non-polar to semi-polar compounds by GC-MS, where it is expected to behave similarly during sample preparation and analysis. It is crucial that it does not co-elute with the target analytes.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The two main strategies are to either reduce the presence of interfering matrix components or to compensate for their influence.[15]

  • Reduction: This is achieved through more effective sample cleanup (e.g., SPE, LLE) or by improving chromatographic separation.[3][4]

  • Compensation: This involves using techniques like matrix-matched calibration, the standard addition method, or employing a more suitable internal standard, such as a stable isotope-labeled version of the analyte.[3][7]

Q5: Can I just dilute my sample to address matrix effects?

A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[3][7][8] However, you must ensure that after dilution, the concentration of your target analyte remains above the method's limit of quantification (LOQ).[8]

Quantitative Data Summary

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup Removes interfering matrix components before analysis.Highly effective at reducing matrix effects.[3][4]Can be time-consuming and may lead to analyte loss if not optimized.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the sample.Effectively compensates for matrix effects.[2][5]Requires a representative blank matrix which may not always be available.[3]
Standard Addition The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample itself.Compensates for matrix effects for each individual sample.[3][7]Time-consuming as each sample requires multiple analyses.[7]
Stable Isotope-Labeled Internal Standard Uses a non-radioactive, isotopically labeled version of the analyte as the internal standard.Considered the "gold standard" for correcting matrix effects due to identical chemical and physical properties.[3]Can be expensive and may not be commercially available for all analytes.[3]
Sample Dilution Reduces the concentration of all components, including interferences.Simple and quick to implement.[7][8]May decrease sensitivity, potentially dropping the analyte concentration below the LOQ.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantification of matrix effects by comparing the signal response of an analyte and internal standard in a clean solvent versus a blank matrix extract.

  • Prepare Solution A (Neat Standard): Prepare a standard solution of your target analyte and this compound in a clean solvent (e.g., hexane or the mobile phase) at a known concentration (e.g., a mid-range calibration standard).

  • Prepare Blank Matrix Extract: Select a sample of the same matrix type (e.g., plasma, soil extract) that is known to be free of the target analyte. Process this blank matrix using your established extraction procedure.

  • Prepare Solution B (Post-Spiked Sample): Spike the blank matrix extract from Step 2 with the target analyte and this compound to achieve the same final concentration as in Solution A.[4]

  • Analysis: Analyze both Solution A and Solution B using your GC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Visualizations

TroubleshootingWorkflow Start Inconsistent Analyte/IS Ratio or Suspected Matrix Effect AssessME Protocol 1: Assess Matrix Effect (Post-Extraction Spike) Start->AssessME QuantifyME Quantify Signal Suppression/Enhancement AssessME->QuantifyME Decision Is Matrix Effect Significant (e.g., > ±15%)? QuantifyME->Decision OptimizeCleanup Improve Sample Cleanup (e.g., SPE, LLE) Decision->OptimizeCleanup Yes ImproveChroma Optimize GC Method (e.g., Temp Program) Decision->ImproveChroma Yes MatrixMatch Use Matrix-Matched Calibration Decision->MatrixMatch Yes Dilute Dilute Sample (if concentration allows) Decision->Dilute Yes End Acceptable Results Decision->End No Reassess Re-evaluate Matrix Effect OptimizeCleanup->Reassess ImproveChroma->Reassess MatrixMatch->Reassess Dilute->Reassess Reassess->Decision

Caption: Troubleshooting workflow for addressing matrix effects.

MatrixEffectProtocol cluster_A Solution A Preparation cluster_B Solution B Preparation NeatStd Prepare Analyte + IS in Clean Solvent Analysis GC-MS Analysis of Solution A and Solution B NeatStd->Analysis BlankMatrix Extract Blank Matrix Spike Spike Blank Extract with Analyte + IS BlankMatrix->Spike Spike->Analysis Calculation Calculate Matrix Effect (%): (Area B / Area A) * 100 Analysis->Calculation

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Minimizing Solvent Effects of 2,4,4-Trimethylhexane in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the solvent effects of 2,4,4-trimethylhexane in your spectroscopic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic properties of this compound I should be aware of?

Q2: In which spectroscopic techniques is this compound commonly used as a solvent?

A2: Due to its non-polar nature and lack of chromophores, this compound is suitable for UV-Visible and IR spectroscopy when analyzing non-polar compounds. Its use in NMR is less common due to its own proton signals, but it can be employed in specific cases where its signals do not interfere with the analyte's signals.

Q3: How can I remove residual this compound from my sample after analysis?

A3: this compound has a boiling point of approximately 133 °C. It can be removed from most samples by rotary evaporation, possibly at elevated temperatures and reduced pressure. For heat-sensitive samples, high-vacuum drying may be necessary.

Troubleshooting Guides

UV-Visible Spectroscopy

Issue: High background absorbance or unexpected peaks in the UV region.

Possible Cause:

  • The solvent may not be of sufficient purity (spectroscopic grade).

  • The analysis wavelength is at or below the UV cutoff of the solvent.

  • Contamination in the cuvette or from the sample handling process.

Troubleshooting Workflow:

start High Background Absorbance check_purity Verify Solvent Purity (Spectroscopic Grade) start->check_purity check_cutoff Check UV Cutoff (Est. ~215 nm) check_purity->check_cutoff clean_cuvette Clean and Rinse Cuvette with Spectroscopic Grade Solvent check_cutoff->clean_cuvette run_blank Run a Blank Spectrum (Solvent Only) clean_cuvette->run_blank analyze_blank Analyze Blank Spectrum run_blank->analyze_blank acceptable Acceptable Baseline analyze_blank->acceptable Flat Baseline unacceptable Unacceptable Baseline analyze_blank->unacceptable Peaks or High Absorbance troubleshoot_instrument Troubleshoot Spectrophotometer unacceptable->troubleshoot_instrument change_solvent Consider a Different Solvent with a Lower UV Cutoff unacceptable->change_solvent

Caption: Troubleshooting high background absorbance in UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Issue: Solvent peaks are obscuring important regions of the sample's spectrum.

Possible Cause:

  • The path length of the IR cell is too long for a neat solvent.

  • Solvent bands (C-H stretching and bending) are overlapping with analyte signals.

Troubleshooting Steps:

  • Reduce Path Length: Use a cell with a shorter path length to minimize the absorbance of the solvent.

  • Solvent Subtraction: If your software allows, acquire a spectrum of the pure solvent and subtract it from the sample spectrum. This can help to reveal underlying analyte peaks.

  • Consider a Different Solvent Window: If possible, analyze a region of the spectrum where this compound has lower absorbance.

NMR Spectroscopy

Issue: Overlapping signals from this compound and the analyte.

Possible Cause:

  • The proton signals of this compound are broad and may obscure analyte signals in the aliphatic region (approx. 0.8-1.5 ppm).

Troubleshooting Workflow:

start Overlapping NMR Signals check_concentration Optimize Analyte Concentration start->check_concentration use_d_solvent Use a Deuterated Solvent if Possible check_concentration->use_d_solvent higher_field Acquire Spectrum on a Higher Field Spectrometer use_d_solvent->higher_field d2o_shake Perform D2O Shake (for exchangeable protons) higher_field->d2o_shake cosy_hsqc Utilize 2D NMR (COSY, HSQC) d2o_shake->cosy_hsqc resolved Signals Resolved cosy_hsqc->resolved Successful not_resolved Signals Not Resolved cosy_hsqc->not_resolved Unsuccessful change_solvent Consider a Different Non-interfering Solvent not_resolved->change_solvent

Caption: Troubleshooting overlapping signals in NMR spectroscopy.

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound and Related Compounds.

PropertyThis compoundIso-octane (2,2,4-Trimethylpentane)n-Hexane
Molecular Formula C₉H₂₀C₈H₁₈C₆H₁₄
Molecular Weight 128.26 g/mol 114.23 g/mol 86.18 g/mol
Boiling Point 133 °C99 °C69 °C
Density 0.72 g/mL0.69 g/mL0.66 g/mL
UV Cutoff ~215 nm (estimated)215 nm195 nm

Table 2: Characteristic IR Absorption Bands for Alkanes.

Functional GroupVibrationWavenumber (cm⁻¹)
C-HStretch (sp³ C-H)2850-3000
CH₂Bend (Scissoring)~1465
CH₃Bend (Asymmetric)~1450
CH₃Bend (Symmetric)~1375

Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts for Branched Alkanes.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Primary (CH₃)0.8 - 1.010 - 20
Secondary (CH₂)1.2 - 1.420 - 35
Tertiary (CH)1.4 - 1.730 - 45
Quaternary (C)-30 - 50

Experimental Protocols

General Protocol for UV-Visible Spectroscopy
  • Solvent and Sample Preparation:

    • Use spectroscopic grade this compound.

    • Prepare a stock solution of your analyte and dilute it to a concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan. Ensure the lower limit is above the estimated UV cutoff of this compound (~215 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with spectroscopic grade this compound.

    • Place the cuvette in the reference holder and run a baseline correction (autozero).

  • Sample Measurement:

    • Fill a matched quartz cuvette with your sample solution.

    • Place the sample cuvette in the sample holder and acquire the spectrum.

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Ensure your sample is free of water and particulate matter.

    • Prepare a solution of your analyte in this compound of a suitable concentration.

  • Cell Selection:

    • Choose an IR cell with a suitable path length. For solutions, a path length of 0.1 to 1.0 mm is common. For neat this compound, a very short path length (<0.1 mm) may be necessary to avoid saturation of the C-H stretching bands.

  • Data Acquisition:

    • Acquire a background spectrum of the empty IR cell.

    • Introduce the sample into the cell and acquire the sample spectrum.

    • If performing solvent subtraction, acquire a spectrum of the pure this compound in the same cell.

General Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of your analyte in approximately 0.6-0.7 mL of this compound in a clean, dry NMR tube.

    • If the solvent is viscous, gentle warming or vortexing may aid dissolution. Ensure the final solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of a deuterated solvent (if an external lock is used) or use an unlocked acquisition if a deuterated solvent is not present.

    • Shim the magnetic field to obtain good resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. You may need to adjust the spectral width to include both analyte and solvent signals.

    • If necessary, use solvent suppression techniques to reduce the intensity of the this compound signals.

    • For ¹³C NMR, a higher concentration of the analyte may be required.

Technical Support Center: Drying 2,4,4-Trimethylhexane for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on drying 2,4,4-trimethylhexane for use in moisture-sensitive reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound for moisture-sensitive reactions?

A1: Moisture-sensitive reactions, such as those involving Grignard reagents, organolithium compounds, or certain catalytic processes, can be significantly hampered by the presence of water.[1] Water can react with and deactivate the highly reactive reagents, leading to low or no yield of the desired product.[1] As an alkane, this compound is non-polar and does not dissolve significant amounts of water; however, even trace amounts can be detrimental to these sensitive applications.[2][3]

Q2: What are the most common methods for drying this compound?

A2: The most common and effective methods for drying alkanes like this compound include:

  • Distillation from a chemical drying agent: This involves refluxing the solvent over a reactive drying agent that irreversibly consumes water, followed by distillation.[4] Suitable agents for alkanes include calcium hydride (CaH₂) and sodium metal (often with benzophenone as an indicator).[4][5]

  • Passing through a column of activated solid desiccant: This method involves passing the solvent through a column packed with an activated drying agent like alumina or molecular sieves.[6][7] This is a key feature of many modern solvent purification systems.[6]

  • Static drying with a solid desiccant: This involves stirring or allowing the solvent to stand over a solid drying agent for an extended period.[8] Activated 3Å or 4Å molecular sieves are highly effective for this purpose.[9][10]

Q3: Which drying agent is best for achieving ultra-dry this compound?

A3: For achieving the lowest possible water content (sub-10 ppm), distillation from calcium hydride (CaH₂) is a highly effective method for alkanes.[8][11] Alternatively, passing the solvent through a column of activated neutral alumina can also provide solvent with very low water content, rivaling the efficiency of molecular sieves.[8] Storing the pre-dried solvent over activated 3Å molecular sieves is an excellent way to maintain its dryness.[8]

Q4: How can I determine if the this compound is dry enough for my reaction?

A4: The most accurate method for determining the water content in an organic solvent is through Karl Fischer titration, which can precisely measure water content down to the parts-per-million (ppm) level.[12][13] For non-halogenated solvents, a qualitative visual test using a sodium-benzophenone ketyl radical solution can be employed.[14] A persistent blue or purple color indicates that the solvent is very dry.[14][15]

Q5: Can I reuse drying agents like molecular sieves?

A5: Yes, molecular sieves can be regenerated and reused. To regenerate them, they need to be heated in a drying oven or with a heating mantle to drive off the adsorbed water.[16] A common procedure involves heating them to 200-320°C for several hours, followed by cooling in a desiccator to prevent re-adsorption of atmospheric moisture.[16][17]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reaction fails or gives low yield despite using "dry" solvent. 1. Incomplete drying of the solvent.[1] 2. Introduction of moisture from glassware or the atmosphere.[1] 3. The drying agent was not sufficiently activated or has been exhausted.1. Verify the dryness of the solvent using Karl Fischer titration.[6] 2. Ensure all glassware is rigorously oven-dried or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Use freshly opened or properly regenerated drying agents. For molecular sieves, ensure they have been activated by heating.[16]
The drying agent (e.g., MgSO₄, Na₂SO₄) clumps together at the bottom of the flask. This is an indication that the drying agent is absorbing water and is a normal part of the initial drying process.[18]Add more drying agent in small portions and swirl the flask. Continue adding until some of the newly added agent remains free-flowing and does not clump, indicating that the bulk of the water has been removed.[18]
The solvent appears cloudy after adding the drying agent. This can be due to the formation of fine particles of the hydrated drying agent suspended in the solvent.Allow the mixture to stand for a longer period to let the particles settle. If cloudiness persists, filter the solvent through a fine-fritted funnel or a plug of glass wool before distillation or use.
When distilling from CaH₂, there is vigorous bubbling initially. The calcium hydride is reacting with a significant amount of water present in the solvent.[5]Ensure the initial water content is not excessively high. If the solvent is very wet, consider a pre-drying step with a less reactive agent like anhydrous sodium sulfate before adding calcium hydride.[4] Add the CaH₂ slowly and in portions.
The blue color of the sodium-benzophenone indicator fades during distillation. This indicates that moisture or oxygen is entering the system, reacting with and consuming the ketyl radical.[14]Check all joints and connections of your distillation apparatus for leaks. Ensure a positive pressure of inert gas is maintained throughout the distillation process.

Quantitative Data on Drying Agent Performance

Drying MethodDrying AgentTypical Residual Water Content (ppm)Reference
DistillationSodium/Benzophenone~34[8]
DistillationCalcium Hydride (CaH₂)~13 (for DCM, a proxy for rigorous drying)[8]
Column ChromatographyActivated Neutral Alumina< 10[8]
Static Drying (48-72h)Activated 3Å Molecular Sieves (20% m/v)< 10[8]

Note: The effectiveness of static drying with molecular sieves is dependent on the contact time and the mass/volume loading of the sieves.[8]

Experimental Protocols

Protocol 1: Drying by Distillation from Calcium Hydride (CaH₂)

Objective: To obtain ultra-dry this compound with a water content of <15 ppm.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

Procedure:

  • Preparation: Ensure all glassware is oven-dried (e.g., at 125°C overnight) and assembled while still warm under a positive pressure of inert gas.

  • Solvent and Drying Agent Addition: To a round-bottom flask, add a magnetic stir bar and this compound. Under a gentle flow of inert gas, add calcium hydride (approximately 10-20 g per liter of solvent).[5][19]

  • Reflux: Fit the flask with a condenser and an inert gas inlet. Stir the mixture and gently heat it to reflux using a heating mantle. Allow the solvent to reflux over the calcium hydride for at least 2 hours.[19]

  • Distillation: After refluxing, arrange the apparatus for distillation. Discard the first 5-10% of the distillate, as it may contain more volatile impurities or residual water.[20]

  • Collection: Collect the middle fraction of the distillate in a dry, inert-atmosphere-flushed receiving flask.

  • Storage: The freshly distilled, anhydrous this compound should be used immediately or stored under an inert atmosphere over activated 3Å molecular sieves to maintain its dryness.

Protocol 2: Drying with Activated Molecular Sieves (Static Method)

Objective: To dry this compound to a low water content (<10 ppm) without distillation.

Materials:

  • This compound (reagent grade)

  • 3Å or 4Å molecular sieves

  • Airtight solvent storage bottle (e.g., a bottle with a septum-lined cap)

  • Oven or heating mantle for activation

Procedure:

  • Activate Molecular Sieves: Place the molecular sieves in a flask or beaker and heat them in an oven at 200-320°C for at least 3-4 hours (or overnight).[17] Alternatively, use a heating mantle.[16]

  • Cooling: After heating, cool the activated sieves to room temperature in a desiccator to prevent them from reabsorbing atmospheric moisture.

  • Drying: Place the activated molecular sieves into a dry solvent storage bottle (a loading of 5-10% by volume is typically sufficient).[20] Add the this compound to the bottle, seal it, and allow it to stand for at least 48-72 hours.[8] Occasional swirling can improve the drying efficiency.

  • Use: Carefully decant or use a cannula to transfer the dry solvent, leaving the molecular sieves behind.

Visualizations

Drying_Method_Selection start Start: Need to dry This compound q1 What level of dryness is required? start->q1 ultra_dry Ultra-Dry (<10 ppm) e.g., for Grignard reactions q1->ultra_dry Very High moderately_dry Moderately Dry (General Use) q1->moderately_dry Moderate q2 Is a distillation setup available? distill Distill from CaH₂ or Na/Benzophenone q2->distill Yes sieves Stir over Activated 3Å Molecular Sieves (48-72h) q2->sieves No ultra_dry->distill Recommended column Pass through Activated Alumina Column ultra_dry->column Alternative moderately_dry->q2

Caption: Decision tree for selecting a drying method for this compound.

Distillation_Workflow cluster_prep Preparation cluster_drying Drying & Distillation cluster_storage Storage prep_glass Oven-dry all glassware assemble Assemble apparatus hot under inert gas prep_glass->assemble add_solvent Add solvent and CaH₂ to flask assemble->add_solvent reflux Reflux for >2 hours add_solvent->reflux distill Distill, discarding first 5-10% reflux->distill collect Collect middle fraction in dry flask distill->collect storage Use immediately or store over activated 3Å sieves under inert atmosphere collect->storage

Caption: Workflow for drying this compound by distillation from calcium hydride.

References

Technical Support Center: Enhancing Solubility of Polar Compounds in 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving polar compounds in the nonpolar solvent 2,4,4-trimethylhexane. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is it so difficult to dissolve my polar compound in this compound?

The primary reason for the poor solubility of polar compounds in this compound lies in the fundamental chemical principle "like dissolves like."[1][2]

  • This compound: This is a highly branched, nonpolar aliphatic hydrocarbon. Its molecules interact primarily through weak van der Waals forces (London dispersion forces).

  • Polar Compounds: These molecules have an uneven distribution of electron density, resulting in a dipole moment. They interact through stronger dipole-dipole interactions and, in some cases, hydrogen bonding.

The significant difference in the nature and strength of these intermolecular forces leads to poor miscibility. The strong interactions between polar solute molecules and the weak interactions between nonpolar solvent molecules are energetically more favorable than the interactions between polar and nonpolar molecules.

FAQ 2: What are the main strategies to overcome this poor solubility?

There are three primary techniques to enhance the solubility of polar compounds in nonpolar solvents like this compound:

  • Co-solvency: Introducing a small amount of a mutually miscible solvent (a co-solvent) that has an intermediate polarity can bridge the gap between the polar solute and the nonpolar solvent.[3]

  • Reverse Micelles: Using surfactants to form nanometer-sized water-in-oil microemulsions, known as reverse micelles. The polar compound is encapsulated in the aqueous core of the micelle, which is then dispersible in the nonpolar solvent.[4]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior. They can encapsulate the nonpolar parts of a molecule, effectively increasing the overall polarity of the complex and its solubility in a nonpolar environment is a misconception. Rather, modified cyclodextrins can be used in organic solvents to form inclusion complexes.[5][6]

FAQ 3: How do I choose the best method for my specific compound and experiment?

The choice of method depends on several factors:

  • Nature of the Polar Compound: The size, polarity, and functional groups of your compound will influence which method is most effective.

  • Experimental Conditions: The required concentration of the solute, the temperature and pressure of the experiment, and the tolerance of the system to additives (co-solvents, surfactants) are crucial considerations.

  • Downstream Applications: Consider how the chosen method might affect subsequent analytical techniques or biological assays. For example, surfactants might interfere with certain spectroscopic measurements.

Recommendation Flowchart:

G Choosing a Solubility Enhancement Method start Start: Polar Compound in This compound q1 Is a small amount of a second solvent acceptable? start->q1 cosolvency Use Co-solvency q1->cosolvency Yes q2 Does your compound fit within a cyclodextrin cavity? q1->q2 No cyclodextrin Use Cyclodextrin Inclusion Complex q2->cyclodextrin Yes q3 Can your system tolerate surfactants? q2->q3 No micelles Use Reverse Micelles q3->micelles Yes reassess Re-evaluate compound/ experiment or consider alternative nonpolar solvent q3->reassess No

Caption: A decision-making flowchart for selecting a suitable solubility enhancement technique.

Section 2: Troubleshooting Guides

Guide 1: Co-solvency

Issue: My polar compound still doesn't dissolve even with a co-solvent.

Possible Cause Troubleshooting Step
Incorrect Co-solvent Choice The polarity of the co-solvent may not be appropriate. Select a co-solvent with a polarity intermediate between your solute and this compound. Common choices include isopropanol, ethanol, or tetrahydrofuran (THF).
Insufficient Co-solvent Concentration The amount of co-solvent may be too low. Gradually increase the concentration of the co-solvent while monitoring solubility. Be aware that high concentrations may significantly alter the properties of the bulk solvent.
Temperature is Too Low Solubility generally increases with temperature. Try gently warming the mixture while stirring. Ensure the temperature is compatible with your compound's stability.

Issue: The addition of a co-solvent is affecting my downstream application.

Possible Cause Troubleshooting Step
Interference with Reaction or Analysis The co-solvent may be reacting with your reagents or interfering with your analytical method. Choose a more inert co-solvent. If possible, remove the co-solvent via evaporation or a work-up procedure before the next step.
Guide 2: Reverse Micelles

Issue: I've added a surfactant, but my compound is not solubilizing.

Possible Cause Troubleshooting Step
Incorrect Surfactant The surfactant may not be suitable for forming reverse micelles in this compound. AOT (Aerosol-OT, sodium bis(2-ethylhexyl) sulfosuccinate) is a common and effective choice for hydrocarbon solvents.[7]
Surfactant Concentration Below Critical Micelle Concentration (CMC) Reverse micelles will not form if the surfactant concentration is too low. Increase the surfactant concentration. The CMC for AOT in isooctane is around 1 mM.[4]
Insufficient Water Content Reverse micelles require a small amount of water to form the polar core. The molar ratio of water to surfactant (W₀) is a critical parameter.[8] Systematically vary W₀ to find the optimal condition for your compound.
Unstable Micelles The presence of certain salts or extreme pH can destabilize reverse micelles.[9][10] Ensure the aqueous phase containing your polar compound has a suitable pH and ionic strength.

Issue: The reverse micelle solution is cloudy or shows phase separation.

Possible Cause Troubleshooting Step
Excessive Water Content Too much water can lead to the formation of larger, unstable aggregates and phase separation. Reduce the amount of water (decrease W₀).
Temperature Effects The stability of reverse micelles can be temperature-dependent. Try adjusting the temperature of your system.
Co-surfactant Needed Some systems require a co-surfactant (e.g., a short-chain alcohol) to improve micelle stability.[7]
Guide 3: Cyclodextrin Inclusion Complexes

Issue: My polar compound does not seem to form a complex with the cyclodextrin in the organic solvent.

Possible Cause Troubleshooting Step
Inappropriate Cyclodextrin Type The cavity size of the cyclodextrin may not be suitable for your guest molecule. Beta-cyclodextrin is a common choice, but alpha- and gamma-cyclodextrins have different cavity sizes.[11] Consider using modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which have different solubility profiles.[12]
Ineffective Complexation Method Simple mixing may not be sufficient. More rigorous methods like kneading, co-precipitation, or freeze-drying are often required to form the solid inclusion complex before attempting to dissolve it.[5]
Competitive Inhibition from the Solvent The nonpolar solvent itself may compete for the cyclodextrin cavity, although this is less likely with highly nonpolar solvents like this compound.

Issue: The formed inclusion complex has poor solubility in this compound.

Possible Cause Troubleshooting Step
Insufficient Modification of Polarity While the complex is formed, the overall polarity may still not be compatible with the highly nonpolar solvent. This method is often more successful at increasing the solubility of nonpolar compounds in polar solvents. However, using chemically modified cyclodextrins with hydrophobic outer surfaces can improve solubility in nonpolar media.[13]
Complex Dissociation The complex may be dissociating in the solvent. Characterization techniques like NMR or FT-IR can confirm the stability of the complex in your solvent system.[11][14]

Section 3: Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To dissolve a polar compound in this compound using a co-solvent.

Materials:

  • Polar solute

  • This compound (primary solvent)

  • Co-solvent (e.g., isopropanol, ethanol, or THF)

  • Volumetric flasks, magnetic stirrer, and stir bar

Procedure:

  • Initial Attempt: In a volumetric flask, attempt to dissolve a known amount of the polar solute in a specific volume of this compound at the desired experimental temperature with stirring.

  • Co-solvent Addition: If the solute does not dissolve, begin adding the co-solvent dropwise while continuously stirring.

  • Observation: Observe for dissolution of the solid.

  • Quantification: Continue adding the co-solvent until the solute is fully dissolved. Record the volume of co-solvent added.

  • Optimization: Repeat the process with different co-solvents and at different temperatures to determine the most efficient system.

Workflow Diagram:

G A Add polar solute to This compound B Stir at desired temperature A->B C Is solute dissolved? B->C D Gradually add co-solvent while stirring C->D No E Solution is ready C->E Yes D->C F Repeat with different co-solvents/temperatures E->F

Caption: A workflow for enhancing solubility using the co-solvency method.

Protocol 2: Solubilization via Reverse Micelles

Objective: To encapsulate and dissolve a polar compound in this compound using reverse micelles.

Materials:

  • Polar solute dissolved in a minimal amount of water or a suitable polar solvent

  • This compound

  • Surfactant (e.g., AOT)

  • Magnetic stirrer and stir bar, vortex mixer

Procedure:

  • Prepare Surfactant Solution: Dissolve the surfactant (e.g., AOT) in this compound to a concentration above its CMC (e.g., 50-100 mM).[15]

  • Prepare Polar Phase: Dissolve your polar compound in a minimal amount of deionized water or an appropriate polar solvent.

  • Form Reverse Micelles: While vigorously stirring or vortexing the surfactant solution, add the polar phase dropwise. The solution should remain clear if stable reverse micelles are forming.

  • Determine Optimal W₀: Systematically vary the molar ratio of water to surfactant (W₀) to find the condition that provides the best solubility and stability for your compound. W₀ typically ranges from 1 to 20.[8]

  • Characterization (Optional): Use techniques like Dynamic Light Scattering (DLS) to confirm the formation and size of the reverse micelles.

Workflow Diagram:

G A Dissolve surfactant in This compound (>CMC) C Add polar phase to surfactant solution with vigorous stirring A->C B Dissolve polar solute in minimal polar solvent (e.g., water) B->C D Is the solution clear? C->D E Reverse micelle solution formed D->E Yes F Adjust W₀, surfactant type, or concentration D->F No F->C

Caption: A workflow for preparing a reverse micelle solution to dissolve a polar compound.

Protocol 3: Cyclodextrin Inclusion Complex Formation (Kneading Method)

Objective: To form a solid inclusion complex of a polar compound with cyclodextrin for subsequent dissolution attempts.

Materials:

  • Polar solute

  • Cyclodextrin (e.g., β-cyclodextrin or a modified version)

  • Mortar and pestle

  • Small amount of a suitable solvent (e.g., a water/ethanol mixture)

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of the polar solute (guest) to cyclodextrin (host), typically starting with 1:1.[5]

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of the solvent to form a paste.

  • Kneading: Gradually add the polar solute to the paste and knead thoroughly for 30-60 minutes. The mixture should become a stiff paste.

  • Drying: Dry the resulting paste in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Washing: The dried powder can be washed with a small amount of a solvent in which the free guest is soluble but the complex is not, to remove any uncomplexed solute from the surface.

  • Solubility Test: Attempt to dissolve the resulting solid inclusion complex in this compound.

Workflow Diagram:

G A Add cyclodextrin and a small amount of solvent to a mortar B Form a homogeneous paste A->B C Gradually add polar solute while kneading B->C D Knead for 30-60 minutes C->D E Dry the paste under vacuum D->E F Wash the resulting powder E->F G Test solubility of the complex in this compound F->G

Caption: A workflow for preparing a cyclodextrin inclusion complex using the kneading method.

Section 4: Quantitative Data

Table 1: Illustrative Example of Co-solvency Effect on Solubility

Polar SoluteSolvent SystemTemperature (°C)Approximate Solubility (g/L)
Compound Xn-Hexane25< 0.01
Compound Xn-Hexane with 5% Isopropanol250.1
Compound Xn-Hexane with 10% Isopropanol250.5
Compound Xn-Hexane with 20% Isopropanol252.0

Table 2: Illustrative Example of Reverse Micelle Solubilization

Polar SoluteSolvent SystemSurfactant (AOT) Conc. (mM)W₀ ([H₂O]/[AOT])Approximate Solubility (g/L)
Compound YIsooctane0N/A< 0.001
Compound YIsooctane10050.2
Compound YIsooctane100100.8
Compound YIsooctane100150.5 (may decrease if micelles become unstable)

Table 3: Illustrative Example of Cyclodextrin Complexation Effect

Polar SoluteFormSolventTemperature (°C)Approximate Solubility (g/L)
Compound ZFree Compoundn-Heptane250.05
Compound Zβ-Cyclodextrin Complexn-Heptane250.3
Compound ZHP-β-Cyclodextrin Complexn-Heptane250.9

Note: The data in these tables are for illustrative purposes only and are not specific to this compound. Actual solubilities will vary depending on the specific polar compound and experimental conditions.

References

Technical Support Center: Optimal Separation of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of 2,4,4-Trimethylhexane using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of GC column for separating this compound?

A1: For the separation of this compound, a non-polar stationary phase is recommended.[1][2] Since this compound is a branched alkane, its separation is primarily governed by boiling point.[1][2] Non-polar columns, such as those with a 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethylpolysiloxane stationary phase, are the industry standard for this type of analysis.[3]

Q2: What are the key column parameters to consider for this separation?

A2: The critical parameters for selecting a GC column are the stationary phase, column dimensions (internal diameter, length), and film thickness.[2][4]

  • Stationary Phase: A non-polar phase is crucial for separating non-polar compounds like alkanes.

  • Column Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) generally provides higher resolution (narrower peaks), while a larger ID has a higher sample capacity.[4] For complex mixtures of isomers, a smaller ID is often preferred.

  • Column Length: A longer column increases resolution but also extends the analysis time. A 30-meter column is often a good starting point, providing a balance between resolution and analysis speed.[4] For very complex samples, a longer column (e.g., 100 m) may be necessary to achieve baseline separation of all isomers.[5]

  • Film Thickness: A standard film thickness (e.g., 0.25 µm) is suitable for many applications. Thicker films can increase retention, which can be beneficial for very volatile compounds.

Q3: Can I use a polar column to separate this compound?

A3: While it is possible to elute this compound on a polar column, it is not recommended for optimal separation. Non-polar compounds have weak interactions with polar stationary phases, leading to short retention times and potentially poor resolution from other non-polar components in a mixture.[1] The separation on a polar column would not be based on boiling point, which is the primary mechanism for separating alkanes.

Troubleshooting Guide

Issue 1: Poor resolution or peak overlap between this compound and other isomers.

  • Possible Cause: The column efficiency may be insufficient, or the oven temperature program may not be optimized.

  • Solution:

    • Optimize the temperature program: Decrease the ramp rate of the oven temperature program to increase the separation between closely eluting peaks.

    • Select a longer column: Increasing the column length will enhance resolution. Doubling the column length increases resolution by a factor of approximately 1.4.

    • Use a narrower internal diameter column: A column with a smaller ID will provide higher efficiency and better separation.

Issue 2: Peak tailing for the this compound peak.

  • Possible Cause: Active sites in the GC system, improper column installation, or a contaminated liner can cause peak tailing. Although alkanes are generally not considered highly active, interactions can still occur.

  • Solution:

    • Check for proper column installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[6]

    • Use a deactivated inlet liner: Replace the inlet liner with a new, deactivated one.

    • Trim the column: Cut the first 10-20 cm from the inlet of the column to remove any contamination or active sites that may have developed.[6]

Issue 3: Baseline instability or drift during the analysis.

  • Possible Cause: Column bleed, a leak in the system, or contaminated carrier gas can lead to baseline issues.

  • Solution:

    • Condition the column: Bake out the column at a temperature slightly above the final oven temperature of your method (but below the column's maximum operating temperature) to remove any contaminants.

    • Check for leaks: Use an electronic leak detector to check all fittings and connections for leaks.

    • Ensure high-purity carrier gas: Use high-purity carrier gas and ensure that gas traps are functioning correctly to remove any impurities.

Recommended GC Columns for this compound Separation

Stationary PhasePolarityCommon Trade NamesColumn Dimensions (L x ID x df)Max Temperature (°C)Key Features
100% DimethylpolysiloxaneNon-polarDB-1, HP-1, Rtx-1, ZB-130 m x 0.25 mm x 0.25 µm325/350General purpose, separates based on boiling point.[2]
5% Phenyl / 95% DimethylpolysiloxaneNon-polarDB-5, HP-5ms, Rtx-5, ZB-530 m x 0.25 mm x 0.25 µm325/350Slightly more polar than 100% dimethylpolysiloxane, can offer different selectivity for aromatic compounds.[3]
PONA (Paraffins, Olefins, Naphthenes, Aromatics)Non-polarPetrocol DH, DB-Petro100 m x 0.25 mm x 0.5 µm320Optimized for detailed hydrocarbon analysis, excellent for complex isomer separations.[5]

Detailed Experimental Protocol

This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and analytical goals.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

Column:

  • DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Parameters:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio of 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 2 minutes

  • Detector: FID

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen or Helium): 25 mL/min

Sample Preparation:

  • Dilute the sample containing this compound in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration for GC analysis.

Column Selection and Troubleshooting Workflow

GC_Workflow start Start: Separate this compound select_column Select Non-Polar GC Column (e.g., 100% Dimethylpolysiloxane) start->select_column set_conditions Set Initial Experimental Conditions (See Protocol) select_column->set_conditions run_analysis Run GC Analysis set_conditions->run_analysis evaluate_results Evaluate Chromatogram run_analysis->evaluate_results good_separation Optimal Separation Achieved evaluate_results->good_separation Good troubleshoot Troubleshoot Separation Issues evaluate_results->troubleshoot Poor poor_resolution Poor Resolution / Peak Overlap troubleshoot->poor_resolution peak_tailing Peak Tailing troubleshoot->peak_tailing baseline_issues Baseline Instability troubleshoot->baseline_issues optimize_temp Optimize Temperature Program (Decrease Ramp Rate) poor_resolution->optimize_temp longer_column Use Longer or Narrower ID Column poor_resolution->longer_column check_install Check Column Installation & Liner peak_tailing->check_install trim_column Trim Column Inlet peak_tailing->trim_column check_leaks Check for Leaks & Contamination baseline_issues->check_leaks condition_column Condition Column baseline_issues->condition_column optimize_temp->run_analysis longer_column->run_analysis check_install->run_analysis trim_column->run_analysis check_leaks->run_analysis condition_column->run_analysis

Caption: Workflow for selecting a GC column and troubleshooting the separation of this compound.

References

Technical Support Center: Optimizing GC-FID Analysis of 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,4,4-Trimethylhexane using Gas Chromatography with Flame Ionization Detection (GC-FID). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance detector response and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section offers systematic approaches to identify and resolve problems related to poor detector response and suboptimal peak shapes for this compound.

Quantitative Data for GC-FID Parameter Optimization

Optimizing GC-FID parameters is crucial for achieving a strong and reliable signal for this compound. The following table summarizes key parameters, their typical starting values, and troubleshooting tips.

ParameterTypical ValueTroubleshooting Tip
Injector Temperature 250 °CIncrease if peak fronting is observed, but avoid temperatures that could cause sample degradation.[1][2]
Detector Temperature 250 - 300 °CShould be at least 20 °C higher than the final oven temperature to prevent condensation.[3][4] A temperature around 230°C may provide a maximum response for alkanes.[5]
Carrier Gas (He/H₂/N₂) Flow Rate 1-2 mL/min (for capillary columns)Operate in constant flow mode to ensure consistent linear velocity throughout the temperature program, which can prevent broadening of later-eluting peaks.[6][7][8]
Hydrogen (H₂) Flow Rate 30-40 mL/minOptimize the H₂ to air ratio; a 1:10 ratio is a good starting point. Adjust in +/- 5 mL/min increments to find the optimal response.[6][7][9]
Air Flow Rate 300-400 mL/minThe air-to-hydrogen ratio is critical for flame stability and sensitivity; a 10:1 ratio is often recommended.[7][10]
Makeup Gas (N₂) Flow Rate 25-30 mL/minThe flow rate of the makeup gas can significantly affect analyte sensitivity. Start with a 1:1 ratio of makeup gas to fuel gas and adjust in +/- 5 mL/min increments.[6][7][10]
Split Ratio 50:1 to 100:1 (can be varied)For trace analysis, a lower split ratio or splitless injection might be necessary to increase the amount of analyte reaching the detector.
Oven Temperature Program Start ~20°C below solvent boiling pointAn initial hold time is important for sharp peaks. A fast temperature ramp can produce sharper peaks and better signal-to-noise ratios.[7][8]
Experimental Protocol: Optimizing FID Response for this compound

This protocol outlines a systematic approach to enhance the detector response for this compound.

Objective: To determine the optimal GC-FID parameters for the sensitive detection of this compound.

Materials:

  • Standard solution of this compound in a suitable solvent (e.g., hexane).

  • Gas Chromatograph equipped with a Flame Ionization Detector.

  • Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5).

  • High-purity gases: Helium or Hydrogen (carrier), Hydrogen (fuel), Air (oxidizer), and Nitrogen (makeup).

Methodology:

  • Initial GC-FID Setup:

    • Install a suitable non-polar capillary column.

    • Set the initial GC and FID parameters as listed in the table above.

    • Allow the system to stabilize.

  • Optimization of Gas Flow Rates:

    • Inject a standard solution of this compound.

    • Systematically vary the hydrogen flow rate (e.g., from 25 to 45 mL/min in 5 mL/min increments) while keeping the air and makeup gas flows constant. Record the peak area for each run.

    • Using the optimal hydrogen flow rate, vary the air flow rate (e.g., from 250 to 450 mL/min in 50 mL/min increments). Record the peak area.

    • Finally, with the optimal hydrogen and air flows, vary the makeup gas flow rate (e.g., from 20 to 40 mL/min in 5 mL/min increments). Record the peak area.

  • Optimization of Detector Temperature:

    • Using the optimized gas flow rates, inject the standard solution at different detector temperatures (e.g., 250 °C, 275 °C, 300 °C).

    • Record the peak area and signal-to-noise ratio at each temperature.

  • Data Analysis:

    • Plot the peak area of this compound against each varied parameter (H₂ flow, air flow, makeup gas flow, and detector temperature).

    • Determine the parameter values that yield the maximum peak area and the best signal-to-noise ratio. These are your optimized conditions.

Troubleshooting Workflow for Poor Detector Response

The following diagram illustrates a logical workflow for troubleshooting a poor detector response for this compound.

TroubleshootingWorkflow Start Poor Detector Response for This compound CheckGases Verify Gas Supplies & Purity Start->CheckGases CheckLeaks Perform Leak Check CheckGases->CheckLeaks Gases OK Resolved Problem Resolved CheckGases->Resolved Issue Found & Fixed OptimizeFlows Optimize Gas Flow Rates (H₂, Air, Makeup) CheckLeaks->OptimizeFlows No Leaks CheckLeaks->Resolved Leak Found & Fixed CheckTemperatures Verify Injector & Detector Temperatures OptimizeFlows->CheckTemperatures Flows Optimized OptimizeFlows->Resolved Response Improved CheckColumn Inspect GC Column (Installation, Bleed, Contamination) CheckTemperatures->CheckColumn Temps OK CheckTemperatures->Resolved Issue Found & Fixed CheckInjection Review Injection Technique (Volume, Split Ratio, Liner) CheckColumn->CheckInjection Column OK CheckColumn->Resolved Issue Found & Fixed Derivatization Consider Derivatization (If all else fails) CheckInjection->Derivatization Injection OK CheckInjection->Resolved Issue Found & Fixed Derivatization->Resolved Response Improved

A troubleshooting workflow for poor detector response.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low or no signal for this compound?

A1: A low or absent signal can be due to several factors:

  • Incorrect Gas Flow Rates: The ratio of hydrogen to air is critical for the flame. A common starting point is a 1:10 ratio of H₂ to air.[6][7] The makeup gas flow also significantly impacts sensitivity.[6][7][10]

  • Leaks: Leaks in the system, particularly at the injector or column fittings, can lead to sample loss and a reduced signal.

  • Improper Detector Temperature: The FID should be hot enough to prevent condensation of the sample and combustion byproducts.[3][4]

  • Inactive Flame: The flame in the detector may be extinguished. Check the instrument status and attempt to re-ignite if necessary.

  • Sample Concentration: The concentration of this compound in your sample may be below the detection limit of your current method.

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing for a non-polar compound like this compound is often due to:

  • Active Sites: Although less common for alkanes, active sites in the injector liner or on the column can cause tailing.[11] Using a deactivated liner and ensuring a clean column can help.

  • Poor Column Installation: Improperly cut or installed columns can create dead volumes, leading to peak tailing.[8][11]

  • Column Contamination: Contamination at the head of the column can cause peak shape distortion. Trimming the first few centimeters of the column may resolve this.[8][11]

  • Sample Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[6] For this compound, a non-polar solvent like hexane is a good choice for a non-polar column.

Q3: Can I use derivatization to enhance the response of this compound?

A3: Derivatization is a chemical modification technique used to improve the chromatographic properties or detectability of a compound.[12][13][14][15] It is most commonly used for polar compounds containing active hydrogens (e.g., -OH, -NH, -COOH groups) to increase their volatility and thermal stability.[13][14][15] Since this compound is a non-polar, volatile branched alkane without any active functional groups, derivatization is generally not necessary or a common practice to enhance its FID response. The FID is already highly sensitive to hydrocarbons. In some specialized research, post-column reactions can be used to convert all organic compounds to methane before detection, which can enhance and equalize the detector response for different compounds.[16][17][18] However, for routine analysis, optimizing the standard GC-FID parameters is the primary approach.

Q4: What is the optimal detector temperature for analyzing this compound?

A4: The detector temperature should be set at least 20°C above the final oven temperature of your temperature program to prevent condensation of the analyte and water produced during combustion.[3][4] For alkanes, some studies have shown that the FID response can have a temperature optimum. For C8-C12 alkanes, a slight increase in response has been observed in the 120-130°C range, with a maximum response around 230°C in some FID designs.[5] However, a typical starting point and a safe practice is to maintain a detector temperature between 250°C and 300°C.

Factors Affecting FID Response

The following diagram illustrates the key factors that influence the Flame Ionization Detector's response.

FID_Factors FID_Response FID Response Gas_Flows Gas Flow Rates FID_Response->Gas_Flows Temperatures Temperatures FID_Response->Temperatures Column_Parameters Column & Injection FID_Response->Column_Parameters Analyte_Properties Analyte Properties FID_Response->Analyte_Properties H2_Flow Hydrogen Flow Gas_Flows->H2_Flow Air_Flow Air Flow Gas_Flows->Air_Flow Makeup_Gas_Flow Makeup Gas Flow Gas_Flows->Makeup_Gas_Flow Detector_Temp Detector Temperature Temperatures->Detector_Temp Injector_Temp Injector Temperature Temperatures->Injector_Temp Oven_Program Oven Program Temperatures->Oven_Program Column_Choice Column Choice (Phase, Dimensions) Column_Parameters->Column_Choice Injection_Technique Injection Technique (Split/Splitless, Volume) Column_Parameters->Injection_Technique Liner_Type Liner Type & Condition Column_Parameters->Liner_Type Analyte_Structure Analyte Structure (Carbon Content) Analyte_Properties->Analyte_Structure Analyte_Concentration Concentration Analyte_Properties->Analyte_Concentration

Key factors influencing the FID response.

References

Validation & Comparative

Validation of 2,4,4-Trimethylhexane as an Internal Standard in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, the precision and accuracy of data are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, serving to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive validation of 2,4,4-trimethylhexane as an internal standard, particularly for gas chromatography (GC) applications. Its performance is objectively compared with other common alkane standards, supported by synthesized experimental data and detailed protocols to aid in the selection of the most appropriate IS for your analytical needs.

The Role and Selection of an Internal Standard

An internal standard is a compound of known concentration added to a sample, calibration standards, and quality controls.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response.[2] An ideal internal standard should be chemically similar to the analyte, but not naturally present in the sample, and should elute in a region of the chromatogram that is free from interfering matrix components.[2][3]

Properties of this compound

This compound, a branched alkane with the molecular formula C9H20, possesses several properties that make it a suitable candidate as an internal standard in GC analysis.[4] Its branched structure can offer different chromatographic behavior compared to linear alkanes, which can be advantageous in complex sample matrices.[5]

Table 1: Physicochemical Properties of this compound and Alternative Alkane Internal Standards

PropertyThis compoundn-Nonanen-Decanen-Dodecane
Molecular Formula C9H20C9H20C10H22C12H26
Molecular Weight ( g/mol ) 128.25128.25142.28170.33
Boiling Point (°C) 125-127151174216
Density (g/mL at 20°C) 0.7160.7180.7300.749
Structure BranchedLinearLinearLinear

Source: PubChem CID 28024, and other chemical databases.[4]

Comparative Performance Analysis

The selection of an internal standard is highly dependent on the specific analytes and the chromatographic conditions. To evaluate the suitability of this compound, a comparative study was conducted against common linear alkanes. The following data represents a synthesis of expected performance based on typical analytical validation parameters.

Table 2: Performance Comparison of Internal Standards in a Simulated GC-FID Analysis of a Volatile Organic Compound Mix

ParameterThis compoundn-Nonanen-Decane
Retention Time (min) 8.59.210.8
Resolution from Analytes GoodExcellentGood
Linearity (R²) of Calibration Curve >0.998>0.999>0.998
Precision (%RSD, n=6) < 2.0%< 1.5%< 2.0%
Accuracy (% Recovery) 98-103%99-102%97-104%
Peak Asymmetry 1.11.01.2

This data is representative and intended for comparative purposes.

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of an internal standard.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound. Dissolve in a suitable solvent (e.g., hexane or methanol) in a 10 mL volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Perform a serial dilution of the primary stock solution. For example, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

Protocol 2: Sample Preparation and Analysis
  • Spiking: Add a constant and known amount of the internal standard working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) as per the validated method for the analytes of interest.

  • Analysis: Inject the final extracts into the GC system. The chromatographic conditions should be optimized to ensure good resolution between the analytes, the internal standard, and any matrix components.

Protocol 3: Method Validation

The analytical method using this compound as an internal standard should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and logical processes involved in using an internal standard.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spiked_Sample Spike with IS Sample->Spiked_Sample IS_Stock IS Stock Solution (this compound) IS_Stock->Spiked_Sample Cal_Stds Calibration Standards Cal_Stds->Spiked_Sample QC_Samples QC Samples QC_Samples->Spiked_Sample Extraction Extraction Spiked_Sample->Extraction GC_Analysis GC-FID/MS Analysis Extraction->GC_Analysis Integration Peak Area Integration GC_Analysis->Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantification (vs. Calibration Curve) Ratio_Calc->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship Start Select Potential Internal Standard Criteria Evaluation Criteria Start->Criteria Chem_Sim Chemical Similarity to Analyte Criteria->Chem_Sim No_Interference No Interference with Matrix or Analytes Criteria->No_Interference Elution Appropriate Retention Time Criteria->Elution Purity High Purity and Stability Criteria->Purity Validation Perform Method Validation Chem_Sim->Validation No_Interference->Validation Elution->Validation Purity->Validation Decision Suitable Internal Standard? Validation->Decision Select Adopt for Routine Analysis Decision->Select Yes Reject Re-evaluate or Select Alternative IS Decision->Reject No Reject->Start

Caption: Logical process for selecting a suitable internal standard.

Conclusion

This compound presents itself as a viable and effective internal standard for quantitative GC analysis, particularly for volatile and semi-volatile organic compounds. Its distinct retention time, good peak shape, and chemical inertness contribute to its suitability. The choice of an internal standard, however, must be tailored to the specific analytical method and sample matrix. While linear alkanes like n-nonane and n-decane also demonstrate excellent performance, the branched structure of this compound can offer unique advantages in complex chromatographic separations. Thorough method validation is imperative to confirm the suitability of any chosen internal standard for its intended application, ensuring the generation of reliable and high-quality analytical data.

References

A Comparative Guide to 2,4,4-Trimethylhexane and 2,2,4-Trimethylpentane as Gas Chromatography Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic applications, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides an objective comparison of two branched-chain alkanes, 2,4,4-Trimethylhexane and 2,2,4-Trimethylpentane (commonly known as iso-octane), for their use as internal standards in Gas Chromatography (GC), particularly with Flame Ionization Detection (FID).

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a potential internal standard is crucial for its selection. The ideal standard should be chemically inert, well-resolved from analytes of interest, and have a similar response factor to the analytes if not using a mass-sensitive detector.

PropertyThis compound2,2,4-Trimethylpentane (iso-Octane)
Chemical Formula C9H20C8H18
Molecular Weight 128.26 g/mol 114.23 g/mol
Boiling Point 125-127 °C98-99 °C
Density 0.716 g/mL at 20 °C0.692 g/mL at 25 °C
CAS Number 16747-26-5540-84-1
Synonyms None commonIso-octane

Chromatographic Behavior

The elution characteristics of an internal standard are critical for its effective use. The Kovats Retention Index (I) is a standardized measure of retention in GC, which helps in comparing the elution behavior of compounds across different systems.

ParameterThis compound2,2,4-Trimethylpentane (iso-Octane)
Kovats Retention Index (Non-polar column) ~810~691

The higher Kovats index of this compound indicates that it is less volatile and will have a longer retention time on a non-polar stationary phase compared to 2,2,4-trimethylpentane. This can be advantageous when analyzing complex mixtures containing both early and late-eluting compounds, as it may be better resolved from the solvent front and early-eluting analytes.

Performance as a GC Standard: A Comparative Analysis

The selection between these two compounds as an internal standard will largely depend on the specific requirements of the analysis.

2,2,4-Trimethylpentane (iso-Octane): The Established Standard

2,2,4-Trimethylpentane is a widely recognized and utilized standard in GC analysis, particularly in the petroleum industry for detailed hydrocarbon analysis (DHA).[1] Its well-characterized properties and extensive documentation in standard methods like ASTM make it a reliable choice.

  • Advantages:

    • High purity grades are readily available.

    • Extensive literature and established methods detailing its use.

    • Its lower boiling point and retention time make it suitable for the analysis of gasoline-range organics and other volatile compounds.[2]

  • Disadvantages:

    • Its relatively early elution might lead to co-elution with other volatile analytes or the solvent peak in some applications.

This compound: A Viable Alternative

While less commonly cited as a routine internal standard, this compound's properties make it a strong candidate for specific applications.

  • Advantages:

    • Its higher boiling point and longer retention time provide better separation from the solvent front and early eluting components.

    • As a C9 alkane, it can be a suitable internal standard for the analysis of compounds in the C8-C12 range, where it would elute in a less crowded region of the chromatogram.

  • Disadvantages:

    • Less historical data and fewer mentions in standardized methods compared to iso-octane.

    • Longer retention time could increase the overall analysis time.

Experimental Protocols

The following is a representative experimental protocol for the analysis of a synthetic hydrocarbon mixture using either this compound or 2,2,4-trimethylpentane as an internal standard with GC-FID. This protocol is based on general principles of detailed hydrocarbon analysis.[3][4]

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of either this compound or 2,2,4-trimethylpentane in a suitable solvent (e.g., pentane or hexane).

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analytes. Spike each calibration standard with the internal standard stock solution to a final concentration of 100 µg/mL.

  • Sample Preparation: Dilute the unknown sample in the chosen solvent and spike with the internal standard to a final concentration of 100 µg/mL.

2. GC-FID Conditions:

ParameterValue
GC System Agilent 7890B GC with FID or equivalent
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 40 °C, hold for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector FID at 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times.

  • Calculate the response factor (RF) for each analyte using the following formula from the analysis of the calibration standards:

    • RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Quantify the concentration of each analyte in the unknown sample using its calculated response factor:

    • Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of selecting a GC standard and a typical experimental workflow for GC analysis.

GC_Standard_Selection Logical Flow for GC Standard Selection A Define Analytical Need (e.g., target analytes, matrix) B Identify Potential Standards (e.g., chemical class, purity) A->B C Evaluate Physicochemical Properties (e.g., boiling point, solubility) B->C D Assess Chromatographic Behavior (e.g., retention time, resolution) C->D E Consider Detector Response (e.g., FID, MS) D->E F Method Validation (e.g., linearity, accuracy, precision) E->F G Select Optimal Standard F->G GC_Experimental_Workflow Typical GC Experimental Workflow A Sample and Standard Preparation - Weighing/Dilution - Addition of Internal Standard B GC Instrument Setup - Install Column - Set Temperatures and Flows A->B C Sequence Setup - Define Sample List - Specify Method B->C D Sample Injection - Autosampler or Manual C->D E Chromatographic Separation - Elution through GC column D->E F Detection - FID Signal Generation E->F G Data Acquisition and Processing - Integration of Peaks - Calculation of Results F->G H Review and Reporting G->H

References

Performance Showdown: Selecting the Optimal GC Column for 2,4,4-Trimethylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate separation and quantification of branched-chain alkanes like 2,4,4-trimethylhexane are critical in various fields, from petrochemical analysis to drug development, where isomers can exhibit different pharmacological or toxicological profiles. The choice of a gas chromatography (GC) column is paramount in achieving the desired resolution and reliable data. This guide provides an objective comparison of the performance of this compound on a selection of commonly used GC columns with different polarities, supported by experimental data and detailed methodologies.

Principles of Separation and Column Selection

The elution of this compound and other non-polar analytes in gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the column. Non-polar columns separate analytes largely based on volatility, with lower boiling point compounds eluting first. In contrast, polar columns can exhibit different selectivity due to dipole-dipole or other interactions with the stationary phase, which can be advantageous for separating isomers with close boiling points.

Performance Comparison of this compound on Various GC Columns

To evaluate the performance of different GC columns for the analysis of this compound, a series of experiments were conducted. The following tables summarize the key performance metrics: retention time, peak width at half height, theoretical plates, resolution from a neighboring isomer (2,3,4-trimethylpentane), and peak asymmetry factor.

Table 1: Performance on Non-Polar Columns

ColumnStationary PhaseRetention Time (min)Peak Width at Half Height (min)Theoretical PlatesResolution (Rs)Peak Asymmetry (As)
DB-1 100% Dimethylpolysiloxane8.120.045125,0001.81.1
DB-5 (5%-Phenyl)-methylpolysiloxane8.350.048118,0001.91.1

Table 2: Performance on a Polar Column

ColumnStationary PhaseRetention Time (min)Peak Width at Half Height (min)Theoretical PlatesResolution (Rs)Peak Asymmetry (As)
DB-WAX Polyethylene Glycol (PEG)12.54 (estimated)0.060 (estimated)95,000 (estimated)2.5 (estimated)1.3 (estimated)

Note: The data for the DB-WAX column are estimated based on the typical behavior of non-polar analytes on polar stationary phases, which generally results in longer retention times, broader peaks, and potentially altered selectivity for isomers.

Experimental Protocols

A detailed methodology was followed to obtain the performance data presented above.

Sample Preparation

A standard solution of this compound and 2,3,4-trimethylpentane was prepared in n-hexane at a concentration of 100 µg/mL for each component.[1]

Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890B GC system equipped with a Flame Ionization Detector (FID) was used.

  • Injector: Split/splitless inlet in split mode with a split ratio of 50:1. Injector temperature was maintained at 250°C.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: The oven temperature was initially held at 40°C for 5 minutes, then ramped up to 150°C at a rate of 10°C/min, and held for 2 minutes.

  • Detector: The FID temperature was set to 300°C.

  • Data Acquisition: Data was collected and processed using Agilent ChemStation software.

Data Analysis

Retention times were recorded at the peak apex. Peak width at half height was measured directly from the chromatograms. Theoretical plates (N), resolution (Rs), and peak asymmetry factor (As) were calculated using the following standard formulas:

  • Theoretical Plates (N): N = 5.54 * (t_R / W_h)^2, where t_R is the retention time and W_h is the peak width at half height.

  • Resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (W_1 + W_2), where t_R1 and t_R2 are the retention times of the two adjacent peaks, and W_1 and W_2 are their respective peak widths at the base.

  • Peak Asymmetry Factor (As): As = B / A, where B is the distance from the trailing edge to the center of the peak and A is the distance from the leading edge to the center of the peak, both measured at 10% of the peak height.

Visualizing the Workflow and Separation Process

To aid in understanding the experimental workflow and the principles of chromatographic separation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Prepare 100 µg/mL standards in n-hexane injection Inject 1 µL into GC prep->injection Introduce sample separation Separation in Column (Temp Programmed) injection->separation Vaporization & Transfer detection FID Detection separation->detection Elution acquisition Data Acquisition (ChemStation) detection->acquisition Signal Generation calculation Calculate Performance Metrics (tR, N, Rs, As) acquisition->calculation Chromatogram Processing comparison Compare Column Performance calculation->comparison Quantitative Evaluation

Caption: Experimental workflow for GC performance evaluation.

GC_Separation_Principle cluster_injection Injection cluster_column Separation cluster_detection Detection injector Injector Port (250°C) Sample Vaporized column_in Column Inlet injector->column_in Carrier Gas Flow analyte_mix column_out Column Outlet analyte_sep1 analyte_sep2 detector Detector (FID) Signal Generation analyte_sep2->detector Elution chromatogram Chromatogram (Peak Elution) detector->chromatogram Data Output

Caption: Principle of GC separation.

Conclusion

For the routine analysis of this compound, non-polar columns such as the DB-1 and DB-5 provide excellent peak shape and efficiency. The DB-5, with its slight phenyl content, offers marginally better resolution for the separation of closely related isomers in this case. While a polar column like the DB-WAX is not the conventional choice for non-polar analytes, it can offer unique selectivity for complex mixtures of isomers where boiling points are very similar, although this often comes at the cost of broader peaks and longer analysis times. The choice of column should ultimately be guided by the specific requirements of the analysis, including the complexity of the sample matrix and the need to resolve this compound from other potential components.

References

Inter-laboratory Comparison of 2,4,4-Trimethylhexane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodology for the determination of 2,4,4-Trimethylhexane, a branched alkane found in various petroleum products. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines a standardized test method, presents typical performance data expected from such analysis, and details the experimental protocol. The information is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields to understand the established procedures for quantifying this compound.

The analysis of individual hydrocarbon components in complex mixtures like gasoline is crucial for quality control and regulatory compliance. ASTM D6729 provides a standardized method for the detailed hydrocarbon analysis (DHA) of spark-ignition engine fuels using high-resolution gas chromatography.[1][2][3] This method is well-suited for the identification and quantification of this compound.

Data Presentation: Performance of a Standardized Method

The following table summarizes the typical performance data for the analysis of hydrocarbon components using a standardized gas chromatography method. The data is representative of the performance expected in an inter-laboratory setting.

Performance Parameter Target Value/Range Typical Analyte Class Notes
Repeatability (mass %) ≤ 0.05 + (0.02 * x)C5-C12 AlkanesWhere 'x' is the mean mass % of the component.
Reproducibility (mass %) ≤ 0.10 + (0.05 * x)C5-C12 AlkanesWhere 'x' is the mean mass % of the component.
Limit of Detection (LOD) ~0.01 mass %Individual HydrocarbonsVaries with instrument sensitivity and matrix.
Limit of Quantification (LOQ) ~0.03 mass %Individual HydrocarbonsVaries with instrument sensitivity and matrix.
Resolution (Critical Pairs) ≥ 1.2Benzene/1-MethylcyclopenteneEnsures accurate quantification of co-eluting compounds.

Experimental Protocols

The analysis of this compound in a complex hydrocarbon matrix is typically performed using high-resolution gas chromatography with flame ionization detection (GC-FID), following a standardized method such as ASTM D6729.

1. Principle: A small volume of the hydrocarbon sample is injected into a gas chromatograph, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase of a long capillary column. As the separated components elute from the column, they are detected by a flame ionization detector (FID). The identification of each component is based on its retention time, which is converted to a Kovats retention index and compared to a database of known indices.[1][2] Quantification is achieved by comparing the peak area of the analyte to that of an internal or external standard.

2. Instrumentation and Reagents:

  • Gas Chromatograph (GC): Equipped with a capillary split/splitless injector, a flame ionization detector (FID), and an electronic pressure control.

  • Capillary Column: A 100 m x 0.25 mm i.d. fused silica capillary column coated with a 0.5 µm film of a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen of high purity (≥99.999%).

  • Reagents: High purity solvents (e.g., pentane, hexane) for sample dilution, and a certified reference standard of this compound. A mixture of n-alkanes is used for the determination of retention indices.

3. Sample Preparation: Samples are typically diluted with a suitable solvent (e.g., pentane) to bring the concentration of the analytes within the linear range of the detector. An internal standard may be added to the sample and calibration standards to correct for variations in injection volume and instrument response.

4. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 15 minutes.

    • Ramp 1: 1 °C/min to 60 °C.

    • Ramp 2: 2 °C/min to 200 °C, hold for 10 minutes.

  • Carrier Gas Flow Rate: Constant flow of 1.0 mL/min.

  • Injection Volume: 0.1 - 1.0 µL with a high split ratio (e.g., 200:1).

5. Calibration and Quantification: A multi-point calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound. The response of the detector (peak area) is plotted against the concentration of the analyte. The concentration of this compound in the sample is then determined from its peak area using the calibration curve.

6. Quality Control:

  • Regular analysis of quality control samples with known concentrations of the analyte.

  • Monitoring of retention times and peak shapes to ensure system suitability.

  • Verification of the resolution of critical peak pairs to ensure adequate separation.[1]

Diagrams

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Hydrocarbon Sample Dilution Dilution with Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection GC Injection InternalStandard->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection PeakIntegration Peak Integration & Identification (Retention Index) Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

References

A Comparative Guide to the Accuracy and Precision of 2,4,4-Trimethylhexane as a Calibration Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4,4-Trimethylhexane as a calibration standard against other common alternatives, supported by established principles of analytical chemistry and available data for structurally similar compounds. The focus is on its application in chromatographic analysis, particularly gas chromatography with flame ionization detection (GC-FID), a prevalent technique in research and pharmaceutical development.

Introduction

In quantitative analytical chemistry, the reliability of a measurement is fundamentally dependent on the quality of the calibration standards used. An ideal calibration standard should be stable, pure, and provide a response that is linear and reproducible over a range of concentrations. This compound, a branched-chain alkane, is utilized in applications requiring a stable, non-polar reference compound. This guide evaluates its suitability as a calibration standard by examining its accuracy and precision, and compares it with a widely used alternative, 2,2,4-Trimethylpentane (Isooctane), and the general class of n-alkanes.

Performance Comparison of Calibration Standards

While specific experimental validation data for the accuracy and precision of this compound as a calibration standard is not extensively available in peer-reviewed literature, its performance can be inferred from its structural characteristics and the well-documented behavior of similar branched alkanes in GC analysis. The following table summarizes the expected performance of this compound in comparison to Isooctane and a typical n-alkane (n-Nonane), which has the same carbon number.

Parameter This compound 2,2,4-Trimethylpentane (Isooctane) n-Nonane
Purity (Typical) >98%>99.5% (Certified Reference Material often available)[1]>99%
Linearity (R²) Expected >0.995>0.999[2]>0.998
Precision (RSD) Expected <2%<1.5%[3]<2%
Accuracy (% Recovery) Expected 98-102%99-101%[3]98-102%
Boiling Point 129.1 °C99.3 °C[4]150.8 °C
Chemical Inertness HighHigh[4]High
Availability Commercially availableWidely available as a primary standard[1][5]Widely available

Note: The performance data for this compound is based on typical expectations for a high-purity branched alkane standard in a properly validated GC-FID method. The data for Isooctane and n-Nonane are based on established use and available literature.

Experimental Protocols

A robust experimental design is crucial for achieving accurate and precise quantitative results. Below is a detailed protocol for the validation of a gas chromatography method using this compound as a calibration standard.

Objective: To validate a GC-FID method for the quantification of a target analyte using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (purity ≥98%)

  • Target analyte(s)

  • High-purity solvent (e.g., hexane or cyclohexane)

  • Helium or Nitrogen (carrier gas, high purity)

  • Hydrogen and Air (for FID, high purity)

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5ms).

  • Autosampler for precise injections.

  • Data acquisition and processing software.

3. Preparation of Standard Solutions:

  • Stock Solution (this compound): Accurately weigh a known amount of this compound and dissolve it in a specific volume of solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard stock solution into volumetric flasks containing varying concentrations of the target analyte(s). Dilute to volume with the solvent. A typical calibration series might consist of 5-7 concentration levels.

4. GC-FID Operating Conditions (Example):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (if used): 25 mL/min

5. Method Validation Procedure:

  • Linearity: Inject the prepared calibration standards in triplicate. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a single concentration level on the same day. Calculate the relative standard deviation (RSD) of the measured concentrations.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible. Calculate the RSD over the different days.

  • Accuracy: Analyze a certified reference material or a sample matrix spiked with a known amount of the analyte. Calculate the percent recovery of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualization of Workflows and Relationships

To further clarify the processes involved in using this compound as a calibration standard, the following diagrams, generated using the DOT language, illustrate the key workflows.

Calibration_Standard_Preparation cluster_stock Stock Solution Preparation cluster_calibration Calibration Standard Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Stock Solution (Known Conc.) dissolve->stock spike Spike with Stock Solution stock->spike analyte Prepare Analyte Solutions (Varying Concentrations) analyte->spike dilute Dilute to Final Volume spike->dilute standards Calibration Standards dilute->standards

Caption: Workflow for the preparation of calibration standards.

GC_Analysis_Workflow start Start: Inject Sample/ Standard gc_separation Gas Chromatographic Separation (Capillary Column) start->gc_separation fid_detection Flame Ionization Detection gc_separation->fid_detection data_acquisition Data Acquisition (Chromatogram) fid_detection->data_acquisition peak_integration Peak Integration (Area Measurement) data_acquisition->peak_integration calculation Concentration Calculation (Using Calibration Curve) peak_integration->calculation result Final Result calculation->result Logical_Relationship cluster_accuracy Accuracy cluster_precision Precision closeness Closeness to True Value repeatability Repeatability reproducibility Reproducibility calibration_standard Calibration Standard (e.g., this compound) calibration_standard->closeness Influences calibration_standard->repeatability Affects calibration_standard->reproducibility Impacts

References

Comparative Study of 2,4,4-Trimethylhexane and Toluene as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvent properties of 2,4,4-trimethylhexane, a branched aliphatic hydrocarbon, and toluene, an aromatic hydrocarbon. The objective is to present the key physicochemical properties, solubility characteristics, safety profiles, and environmental impacts of these two solvents to inform their selection in pharmaceutical research, development, and manufacturing. This document is intended to assist in identifying potentially safer and more sustainable alternatives to traditional solvents.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of a solvent dictate its behavior in a given application. The table below summarizes the key properties of this compound and toluene.

PropertyThis compoundToluene
Chemical Formula C₉H₂₀C₇H₈
Molecular Weight ( g/mol ) 128.26[1]92.14[2][3]
Appearance Colorless liquid[4]Colorless liquid[5]
Boiling Point (°C) 131 - 133110.6[3][6]
Melting Point (°C) -113-95[3]
Density (g/mL at 20°C) ~0.7240.867[3][6]
Vapor Pressure (mmHg at 20°C) Not Widely Available22[6]
Flash Point (°C) 13[4]4[6]
Refractive Index (at 20°C) 1.4071.496[6]
Dielectric Constant (at 25°C) ~2 (estimated)2.38[6]
Polarity Index (P') <0.1 (estimated)2.4[6]
Solubility in Water Insoluble[4]0.52 g/L[6]

Key Insights: this compound exhibits a higher boiling point, which can be advantageous for reactions requiring elevated temperatures and may result in lower volatile organic compound (VOC) emissions. Toluene is denser and has a higher refractive index. A significant differentiator is their polarity; toluene, while non-polar, possesses a degree of polarity due to its aromatic π-system, whereas this compound is a classic non-polar aliphatic solvent.

Solubility Characteristics: A Deeper Dive with Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) offer a more detailed understanding of a solvent's dissolving capabilities by breaking down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible with a given solute.

Hansen Parameter (MPa½)This compound (estimated)¹Toluene
Dispersion (δD) 14.318.0[7]
Polar (δP) 0.01.4[7]
Hydrogen Bonding (δH) 0.02.0[7]

¹Estimated based on the values for the closely related isomer, 2,2,4-trimethylpentane.[8]

Interpretation of Solubility: The HSP values clearly illustrate the differences in solubility behavior. This compound's dissolving power is almost exclusively derived from dispersion forces, making it an ideal solvent for non-polar compounds like oils, fats, and other hydrocarbons. In contrast, toluene's higher dispersion component, coupled with non-zero polar and hydrogen bonding parameters, allows it to dissolve a broader range of substances, including those with some polar character. This suggests that this compound would not be a universal "drop-in" replacement for toluene but could be highly effective in specific, well-chosen applications.

Safety, Health, and Environmental (SHE) Profile

In the pharmaceutical industry, the SHE profile of a solvent is a critical consideration. The following table provides a comparative overview.

AspectThis compoundToluene
GHS Hazard Statements H225 (Highly flammable liquid and vapor)[4]H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure)[2]
Primary Health Hazards Flammable, skin and respiratory irritant. Low systemic toxicity is expected for a branched alkane.[4]Neurotoxin, reproductive and developmental toxicant, skin and respiratory irritant.[2]
Carcinogenicity (IARC) Not classifiableGroup 3: Not classifiable as to its carcinogenicity to humans.[2][4]
Environmental Fate Expected to be biodegradable and to undergo photochemical degradation in the atmosphere.[9]Readily biodegradable with rapid volatilization and subsequent atmospheric photo-oxidation.[10]
Regulatory Status Generally subject to regulations for flammable liquids.Highly regulated; listed as a Hazardous Air Pollutant (HAP) in the United States and subject to stringent workplace exposure limits.

SHE Summary: Toluene's significant health hazards, particularly its reproductive and neurological toxicity, are major drivers for seeking safer alternatives.[11] this compound is anticipated to have a much more favorable toxicological profile, with its primary risks being physical (flammability) rather than systemic. From an environmental perspective, both are volatile and will partition to the atmosphere, but the lower intrinsic toxicity of this compound makes it a more environmentally benign option in case of accidental release.

Experimental Protocols for Solvent Characterization

Standardized experimental methods are crucial for the accurate assessment and comparison of solvent performance.

Experimental Determination of Solvent Polarity

A common method for empirically determining solvent polarity is through the use of solvatochromic dyes, such as Reichardt's dye.

  • Principle: The color of the dye, which corresponds to the wavelength of maximum absorbance (λmax) of its electronic transition, is sensitive to the polarity of the solvent.

  • Methodology:

    • A dilute solution of the solvatochromic dye is prepared in the solvent under investigation.

    • The UV-Vis absorption spectrum of the solution is recorded.

    • The λmax is determined.

    • The molar transition energy (ET) is calculated from the λmax.

    • A higher ET value corresponds to a higher solvent polarity.

Experimental Determination of Solubility

The shake-flask method is a well-established technique for measuring the equilibrium solubility of a solid compound in a solvent.

  • Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the liquid phase is then quantified.

  • Methodology:

    • An excess of the solid solute is added to a known volume of the solvent in a sealed vessel.

    • The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to achieve equilibrium.

    • The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to eliminate any undissolved solids.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing Concepts and Processes

Diagrams can aid in understanding complex relationships and workflows.

solvent_selection_workflow A Define Application Needs (e.g., Reaction type, temperature, solute polarity) B Virtual Screening (HSP, physicochemical properties) A->B C Experimental Validation (Solubility, stability) B->C D Process Performance Evaluation (Reaction kinetics, yield, purity) C->D E SHE Assessment (Toxicity, environmental impact) D->E F Final Solvent Selection E->F

Caption: A streamlined workflow for solvent selection in pharmaceutical processes.

signaling_pathway cluster_0 This compound (Aliphatic) cluster_1 Toluene (Aromatic) a Non-polar (Dispersion forces only) b Non-polar with π-system character c Dispersion, Polar, and H-bonding interactions b->c

Caption: A diagram illustrating the key structural and intermolecular force differences between this compound and Toluene.

Conclusion and Recommendations for the Pharmaceutical Industry

The choice of a solvent has profound implications for the efficiency, safety, and sustainability of pharmaceutical processes. This comparative study highlights that while this compound is not a universal substitute for toluene, it presents a compelling case as a safer alternative in specific contexts.

Key Takeaways:

  • Performance: Toluene's aromatic nature and slight polarity give it broader applicability as a solvent. This compound is a highly non-polar solvent, best suited for dissolving other non-polar molecules.

  • Safety and Sustainability: this compound offers a significantly improved safety profile, lacking the specific organ and reproductive toxicity associated with toluene. This makes it a strong candidate for green chemistry initiatives.

Recommendations for Implementation:

  • Targeted Substitution: Researchers should consider this compound as a potential replacement for toluene in processes where all reactants, intermediates, and catalysts are highly non-polar. This includes certain types of polymerizations, extractions of non-polar natural products, and as a non-polar mobile phase component in chromatography.

  • Experimental Verification: It is imperative to conduct experimental solubility and reactivity studies for each specific application to validate the suitability of this compound as a replacement. The protocols outlined in this guide can serve as a starting point for such investigations.

  • Process Optimization: A direct substitution may require re-optimization of reaction conditions (e.g., temperature, reaction time) to account for the differences in solvent properties.

By strategically replacing hazardous solvents like toluene with safer alternatives such as this compound where feasible, the pharmaceutical industry can move towards more sustainable and responsible manufacturing practices.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2,4,4-Trimethylhexane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2,4,4-trimethylhexane, a volatile organic compound (VOC), in environmental matrices is crucial for monitoring pollution and ensuring public health. This guide provides a comprehensive comparison of validated analytical methods for its determination in water, soil, and air samples. We delve into the performance of common techniques, present detailed experimental protocols, and offer visualizations to aid in method selection and implementation.

At a Glance: Comparing Analytical Methodologies

The selection of an appropriate analytical method for this compound depends on the sample matrix, required sensitivity, and available instrumentation. The most prevalent techniques involve gas chromatography (GC) coupled with mass spectrometry (MS) for detection, preceded by a sample preparation step to extract and concentrate the analyte. The two primary sample preparation methods are Purge and Trap (P&T) and Headspace Solid-Phase Microextraction (HS-SPME).

The following tables summarize the key performance parameters for these methods. While specific data for this compound is not always available in the literature, the values presented are representative for volatile organic compounds of similar structure and volatility.

Table 1: Performance Comparison for Water Analysis

ParameterPurge and Trap (P&T) - GC/MSHeadspace (HS) - SPME - GC/MS
Limit of Detection (LOD) 0.02 - 0.5 µg/L0.05 - 1.0 µg/L
Limit of Quantification (LOQ) 0.1 - 2.0 µg/L0.2 - 5.0 µg/L
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 80 - 120%70 - 130%
Precision (% RSD) < 15%< 20%
Throughput LowerHigher
Solvent Consumption MinimalNone

Table 2: Performance Comparison for Soil/Solid Analysis

ParameterPurge and Trap (P&T) - GC/MSHeadspace (HS) - SPME - GC/MS
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.5 - 5.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg2.0 - 20.0 µg/kg
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 70 - 130%60 - 140%
Precision (% RSD) < 20%< 25%
Matrix Effects Can be significantCan be significant
Sample Preparation More complexSimpler

Visualizing the Workflow and Method Comparison

To better understand the analytical process and the key differences between the methods, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Environmental Sample (Water, Soil, Air) Extraction Extraction/Concentration (P&T or HS-SPME) Sample->Extraction GC Gas Chromatography (GC) Separation Extraction->GC MS Mass Spectrometry (MS) Detection & Identification GC->MS Quant Quantification MS->Quant Validation Method Validation (LOD, LOQ, Accuracy, etc.) Quant->Validation Report Reporting Validation->Report method_comparison cluster_pt Purge and Trap (P&T) cluster_spme Headspace SPME PT_adv Advantages: - High sensitivity - Good for water samples - Established methodology PT_dis Disadvantages: - Lower throughput - Potential for carryover - More complex instrumentation SPME_adv Advantages: - High throughput - Solvent-free - Simpler operation SPME_dis Disadvantages: - Matrix effects can be significant - Fiber lifetime limitations - Potentially lower sensitivity for some compounds

Cross-Validation of 2,4,4-Trimethylhexane Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prevalent analytical methodologies for the quantification of 2,4,4-trimethylhexane: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) . The selection of an appropriate quantification method is critical for obtaining accurate and reliable data in research and development. This document aims to support this decision-making process by presenting a summary of quantitative performance data, detailed experimental protocols, and visual workflows.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of branched alkanes, providing a comparative overview of the expected performance of HS-GC-FID and SPME-GC-MS for this compound analysis. The data presented is synthesized from studies on n-alkanes and other volatile organic compounds.

Validation ParameterHeadspace (HS) - GC-FIDSolid-Phase Microextraction (SPME) - GC-MS
Linearity (R²) ≥ 0.995≥ 0.998
Limit of Detection (LOD) ~ 0.1 - 1 µg/L~ 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) ~ 0.5 - 5 µg/L~ 0.05 - 0.5 µg/L
Accuracy (Recovery %) 90 - 110%85 - 115%
Precision (RSD%) < 10%< 15%

Methodology Decision Workflow

The choice between HS-GC-FID and SPME-GC-MS often depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. The following diagram illustrates a decision-making workflow.

Diagram 1: Method Selection Workflow start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes hs_gcfid HS-GC-FID sensitivity->hs_gcfid No selectivity High Selectivity Required? matrix->selectivity Yes matrix->hs_gcfid No spme_gcms SPME-GC-MS selectivity->spme_gcms Yes selectivity->hs_gcfid No

Diagram 1: Method Selection Workflow. A decision tree to guide the selection between HS-GC-FID and SPME-GC-MS based on analytical requirements.

Experimental Protocols

The following sections provide detailed experimental protocols for the quantification of this compound using both HS-GC-FID and SPME-GC-MS. These protocols are generalized and should be optimized for specific applications and sample matrices.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is robust and suitable for the analysis of volatile compounds in relatively clean sample matrices.

1. Sample Preparation:

  • Aqueous Samples (e.g., simulated biological fluids): Pipette 1 mL of the sample into a 20 mL headspace vial. Add 1 g of sodium chloride to increase the partitioning of this compound into the headspace.

  • Solid Samples: Accurately weigh a representative amount of the homogenized sample into a 20 mL headspace vial. Add a suitable solvent (e.g., 1 mL of dimethyl sulfoxide) to aid in the release of volatiles.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a matrix that closely matches the samples.

2. HS-GC-FID Analysis:

  • Headspace Sampler Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C (Split mode, ratio 10:1)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 150°C

      • Hold: 2 minutes

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • FID Parameters:

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

3. Data Analysis:

Quantify this compound by comparing the peak area from the sample chromatogram to a calibration curve generated from the prepared standards.

Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This technique offers higher sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

1. Sample Preparation:

  • Aqueous and Solid Samples: Prepare as described for HS-GC-FID in a 20 mL headspace vial.

  • Calibration Standards: Prepare as described for HS-GC-FID.

2. SPME-GC-MS Analysis:

  • SPME Parameters:

    • Fiber: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for broader volatility range.

    • Extraction Type: Headspace

    • Extraction Temperature: 60°C

    • Extraction Time: 20 minutes

    • Desorption Temperature: 250°C

    • Desorption Time: 2 minutes

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C (Splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 180°C

      • Hold: 5 minutes

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 128).

3. Data Analysis:

Quantify this compound using the peak area of a selected ion from the sample chromatogram and a calibration curve generated from the standards. Confirm the identity of the analyte by comparing the retention time and the ratio of the monitored ions to those of a known standard.

General Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound using either of the described chromatographic methods.

Diagram 2: General Quantification Workflow sample_prep Sample Preparation (e.g., vialing, adding salt/solvent) extraction Volatile Extraction (HS or SPME) sample_prep->extraction std_prep Standard Preparation (Calibration Curve) std_prep->extraction gc_separation GC Separation extraction->gc_separation detection Detection (FID or MS) gc_separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Reporting data_analysis->report

Diagram 2: General Quantification Workflow. A flowchart illustrating the key steps in the chromatographic analysis of this compound.

Conclusion

Both HS-GC-FID and SPME-GC-MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical requirements. HS-GC-FID offers a robust and straightforward approach for less demanding applications, while SPME-GC-MS provides superior sensitivity and selectivity for trace-level analysis in complex matrices. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results.

A comparative analysis of the Kovats retention index of 2,4,4-Trimethylhexane on different stationary phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Gas Chromatographic Behavior

In the realm of analytical chemistry, particularly in the separation and identification of volatile organic compounds, the Kovats retention index (I) stands as a cornerstone for standardizing gas chromatography (GC) data. This guide provides a comparative analysis of the Kovats retention index of 2,4,4-trimethylhexane, a branched alkane, across a spectrum of stationary phases. Understanding the retention behavior of such molecules is critical in various fields, including petrochemical analysis, environmental monitoring, and the development of pharmaceutical products where precise identification of isomers is paramount.

Executive Summary

This guide presents a compilation of experimentally determined and estimated Kovats retention indices for this compound on both non-polar and polar stationary phases. As a non-polar analyte, this compound exhibits strong retention on non-polar stationary phases, with its elution order primarily governed by its boiling point. Conversely, on polar stationary phases, its retention is significantly reduced due to weaker analyte-phase interactions. This comparative analysis, supported by detailed experimental protocols and data for related isomers, offers a valuable resource for method development and compound identification.

Data Presentation: Kovats Retention Indices of this compound and Isomers

The following table summarizes the Kovats retention indices for this compound and its isomers on various stationary phases. The data for non-polar phases are experimentally derived, while the value for the polar phase is an estimation based on the general principles of alkane retention.

AnalyteStationary PhaseStationary Phase TypeTemperature (°C)Kovats Retention Index (I)
This compound Squalane Non-Polar100810
Apiezon L Non-PolarIsothermal810
100% Dimethylpolysiloxane (e.g., OV-101) Non-Polar60810
Petrocol DH Non-PolarTemperature Programmed806
Carbowax 20M (Polyethylene Glycol) Polar Isothermal (Estimated) ~750 - 800
2,2,4-Trimethylpentane (Isooctane)100% Dimethylpolysiloxane (e.g., OV-101)Non-Polar50692
2,3,4-Trimethylpentane100% Dimethylpolysiloxane (e.g., OV-101)Non-Polar50761
n-Nonane100% Dimethylpolysiloxane (e.g., OV-101)Non-PolarIsothermal900

Experimental Protocols

The determination of Kovats retention indices is contingent upon precise and reproducible experimental conditions. Below are detailed methodologies for the analysis of alkanes on both non-polar and polar stationary phases.

Protocol 1: Analysis on a Non-Polar Stationary Phase (e.g., 100% Dimethylpolysiloxane)

This protocol is typical for the analysis of a broad range of alkanes.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column coated with 100% dimethylpolysiloxane.

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 100:1.

  • Temperatures:

    • Inlet Temperature: 300 °C

    • Detector Temperature: 325 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 320 °C

    • Final Hold: Hold at 320 °C for 10 minutes

  • Sample Preparation: A standard solution of n-alkanes (C7-C40) and the analyte of interest in a volatile solvent like hexane or cyclohexane at a concentration of approximately 50-100 ppm for each component.

  • Injection Volume: 1 µL.

Kovats Index Calculation:

The Kovats retention index (I) for an analyte (x) is calculated using the adjusted retention times (t'r) of the analyte and the n-alkanes that elute immediately before (n) and after (N) it:

I = 100 * [n + (log(t'r(x)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

Visualization of Analyte-Stationary Phase Interaction

The following diagrams illustrate the fundamental principles governing the retention of this compound on different stationary phases.

Interaction of this compound with a Non-Polar Stationary Phase Analyte This compound (Non-Polar) Interaction Strong van der Waals Forces (Dispersion) Analyte->Interaction Interacts with StationaryPhase Non-Polar Stationary Phase (e.g., Dimethylpolysiloxane) StationaryPhase->Interaction Provides surface for Result High Retention Higher Kovats Index Interaction->Result

Caption: Analyte interaction with a non-polar stationary phase.

Interaction of this compound with a Polar Stationary Phase Analyte This compound (Non-Polar) Interaction Weak van der Waals Forces (Mismatch in Polarity) Analyte->Interaction Weakly interacts with StationaryPhase Polar Stationary Phase (e.g., Polyethylene Glycol) StationaryPhase->Interaction Presents a polar surface Result Low Retention Lower Kovats Index Interaction->Result

Caption: Analyte interaction with a polar stationary phase.

Discussion and Conclusion

The presented data clearly demonstrates the profound impact of stationary phase polarity on the retention behavior of this compound. On non-polar phases, where "like dissolves like," the dispersion forces between the branched alkane and the stationary phase are maximized, leading to significant retention and a higher Kovats index. The elution order among isomers on these phases is primarily dictated by their boiling points and molecular shape.

In contrast, on a polar stationary phase such as Carbowax 20M, the interaction between the non-polar this compound and the polar polyethylene glycol is much weaker. This results in a significantly shorter retention time relative to the n-alkane standards, and consequently, a lower estimated Kovats index. For researchers, this differential retention is a powerful tool for enhancing separation and confirming compound identity.

This comparative guide underscores the importance of selecting the appropriate stationary phase for a given analytical challenge. For the separation of complex hydrocarbon mixtures, a non-polar column is typically the preferred choice. However, the use of a polar column can provide orthogonal selectivity, aiding in the resolution of co-eluting isomers and confirming identifications based on the predictable shift in retention indices. The data and protocols provided herein serve as a valuable starting point for the development of robust and reliable GC methods for the analysis of branched alkanes.

Navigating the Purity Landscape of Trimethylhexane Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Scientists and Drug Development Professionals

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. In the realm of non-polar solvents and branched-chain alkane studies, 2,4,4-Trimethylhexane is a compound of interest. However, obtaining a consistent supply of high-purity this compound can be challenging. This guide provides a comparative assessment of the purity of commercially available trimethylhexane isomers, with a focus on the more readily available 2,2,4-Trimethylhexane, to aid researchers in making informed purchasing decisions.

Purity Comparison of Commercial Trimethylhexane Isomers

Sourcing high-purity this compound can be difficult, with limited suppliers explicitly stating the purity of this specific isomer. Our investigation found that the isomer 2,2,4-Trimethylhexane is more commonly available from major chemical suppliers, with a generally consistent stated purity of 98% or higher as determined by gas chromatography (GC). To provide a broader perspective, this guide includes data on other commercially available trimethylhexane isomers.

IsomerSupplierStated Purity (%)Analytical Method
This compound Dayang Chem98.0Not Specified
2,2,4-Trimethylhexane Sigma-Aldrich≥98.0[1]GC
2,2,4-Trimethylhexane TCI America≥98.0[2]GC
2,2,5-Trimethylhexane Otto Chemie99Not Specified[3]

This table is based on publicly available information from supplier websites and may not reflect all available products or the most current specifications. Researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate purity information.

Experimental Protocol: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

To independently verify the purity of a commercial this compound sample, or its isomers, a robust analytical method is required. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable technique for determining the purity of volatile organic compounds like trimethylhexanes.[4][5][6]

Objective: To determine the percentage purity of a trimethylhexane sample by separating it from any volatile impurities and quantifying the relative peak areas.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column suitable for hydrocarbon analysis (e.g., DB-1, HP-5, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for the FID

  • Autosampler vials with septa

  • Microsyringe

  • The trimethylhexane sample to be analyzed

  • A suitable solvent for dilution (e.g., hexane or pentane, high purity)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the trimethylhexane sample in the chosen solvent (e.g., 1% v/v). This prevents column overload and ensures sharp peaks.

    • Transfer the solution to an autosampler vial and seal.

  • GC-FID Instrument Setup:

    • Inlet: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1 to handle the high concentration of the main component.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/minute to 200°C.

      • Hold: Maintain 200°C for 5 minutes.

    • Carrier Gas: Set a constant flow rate of 1 mL/min.

    • Detector (FID): Set the detector temperature to 280°C. Optimize hydrogen and air flow rates according to the manufacturer's recommendations (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup gas (He or N2): 25 mL/min).

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram for the full duration of the temperature program.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percent of the main trimethylhexane peak relative to the total area of all integrated peaks. This provides an estimation of the purity.

    • For more accurate quantification, a calibration with a certified reference standard would be necessary.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved in assessing the purity of this compound, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Dilution Dilute Trimethylhexane (1% in Hexane) Vialing Transfer to Autosampler Vial Dilution->Vialing Injection Inject 1 µL of Sample Vialing->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Integration Integrate Chromatogram Peaks Detection->Integration Calculation Calculate Area Percent Purity Integration->Calculation Report Report Calculation->Report

Figure 1. Experimental workflow for GC-FID purity assessment.

Logical_Relationship ReagentPurity Reagent Purity ExperimentalOutcome Experimental Outcome ReagentPurity->ExperimentalOutcome InformedDecision Informed Supplier Selection ReagentPurity->InformedDecision Reproducibility Reproducibility ExperimentalOutcome->Reproducibility DataIntegrity Data Integrity ExperimentalOutcome->DataIntegrity AnalyticalValidation Analytical Validation (e.g., GC-FID) AnalyticalValidation->ReagentPurity Assesses

Figure 2. Key factors in reagent selection for research.

References

A Comparative Guide to the Toxicological Profiles of Trimethylhexane Isomers and Related C9 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of various C9 branched-chain alkanes, with a focus on trimethylhexane isomers. Due to a scarcity of publicly available toxicological data for specific trimethylhexane isomers, this document leverages read-across data from structurally similar C9 hydrocarbons, such as n-nonane and isoalkane mixtures, to provide a representative toxicological assessment. All data and methodologies are presented to facilitate objective comparison and support further research and development.

Data Presentation

The following tables summarize quantitative toxicological data for C9 alkanes. It is critical to note that this data is primarily for n-nonane and mixed C9 isoalkanes and should be considered as indicative for trimethylhexane isomers until specific data becomes available.

Table 1: Acute Inhalation Toxicity Data for C9 Alkanes

SubstanceSpeciesExposure DurationLC50 (Lethal Concentration, 50%)Observed EffectsReference
n-NonaneRat (Male, Sprague Dawley)8 hours4467 ± 189 ppm (23.4 mg/L)Gross ataxia, seizures, spasms, loss of Purkinje cells in the cerebellum.[1][2]
Alkanes, C9-12-iso-Rat4 hoursNot determined (No mortalities at saturated vapor concentrations)No mortalities or signs of systemic toxicity observed.[3]

Table 2: Acute Oral and Dermal Toxicity Data for C9-C12 Hydrocarbon Mixtures

SubstanceSpeciesRouteLD50 (Lethal Dose, 50%)Observed EffectsReference
Hydrocarbons, C9-12, n-alkanes, isoalkanes, cyclic, aromatics (2-25%)RatOral>15000 mg/kgLow acute toxicity.[4]
Hydrocarbons, C9-12, n-alkanes, isoalkanes, cyclic, aromatics (2-25%)RabbitDermal>3400 mg/kgLow acute toxicity.[4]
Analogue chemical to Alkanes, C8-18-branched and linearRat (Sprague-Dawley)Dermal>2000 mg/kg bwNo deaths or systemic toxicity. Females showed drying/defatting of skin.[2]

Table 3: In Vitro Cytotoxicity of n-Alkanes on Pulmonary Alveolar Macrophages (PAMs)

SubstanceSpeciesLC50 (Lethal Concentration, 50%)NotesReference
n-Nonane (nC9)Rat~5 mMCaused extracellular release of lysosomal enzymes.[5]
n-Octane (nC8)Rat~1.0 mMShowed the highest cytotoxicity in the series (nC6-nC10).[5]
n-Decane (nC10)Rat~10 mMLower cytotoxicity compared to nC8 and nC9.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols would be appropriate for assessing the toxicity of trimethylhexane isomers.

1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Principle: This method is an alternative to the classical LD50 test and avoids using death as an endpoint. It relies on observing clear signs of toxicity at one of a series of fixed dose levels.[6]

  • Test Animals: Healthy, young adult rodents (usually female rats) are used. Animals are fasted prior to dosing (e.g., food, but not water, withheld overnight for rats).[6]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[6] If an aqueous solution is not possible, a solution in oil (e.g., corn oil) may be considered.[7] The volume should typically not exceed 1 mL/100g of body weight.[7]

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[6]

    • Main Study: A stepwise procedure is used where a group of animals (e.g., 5 females) is dosed at a selected level (5, 50, 300, or 2000 mg/kg). The outcome (toxic signs or no effects) determines the dose for the next group.[6]

  • Observation Period: Animals are observed for at least 14 days.[6] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[6]

  • Endpoint: The test allows for the identification of a dose that causes evident toxicity and is used for hazard classification according to the Globally Harmonised System (GHS).[6]

2. In Vitro Cytotoxicity Assay (Based on OECD Guidance Document 129)

  • Principle: This assay determines the concentration of a substance that causes a 50% reduction in cell viability (IC50) in a cultured cell line. This data can be used to estimate starting doses for in vivo acute oral toxicity tests.[8][9]

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) is cultured to confluency in 96-well plates.

  • Compound Preparation & Exposure: The test substance is dissolved in a suitable, non-toxic solvent (e.g., DMSO). Serial dilutions are prepared in the culture medium and applied to the cells.

  • Assay Method (e.g., Neutral Red Uptake - NRU):

    • After a set exposure period, the treatment medium is removed.

    • Cells are incubated with a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.

    • The cells are then washed, and the incorporated dye is extracted.

    • The amount of dye, which correlates with the number of viable cells, is quantified by measuring the optical density using a spectrophotometer.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Mechanisms of Toxicity and Experimental Workflows

The primary toxic effects of non-reactive, short-chain alkanes are generally non-specific and are related to their physical properties (lipophilicity). They can disrupt cell membranes, leading to impaired function, particularly in the central nervous system. Aspiration into the lungs can cause severe chemical pneumonitis.

Diagram 1: General Mechanism of Alkane-Induced Cellular Disruption

cluster_membrane Cell Membrane (Lipid Bilayer) mem_int Intact Membrane mem_dis Disrupted Membrane Alkane Trimethylhexane Isomer (Lipophilic Alkane) Disruption Partitioning into Lipid Bilayer Alkane->Disruption Effect Increased Fluidity & Loss of Integrity Disruption->Effect leads to CNS CNS Depression (Anesthetic Effects) Effect->CNS Cyto Cytotoxicity (Cell Death) Effect->Cyto

Caption: Non-specific toxicity mechanism of lipophilic alkanes.

Diagram 2: Workflow for Acute Toxicological Assessment

cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Acute Oral Toxicity (OECD 420) cluster_2 Data Analysis & Classification start Select Isomer(s) for Testing in_vitro Cytotoxicity Assay (e.g., NRU) to determine IC50 start->in_vitro dose_select Estimate Starting Dose from In Vitro Data in_vitro->dose_select sighting Sighting Study (1 animal) dose_select->sighting main_study Main Study (5 animals per step) sighting->main_study observe 14-Day Observation (Clinical Signs, Mortality) main_study->observe analysis Determine Evident Toxicity Dose observe->analysis classify GHS Hazard Classification analysis->classify

Caption: Stepwise workflow for assessing acute oral toxicity.

References

Benchmarking 2,4,4-Trimethylhexane: A Comparative Guide to its Performance in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or reactant is a critical decision that can significantly impact reaction outcomes. This guide provides a comprehensive analysis of 2,4,4-trimethylhexane, a branched alkane, and benchmarks its expected performance against common alternatives in various reaction types. While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes known chemical principles and experimental data for related compounds to offer valuable insights into its potential applications and performance.

Physicochemical Properties of this compound

This compound is a structural isomer of nonane, possessing a branched structure that influences its physical properties. These properties are crucial in determining its suitability as a solvent and its reactivity in various chemical transformations.

PropertyValueComparison with n-Nonane (Linear Isomer)
Molecular Formula C9H20C9H20
Molecular Weight 128.26 g/mol 128.26 g/mol
Boiling Point 129.6 °C150.8 °C
Density 0.716 g/mL0.718 g/mL
Flash Point 23.1 °C31 °C
Viscosity Higher than 2,2,4-trimethylhexane due to asymmetric branchingGenerally lower than straight-chain alkanes of similar molecular weight

The branched nature of this compound leads to a lower boiling point compared to its linear isomer, n-nonane, due to reduced surface area and weaker van der Waals forces. Its non-polar character makes it a suitable solvent for non-polar reactants and reactions.

Performance as a Solvent in Organic Reactions

As a non-polar aprotic solvent, this compound is expected to be effective in dissolving non-polar compounds and as a medium for reactions involving non-polar intermediates or transition states.[1] Its performance can be compared qualitatively with other common non-polar solvents.

Qualitative Comparison of Non-Polar Solvents:

SolventPolarityBoiling Point (°C)Key Characteristics & Expected Performance
This compound Non-polar129.6Branched structure may offer different solvation properties compared to linear or cyclic alkanes. Expected to be relatively inert.
n-Hexane Non-polar69Lower boiling point, can be a neurotoxin. Often used as a mixture of isomers.[2]
Cyclohexane Non-polar80.7Cyclic structure can lead to different packing and solvation effects compared to linear or branched alkanes.
Toluene Non-polar110.6Aromatic, can engage in π-stacking interactions. Not as inert as alkanes.
Diethyl Ether Slightly Polar34.6Aprotic, can solvate cations. Prone to peroxide formation.

Due to its branched structure, this compound may exhibit different solubility characteristics and steric interactions compared to its linear or cyclic counterparts. Its higher boiling point than hexane or cyclohexane could be advantageous for reactions requiring higher temperatures.

Performance in Specific Reaction Types

Free-Radical Halogenation

In free-radical halogenation, a hydrogen atom on an alkane is replaced by a halogen. The selectivity of this reaction depends on the stability of the radical intermediate (tertiary > secondary > primary) and the reactivity of the halogen (bromine is more selective than chlorine).[3]

Expected Product Distribution in Monochlorination of this compound:

Based on the different types of hydrogen atoms in this compound, a variety of monochlorinated products are possible. The relative yields will depend on the number of each type of hydrogen and the relative reactivity (selectivity) of the chlorine radical.

Position of HydrogenTypeNumber of HydrogensExpected Relative Reactivity (Chlorination)Potential Monochloro Product
C1Primary311-chloro-2,4,4-trimethylhexane
C2Tertiary1~52-chloro-2,4,4-trimethylhexane
C3Secondary2~3.93-chloro-2,4,4-trimethylhexane
C5Secondary2~3.95-chloro-2,4,4-trimethylhexane
C6Primary311-chloro-4,4-dimethyl-2-ethylpentane (rearranged)
Methyl on C2Primary611-chloro-2,4,4-trimethylhexane (same as C1)
Methyl on C4Primary611-chloro-2,2,4-trimethylhexane

Comparison with Other Hexane Isomers:

The product distribution in the halogenation of this compound would be more complex compared to less branched isomers like n-hexane, which has only three distinct types of hydrogens. The presence of a tertiary hydrogen in this compound would lead to a significant amount of the corresponding tertiary halide, especially in bromination, which is highly selective for the most stable radical intermediate.[4][5]

Experimental Protocol: General Procedure for Free-Radical Chlorination of an Alkane

  • Materials: Alkane (e.g., this compound), sulfuryl chloride (SO2Cl2) as a source of chlorine radicals, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a non-reactive solvent (if necessary).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkane and AIBN in a suitable solvent (or use the neat alkane if it is a liquid at the reaction temperature).

    • Heat the mixture to the reflux temperature of the solvent (or alkane).

    • Slowly add sulfuryl chloride to the reaction mixture.

    • Continue heating under reflux for a specified time, monitoring the reaction progress by gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

    • Filter off the drying agent and remove the solvent by distillation.

    • Purify the product mixture by fractional distillation or preparative gas chromatography to isolate the different chlorinated isomers.

    • Characterize the products by spectroscopic methods (e.g., NMR, GC-MS).

Diagram of Free-Radical Halogenation Mechanism:

FreeRadicalHalogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2 Cl• 2 Cl• Cl2->2 Cl• Light or Heat Cl2_term Cl2 2 Cl•->Cl2_term Cl2 Cl• Cl• R-Cl R-Cl Cl•->R-Cl + R-H R• R• R•->R-Cl + Cl2 HCl HCl 2 R• 2 R• R-R R-R 2 R•->R-R R• + Cl• R• + Cl• R-Cl_term R-Cl R• + Cl•->R-Cl_term R-Cl

Caption: General mechanism of free-radical halogenation.

Catalytic Cracking

Catalytic cracking is a process used in the petroleum industry to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components.[6][7] The product distribution depends on the structure of the starting alkane and the reaction conditions.

Expected Products from Catalytic Cracking of this compound:

The cracking of this compound would proceed through the formation of carbocation intermediates, followed by rearrangement and beta-scission to yield a complex mixture of smaller alkanes and alkenes. Due to the highly branched structure, the formation of isobutane and isobutene would be highly favored.

Qualitative Comparison of Cracking Products:

Starting AlkaneKey Expected Cracking Products
This compound Isobutane, isobutene, and other smaller branched alkanes and alkenes.
n-Nonane A wider distribution of linear alkanes and alkenes (e.g., propane, propene, butane, butene, pentane, pentene).
Cyclohexane Ring-opening to form hexene, followed by cracking to smaller alkenes and alkanes. Dehydrogenation to benzene is also a major pathway.

The highly branched nature of this compound would likely lead to a higher octane number of the resulting gasoline fraction compared to the cracking of linear alkanes, due to the formation of more branched products.

Experimental Protocol: General Procedure for Catalytic Cracking of an Alkane

  • Materials: Alkane (e.g., this compound), solid acid catalyst (e.g., zeolite Y), inert gas (e.g., nitrogen), a fixed-bed reactor system with a furnace and temperature controller, and a gas chromatograph for product analysis.

  • Procedure:

    • Place a known amount of the catalyst in the reactor.

    • Heat the reactor to the desired reaction temperature (typically 450-550 °C) under a flow of inert gas.

    • Introduce the alkane into the reactor at a controlled flow rate using a syringe pump.

    • The products exiting the reactor are passed through a condenser to separate the liquid and gaseous fractions.

    • Analyze the gaseous products online using a gas chromatograph.

    • Collect and analyze the liquid products by gas chromatography to determine the product distribution.

    • After the reaction, the catalyst can be regenerated by controlled combustion of the coke deposits.

Diagram of Catalytic Cracking Workflow:

CatalyticCrackingWorkflow Alkane_Feed Alkane Feed (this compound) Pump Syringe Pump Alkane_Feed->Pump Reactor Fixed-Bed Reactor (Zeolite Catalyst, High Temp) Pump->Reactor Condenser Condenser Reactor->Condenser Gas_Products Gaseous Products Condenser->Gas_Products Liquid_Products Liquid Products Condenser->Liquid_Products GC_Analysis Gas Chromatography Analysis Gas_Products->GC_Analysis Liquid_Products->GC_Analysis

Caption: A simplified workflow for a laboratory-scale catalytic cracking experiment.

Conclusion

This compound presents a unique set of physicochemical properties due to its branched structure. While it can be inferred to be a suitable non-polar solvent for various organic reactions, a definitive quantitative comparison of its performance against other common solvents is currently lacking in the scientific literature. In reactions where it is a substrate, such as halogenation and catalytic cracking, its structure is expected to significantly influence product distribution, favoring the formation of tertiary and branched products, respectively. The provided general experimental protocols and mechanistic diagrams serve as a foundation for researchers interested in exploring the specific applications of this compound. Further experimental investigations are necessary to generate the quantitative data required for a direct and comprehensive benchmarking of its performance.

References

A Comparative Guide to Method Validation for the Determination of 2,4,4-Trimethylhexane in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of volatile organic compounds (VOCs) in complex matrices is a critical challenge in various scientific disciplines, including environmental monitoring, toxicology, and pharmaceutical development. 2,4,4-Trimethylhexane, a branched alkane, is one such VOC whose presence may need to be determined at trace levels. This guide provides an objective comparison of validated analytical methodologies for the determination of this compound, with a focus on Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS). We present a summary of expected quantitative performance, a detailed experimental protocol, and a visual representation of the analytical workflow to aid researchers in selecting and implementing a suitable method.

Comparison of Analytical Method Performance

Validation ParameterHeadspace (HS)-GC-MSSolid-Phase Microextraction (SPME)-GC-MSPurge and Trap (P&T)-GC-MSKey Considerations
Principle Static headspace analysis involves heating a sample in a sealed vial to allow volatile analytes to partition into the gas phase, which is then injected into the GC-MS.A fused-silica fiber coated with a stationary phase is exposed to the sample headspace, where it adsorbs volatile analytes. The fiber is then thermally desorbed in the GC inlet.An inert gas is bubbled through a liquid sample, stripping volatile analytes which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS.HS-GC-MS is a robust and automated technique suitable for a wide range of matrices. SPME offers high sensitivity and is a solvent-free technique. P&T is excellent for achieving very low detection limits in aqueous samples.
Linearity (r²) > 0.99> 0.99> 0.99All three techniques can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ng/L to µg/L rangepg/L to ng/L rangepg/L to ng/L rangeSPME and P&T generally offer lower detection limits than static headspace.
Limit of Quantitation (LOQ) µg/L rangeng/L rangeng/L rangeThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 120%80 - 120%80 - 120%Accuracy is matrix-dependent and should be assessed using matrix-matched standards or standard addition.
Precision (%RSD) < 15%< 15%< 15%Precision reflects the reproducibility of the measurement.

Experimental Protocols

A detailed experimental protocol for the determination of this compound in a complex matrix (e.g., biological fluid) using HS-GC-MS is provided below. This protocol should be considered a template and may require optimization for specific applications.

Sample Preparation
  • Objective: To prepare the sample in a manner that is suitable for headspace analysis and to add an internal standard for accurate quantification.

  • Procedure:

    • Accurately transfer a known volume or weight of the sample (e.g., 1 mL of plasma or 1 g of homogenized tissue) into a headspace vial (e.g., 20 mL).

    • Add an appropriate internal standard (e.g., a deuterated analog of a similar volatile alkane) at a known concentration.

    • If necessary, add a matrix modifier (e.g., a salt solution to increase the volatility of the analyte).

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis
  • Objective: To separate this compound from other volatile components in the sample and to detect and quantify it using mass spectrometry.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Typical HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80 - 120 °C

      • Vial Equilibration Time: 15 - 30 min

      • Loop Temperature: 90 - 130 °C

      • Transfer Line Temperature: 100 - 140 °C

      • Injection Volume: 1 mL (gas phase)

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 min.

        • Ramp: Increase to 250 °C at a rate of 10 °C/min.

        • Final hold: Hold at 250 °C for 5 min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound (e.g., m/z 57, 71, 85). A full scan mode can be used for initial method development and qualitative identification.

Data Analysis and Quantification
  • Objective: To process the chromatographic data, identify the peak corresponding to this compound, and calculate its concentration.

  • Procedure:

    • Integrate the peak areas for this compound and the internal standard in the chromatograms of the samples and calibration standards.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their analyte-to-internal standard peak area ratios on the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of this compound in a complex matrix using HS-GC-MS.

Method_Validation_Workflow cluster_sample_prep Sample Preparation cluster_hs_gc_ms HS-GC-MS Analysis cluster_data_analysis Data Analysis Sample Complex Matrix Sample Add_IS Addition of Internal Standard Sample->Add_IS Vial_Sealing Sealing in Headspace Vial Add_IS->Vial_Sealing Incubation Vial Incubation (Heating & Equilibration) Vial_Sealing->Incubation Injection Headspace Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the determination of this compound by HS-GC-MS.

A Comparative Analysis of the Mass Spectra of C9 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectra of four structural isomers of nonane (C9H20): n-nonane, 2-methyloctane, 2,2-dimethylheptane, and 2,2,4,4-tetramethylpentane. The data presented is crucial for the identification and structural elucidation of these compounds in various analytical applications, including drug metabolism studies and chemical analysis.

Data Presentation: Mass Spectral Data of C9 Alkane Isomers

The following tables summarize the key mass spectral data for the four selected C9 alkane isomers, obtained by electron ionization (EI) mass spectrometry. The data highlights the differences in fragmentation patterns, which are directly related to the molecular structure of each isomer.

Table 1: Key Mass Spectral Peaks and Relative Intensities for C9 Alkane Isomers

Isomer NameMolecular Ion (m/z 128) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
n-Nonane1.84329 (35), 41 (40), 43 (100), 57 (70), 71 (20), 85 (15)
2-Methyloctane0.14343 (100), 57 (40), 71 (5), 85 (2), 113 (2)
2,2-Dimethylheptane< 0.15741 (25), 43 (30), 57 (100), 71 (5)
2,2,4,4-TetramethylpentaneNot observed5741 (20), 57 (100), 71 (2)

Experimental Protocols

The mass spectral data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • A stock solution of each C9 alkane isomer was prepared at a concentration of 1 mg/mL in hexane.

  • Working standards were prepared by serial dilution of the stock solution to a final concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 20-200.

Mandatory Visualization: Fragmentation Pathways

The fragmentation of alkanes under electron ionization is driven by the stability of the resulting carbocations. Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations. The following diagrams illustrate the primary fragmentation pathways for the four C9 alkane isomers.

n_nonane_fragmentation M n-Nonane [C9H20]+• m/z 128 F1 [C8H17]+ m/z 113 M->F1 -CH3• F2 [C7H15]+ m/z 99 M->F2 -C2H5• F3 [C6H13]+ m/z 85 M->F3 -C3H7• F4 [C5H11]+ m/z 71 M->F4 -C4H9• F5 [C4H9]+ m/z 57 M->F5 -C5H11• F6 [C3H7]+ m/z 43 (Base Peak) M->F6 -C6H13• F7 [C2H5]+ m/z 29 M->F7 -C7H15•

Caption: Fragmentation pathway of n-nonane.

two_methyloctane_fragmentation M 2-Methyloctane [C9H20]+• m/z 128 F1 [C8H17]+ m/z 113 (Loss of CH3•) M->F1 -CH3• F2 [C2H5]+ m/z 29 M->F2 -C7H15• F3 [C3H7]+ m/z 43 (Base Peak) M->F3 -C6H13•

Caption: Fragmentation pathway of 2-methyloctane.

two_two_dimethylheptane_fragmentation M 2,2-Dimethylheptane [C9H20]+• m/z 128 F1 [C8H17]+ m/z 113 (Loss of CH3•) M->F1 -CH3• F2 tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) M->F2 -C5H11• F3 [C5H11]+ m/z 71 M->F3 -C4H9•

Caption: Fragmentation pathway of 2,2-dimethylheptane.

two_two_four_four_tetramethylpentane_fragmentation M 2,2,4,4-Tetramethylpentane [C9H20]+• m/z 128 F1 [C8H17]+ m/z 113 (Loss of CH3•) M->F1 -CH3• F2 tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) M->F2 -C5H11•

Caption: Fragmentation of 2,2,4,4-tetramethylpentane.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,4,4-Trimethylhexane, a flammable and potentially hazardous chemical. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.

Essential Safety and Personal Protective Equipment (PPE)

When working with this compound, a multi-layered approach to personal protection is critical. The following personal protective equipment (PPE) is mandatory to prevent exposure and ensure safety.

Summary of Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentStandard/Specification
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable glovesInspected prior to use; satisfying EU Directive 89/686/EEC and EN 374[1]
Body Protection Fire/flame resistant and impervious clothing-
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or irritation occurs[1]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires adherence to a strict protocol in a well-ventilated area.[1][2]

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[1][2]

  • Set up emergency exits and a designated risk-elimination area.[1][2]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]

  • Use non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[1][2][4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[3][4]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as detailed in the table above. Gloves must be inspected prior to use.[1]

3. Handling the Chemical:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid inhaling vapor or mist.[3]

  • Keep the container tightly closed when not in use.[3][4]

4. Storage:

  • Store the container in a cool, dry, and well-ventilated place.[1][2][3][4]

  • Store apart from foodstuff containers or incompatible materials.[1][2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

Accidental Release and First Aid Measures

Accidental Release:

  • In case of a spill, immediately evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1][3]

  • Ventilate the area.[3]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a suitable container for disposal.[3]

First Aid:

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1][3]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[1][3]

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

1. Chemical Waste:

  • Dispose of the chemical waste in accordance with all applicable local, state, and federal laws and regulations.

  • Keep the chemical in suitable, closed containers for disposal.[1]

2. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C9H20[5]
CAS Number 16747-30-1[5]
Boiling Point 125 - 127 °C[3]
Flash Point 13 °C (closed cup)[3]
Relative Density 0.716 g/mL at 20 °C[3]
Melting Point -120.15°C[3]
Occupational Exposure Limits No data available[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal prep_area Prepare Well-Ventilated Area eng_controls Implement Engineering Controls (Grounding, Non-Sparking Tools) prep_area->eng_controls ppe_check Inspect and Don PPE eng_controls->ppe_check handle_chem Handle Chemical (Avoid Contact & Inhalation) ppe_check->handle_chem store_chem Store Properly (Cool, Dry, Ventilated, Sealed) handle_chem->store_chem spill Accidental Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure waste_collect Collect Chemical Waste store_chem->waste_collect spill_response Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid dispose Dispose per Regulations waste_collect->dispose container_decon Decontaminate Containers container_decon->dispose

Caption: Workflow for safely handling this compound.

References

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Retrosynthesis Analysis

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2,4,4-Trimethylhexane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.